Product packaging for Benzofuran-7-carbonitrile(Cat. No.:CAS No. 52951-09-4)

Benzofuran-7-carbonitrile

Cat. No.: B2455239
CAS No.: 52951-09-4
M. Wt: 143.145
InChI Key: HAICRZPDDBKXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzofuran-7-carbonitrile is a useful research compound. Its molecular formula is C9H5NO and its molecular weight is 143.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO B2455239 Benzofuran-7-carbonitrile CAS No. 52951-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAICRZPDDBKXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzofuran-7-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzofuran-7-carbonitrile: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for drug discovery and development.[1][2][5] Within this important class of molecules, this compound emerges as a pivotal synthetic intermediate. Its strategic placement of the nitrile group on the benzene ring of the benzofuran core allows for a variety of chemical transformations, providing a gateway to novel and complex molecules with therapeutic potential. This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, spectroscopic signature, synthesis, and applications, with a particular focus on its role in the development of pharmacologically active agents.

Chemical Structure and Physicochemical Properties

This compound is characterized by a fused bicyclic system comprising a benzene ring and a furan ring, with a nitrile (-C≡N) group substituted at position 7 of the benzene ring.

Chemical Identifiers

  • IUPAC Name: 1-Benzofuran-7-carbonitrile

  • CAS Number: 52951-09-4[6][7]

  • Molecular Formula: C₉H₅NO[8]

  • Molecular Weight: 143.14 g/mol [8]

  • SMILES: N#CC1=C(OC=C2)C2=CC=C1[9]

Physicochemical Data Summary

PropertyValueSource
Molecular Weight 143.14 g/mol [8]
Melting Point Not available[10]
Boiling Point Not available[10]
Density Not available[10]
Solubility While specific data for this compound is not available, benzofuran derivatives, in general, exhibit a range of solubilities depending on their substitution. The introduction of a polar nitrile group may slightly increase polarity compared to the parent benzofuran.[9]
LogP (predicted) 2.0-2.75

Note: Experimental data for melting point, boiling point, and density are not widely reported in the literature. The provided LogP is an estimated value for the parent benzofuran.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, its spectroscopic characteristics can be predicted based on the parent benzofuran molecule and the influence of the electron-withdrawing nitrile group.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the protons on the benzene ring will exhibit a more complex splitting pattern due to their coupling with each other. The chemical shifts will be influenced by the anisotropic effect of the fused ring system and the electronic effect of the nitrile group. For comparison, the parent benzofuran shows signals around δ 6.7 (H3) and δ 7.6 (H2) ppm for the furan protons and between δ 7.2-7.5 ppm for the benzene protons.[11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The quaternary carbons of the fused ring system will also be identifiable. The chemical shifts of the carbons in the benzene portion of the molecule will be influenced by the position of the nitrile substituent.[12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. Other significant peaks will include C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (typically in the 1450-1600 cm⁻¹ region). The C-O-C stretching of the furan ring is also expected to be present.[14][15]

  • Mass Spectrometry: The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and CO (m/z = 28), which are common fragmentation pathways for similar aromatic nitriles and furans.[16][17]

Synthesis Methodology

This compound is a valuable synthetic intermediate, and its preparation is a key step in the synthesis of more complex molecules. A common and effective method for its synthesis involves the cyanation of a halogenated benzofuran precursor.[9]

Protocol: Synthesis of this compound from 7-Iodobenzofuran

This protocol is based on the substitution of an iodine atom with a cyano group, a well-established transformation in organic synthesis.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 7-iodobenzofuran (1 equivalent), in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add copper(I) cyanide (CuCN) (typically 1.1-1.5 equivalents) to the solution. The use of a slight excess of the cyanide source ensures the complete conversion of the starting material.

  • Reaction Conditions: Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for approximately 4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into an aqueous solution of ferric chloride and ammonia. This step is crucial for complexing and removing the copper salts.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic substitution reaction. Its high boiling point is also suitable for the elevated temperatures required for this transformation.

  • Cyanide Source (CuCN): Copper(I) cyanide is a common reagent for introducing a nitrile group onto an aromatic ring via nucleophilic substitution of a halide (a Rosenmund-von Braun reaction). It is generally more effective than alkali metal cyanides for this purpose with aryl halides.

  • Temperature (130 °C): The high temperature is necessary to overcome the activation energy for the cleavage of the strong carbon-iodine bond and the subsequent formation of the carbon-carbon bond.

Synthesis Workflow Diagram

G start 7-Iodobenzofuran reagents CuCN, DMF start->reagents conditions 130 °C, 4h reagents->conditions product This compound conditions->product

Caption: Synthesis of this compound.

Applications in Drug Discovery and Research

The primary significance of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The nitrile group is a key functional handle that can be readily converted into other functionalities, such as amines, carboxylic acids, and amides, which are prevalent in pharmaceuticals.

A notable application is its role as a precursor to 7-aminomethyl-benzofuran derivatives. The reduction of the nitrile group provides a primary amine, which can then be further functionalized.[9]

Protocol: Reduction of this compound to Benzofuran-7-ylmethanamine

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (typically 2-3 equivalents) in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension at 0 °C. The slow addition is necessary to control the exothermic reaction.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure safely neutralizes the excess reducing agent and precipitates the aluminum salts.

  • Isolation: Filter the resulting slurry and wash the solid residue with THF or another suitable solvent. The filtrate contains the desired product, Benzofuran-7-ylmethanamine. The solvent can then be removed under reduced pressure to yield the crude amine, which can be used directly or purified further.

This resulting amine, Benzofuran-7-ylmethanamine, serves as a key intermediate for introducing the benzofuran moiety into larger drug candidates, for instance, through reductive amination with aldehydes or acylation with carboxylic acids to form amides.[9]

Application Workflow Diagram

G start This compound reagents 1. LiAlH4, THF 2. Work-up start->reagents intermediate Benzofuran-7-ylmethanamine reagents->intermediate next_step Further Functionalization (e.g., Reductive Amination) intermediate->next_step end_product Biologically Active Molecules next_step->end_product

Caption: Role as a chemical intermediate.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available safety data sheets for the compound and related structures.[6][18][19][20]

Hazard Identification:

  • While specific toxicity data for this compound is limited, nitriles as a class can be toxic. The parent compound, benzofuran, is suspected of causing cancer.[19][20]

  • It is advisable to handle this compound with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.

Recommended Protective Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

    • Respiratory Protection: If working with fine powders or in situations where dust or aerosols may be generated, use a NIOSH-approved respirator.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[18]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important molecule in the field of organic and medicinal chemistry. While comprehensive data on its physical properties and direct biological activity are not extensively documented, its value as a synthetic intermediate is well-established. The presence of a readily transformable nitrile group on the benzofuran core provides chemists with a versatile handle to construct novel and complex molecules. Its synthesis from halogenated precursors and its subsequent conversion to other functional groups, such as amines, underscore its role as a key building block in the quest for new therapeutic agents. As research into the vast chemical space of benzofuran derivatives continues, the importance of intermediates like this compound in enabling these discoveries is set to grow.

References

An In-Depth Technical Guide to Benzofuran-7-carbonitrile (CAS: 52951-09-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast array of biological activities.[2][3] The benzofuran core is found in clinically approved drugs such as the antiarrhythmic agent amiodarone and the nonselective β-adrenoceptor antagonist bufuralol.[4] The diverse pharmacological profile of benzofuran derivatives includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making this heterocyclic system a focal point for drug discovery and development.[5][6][7] This guide provides a comprehensive technical overview of a specific, functionalized derivative, Benzofuran-7-carbonitrile, focusing on its synthesis, chemical properties, and potential as a key building block in the creation of novel therapeutic agents.

Physicochemical Properties and Spectral Data

A thorough understanding of a molecule's physical and chemical characteristics is foundational to its application in research and development. This section details the key properties and spectral data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 52951-09-4[8]
Molecular Formula C₉H₅NO[9]
Molecular Weight 143.14 g/mol [9]
IUPAC Name 1-benzofuran-7-carbonitrile[9]
InChI Key HAICRZPDDBKXPQ-UHFFFAOYSA-N[9]
Spectral Analysis

1. 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and benzene rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group and the heteroaromatic system. Coupling constants (J) will reveal the connectivity between adjacent protons.[11][12]

2. 13C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region. The chemical shifts of the aromatic carbons will also be influenced by the nitrile substituent.[13][14][15]

3. Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[16][17] Characteristic peaks for the aromatic C-H and C=C stretching vibrations will also be present.

4. Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the benzofuran ring system, with losses of neutral molecules such as CO and HCN being plausible.[4][6][7][8]

Synthesis and Reactivity

The synthesis of this compound can be achieved through established methods for the formation of the benzofuran ring followed by the introduction of the nitrile functionality. A key transformation is the cyanation of an appropriate precursor, such as an aryl halide.

Synthesis of this compound via Rosenmund-von Braun Reaction

A plausible and documented synthetic route to this compound involves the cyanation of 7-iodobenzofuran. This transformation is a variation of the Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide reagent.[18]

Synthesis Start 7-Iodobenzofuran Product This compound Start->Product 130 °C, 4 h [10] Reagent CuCN, DMF Reagent->Start

Synthesis of this compound.

Experimental Protocol: Cyanation of 7-Iodobenzofuran

This protocol is a generalized procedure based on the Rosenmund-von Braun reaction and related copper-mediated cyanations.[18][19][20][21][22] Researchers should optimize conditions for this specific substrate.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 7-iodobenzofuran (1.0 eq) and copper(I) cyanide (1.2-2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration.

  • Reaction Conditions: Heat the reaction mixture to 130 °C and stir for 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Reactivity of the Nitrile Group: Hydrolysis to Carboxylic Acid

The nitrile group of this compound is a versatile functional handle that can be converted into other valuable functionalities. A common and important transformation is the hydrolysis of the nitrile to a carboxylic acid, yielding Benzofuran-7-carboxylic acid. This reaction can be performed under either acidic or basic conditions.[23]

Hydrolysis cluster_1 Start This compound Product Benzofuran-7-carboxylic acid Start->Product Acidic Hydrolysis Reagents_Acid H₃O⁺, Δ Reagents_Acid->Start Reagents_Base 1. NaOH, H₂O, Δ 2. H₃O⁺ Start_B This compound Reagents_Base->Start_B Product_B Benzofuran-7-carboxylic acid Start_B->Product_B Basic Hydrolysis

Hydrolysis of this compound.

Experimental Protocol: Basic Hydrolysis to Benzofuran-7-carboxylic acid

This protocol is adapted from a similar hydrolysis of a methyl benzofuran-7-carboxylate and general procedures for nitrile hydrolysis.[10][24][25]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 10%).

  • Reaction Conditions: Stir the mixture at room temperature for several hours or heat under reflux until the reaction is complete (monitored by TLC).

  • Work-up: After completion, remove the methanol under reduced pressure. Dilute the residue with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 10% hydrochloric acid) until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain Benzofuran-7-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a cornerstone in the design of new therapeutic agents due to its ability to interact with a wide range of biological targets.[23] The introduction of a nitrile group at the 7-position of the benzofuran ring system provides a key building block for further molecular elaboration, making this compound a valuable intermediate in drug discovery programs.[26]

As a Precursor to Bioactive Molecules

The nitrile functionality can be transformed into various other groups, such as amines, amides, and tetrazoles, which are common pharmacophores in drug molecules. For instance, the reduction of the nitrile group would yield 7-(aminomethyl)benzofuran, a primary amine that can be further derivatized to explore structure-activity relationships (SAR).

Potential Pharmacological Activities

While specific pharmacological studies on this compound are not extensively reported in the public literature, derivatives of cyanobenzofuran have been investigated for their potential as anticancer agents.[26] The benzofuran nucleus itself is associated with a broad spectrum of activities, and the electronic properties of the cyano group can significantly influence the molecule's interaction with biological targets.[5][23]

Applications cluster_derivatives Chemical Transformations cluster_applications Potential Applications in Drug Discovery Core This compound Amine 7-(Aminomethyl)benzofuran (via Reduction) Core->Amine CarboxylicAcid Benzofuran-7-carboxylic acid (via Hydrolysis) Core->CarboxylicAcid Tetrazole 7-(1H-Tetrazol-5-yl)benzofuran (via Cycloaddition) Core->Tetrazole Anticancer Anticancer Agents Amine->Anticancer Antimicrobial Antimicrobial Agents CarboxylicAcid->Antimicrobial EnzymeInhibitors Enzyme Inhibitors Tetrazole->EnzymeInhibitors

Potential synthetic utility and applications of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis from readily available precursors and the reactivity of its nitrile group allow for the creation of a diverse range of derivatives. The inherent biological potential of the benzofuran scaffold, coupled with the ability to introduce various pharmacophoric groups via the nitrile handle, makes this compound a promising starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, intended to support researchers in their endeavors to explore the full potential of this intriguing molecule.

References

A Technical Guide to Benzofuran-7-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran-7-carbonitrile is a heterocyclic aromatic compound featuring the privileged benzofuran scaffold, a core structure present in numerous natural products and clinically approved pharmaceuticals.[1][2][3] This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will elucidate its structural and physicochemical properties, present a detailed, mechanistically-grounded synthetic protocol, and describe the expected spectroscopic signatures for its unambiguous characterization. Furthermore, this document explores the compound's chemical reactivity and its significant potential as a versatile building block for the synthesis of novel therapeutic agents, leveraging the broad biological activities associated with the benzofuran class, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]

Introduction: The Significance of the Benzofuran Scaffold

The fusion of benzene and furan rings creates the benzofuran system, a heterocyclic scaffold of immense interest in medicinal chemistry.[1][2] Its structural rigidity and electronic properties make it an ideal framework for interacting with a wide array of biological targets. The versatility of this core is demonstrated by its presence in a diverse range of pharmaceuticals. Notable examples include:

  • Amiodarone: A potent antiarrhythmic agent used to treat ventricular and supraventricular arrhythmias.[2][6]

  • Saprisartan: An antihypertensive drug.[3]

  • Benzbromarone: A uricosuric agent for the treatment of gout.[3]

The proven therapeutic value of these molecules underscores the importance of the benzofuran scaffold.[7] Consequently, the development of synthetic routes to novel, functionalized benzofuran derivatives like this compound is a critical endeavor. These derivatives serve as key intermediates, allowing chemists to explore chemical space and design next-generation therapeutics with enhanced efficacy and selectivity.[2] this compound, with its reactive nitrile handle, is particularly valuable as a precursor for a multitude of functional groups essential for modulating pharmacokinetic and pharmacodynamic properties.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research and development. This compound is characterized by the following identifiers and properties.

PropertyValueReference(s)
IUPAC Name 1-Benzofuran-7-carbonitrile
Synonyms 7-Cyanobenzofuran, Benzo[b]furan-7-carbonitrile[8]
CAS Number 52951-09-4[9]
Molecular Formula C₉H₅NO[8][9]
Molecular Weight 143.14 g/mol [9]
Canonical SMILES N#CC1=C(OC=C2)C2=CC=C1[9]
InChI Key HAICRZPDDBKXPQ-UHFFFAOYSA-N
Appearance Predicted: White to off-white solid
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃)

Synthesis and Mechanistic Considerations

The synthesis of functionalized benzofurans often relies on transition-metal-catalyzed cross-coupling reactions.[3][10] A robust and widely applicable method for the synthesis of this compound is the palladium-catalyzed cyanation of a 7-halobenzofuran precursor, such as 7-bromobenzofuran.

Causality in Experimental Design:
  • Catalyst Choice: Palladium complexes, particularly Pd(0) species generated in situ, are exceptionally effective at catalyzing C(sp²)-CN bond formation. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the cyanide source, and reductive elimination to yield the product and regenerate the catalyst.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other sources like CuCN or KCN because it is less toxic, non-hygroscopic, and typically results in cleaner reactions with fewer side products.

  • Ligand Selection: A phosphine ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key reductive elimination step, thereby increasing reaction efficiency and yield.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is used to ensure the solubility of the reactants and the catalyst complex at the required reaction temperature.

Experimental Protocol: Palladium-Catalyzed Cyanation

Reaction: Synthesis of this compound from 7-Bromobenzofuran

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Reactant1 7-Bromobenzofuran Process Pd-Catalyzed Cross-Coupling Reactant1->Process Reactant2 Zn(CN)₂ Reactant2->Process Catalyst Pd₂(dba)₃ Catalyst->Process Ligand dppf Ligand->Process Solvent DMF Solvent->Process Temperature 120 °C, Inert Atm. Temperature->Process Product This compound Process->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 7-Bromobenzofuran (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromobenzofuran, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble palladium species.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known properties of the benzofuran core and the nitrile functional group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides key functional group information.

  • C≡N Stretch: A sharp, strong absorption band is expected at ~2225-2240 cm⁻¹ , which is highly characteristic of an aromatic nitrile.

  • Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹ .

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretch: A strong band corresponding to the furan ether linkage is expected around 1050-1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts and Couplings: The benzofuran ring protons are labeled according to standard IUPAC numbering.

Proton Predicted Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~ 7.7 - 7.8 d J ≈ 2.2
H-3 ~ 6.8 - 6.9 d J ≈ 2.2
H-4 ~ 7.6 - 7.7 d J ≈ 7.8
H-5 ~ 7.3 - 7.4 t J ≈ 7.8

| H-6 | ~ 7.5 - 7.6 | d | J ≈ 7.8 |

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts:

Carbon Predicted Shift (ppm)
C-2 ~ 146.0
C-3 ~ 107.5
C-3a ~ 128.0
C-4 ~ 122.0
C-5 ~ 129.5
C-6 ~ 125.0
C-7 ~ 105.0
C-7a ~ 155.0

| C≡N | ~ 117.0 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 143.04 for [C₉H₅NO]⁺.

  • Key Fragments: Common fragmentation pathways for benzofurans include the loss of CO (m/z = 115) and for nitriles, the loss of HCN (m/z = 116), which can provide structural validation.[11][12]

Chemical Reactivity and Derivatization Potential

This compound is a valuable synthetic intermediate primarily due to the reactivity of its nitrile group, which serves as a gateway to other crucial functionalities.

Reactions of the Nitrile Group:
  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield Benzofuran-7-carboxylic acid .[13] This acid is a versatile handle for amide bond formation, a cornerstone of medicinal chemistry.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Raney Ni) or chemical reduction (e.g., LiAlH₄) can convert the nitrile to a primary amine, (Benzofuran-7-yl)methanamine . This amine is a key building block for synthesizing amides, sulfonamides, and ureas.

  • Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring . Tetrazoles are widely used in drug design as bioisosteres for carboxylic acids.

Reactions of the Benzofuran Ring:

The benzofuran ring system can undergo electrophilic aromatic substitution.[14] The nitrile group is an electron-withdrawing and meta-directing group. However, the overall regioselectivity will be a complex interplay between the directing effects of the fused benzene ring, the furan oxygen, and the nitrile substituent.

G cluster_derivatives Key Derivatives Start This compound Acid Benzofuran-7- carboxylic acid Start->Acid Hydrolysis (H⁺ or OH⁻) Amine (Benzofuran-7-yl)- methanamine Start->Amine Reduction (e.g., H₂/Raney Ni) Tetrazole 7-(1H-Tetrazol-5-yl)- benzofuran Start->Tetrazole Cycloaddition (e.g., NaN₃) App1 App1 Acid->App1 Amide Coupling App2 App2 Amine->App2 Amide/Sulfonamide Formation App3 App3 Tetrazole->App3 Carboxylic Acid Bioisostere

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery and Research

The benzofuran scaffold is associated with a wide spectrum of biological activities, making this compound an attractive starting point for drug discovery programs.

  • Anticancer Agents: Benzofuran derivatives have shown potent activity against various cancer cell lines.[2][15] They have been developed as inhibitors of critical cancer-related targets, such as Aurora B kinase, a key regulator of mitosis.[16] The derivatization of this compound could lead to novel kinase inhibitors or cytotoxic agents.

  • Antimicrobial Agents: The scaffold is a known pharmacophore for developing new antibacterial and antifungal compounds.[5][17] Modifications of the core structure, enabled by intermediates like this compound, can be used to optimize activity against resistant microbial strains.

  • Sirtuin Inhibitors: Certain benzofuran derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[18] this compound provides a template for synthesizing new analogs to probe the structure-activity relationship (SAR) of SIRT2 inhibition.

  • Scaffold for Combinatorial Chemistry: As a stable, functionalized core, this molecule is an ideal building block for creating libraries of related compounds. By converting the nitrile to an amine or carboxylic acid, it can be readily incorporated into parallel synthesis workflows to rapidly generate a multitude of derivatives for high-throughput screening.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined structure, robust synthetic accessibility, and the versatile reactivity of its nitrile group position it as a high-value intermediate. By providing a reliable platform for the construction of more complex molecular architectures, this compound empowers researchers to pursue the discovery of novel therapeutics targeting a wide range of human diseases. This guide has provided the foundational technical knowledge required for its synthesis, characterization, and strategic application in modern research and development settings.

References

An In-depth Technical Guide to the Potential Biological Activity of Benzofuran-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, yet underexplored derivative: Benzofuran-7-carbonitrile. While direct pharmacological data on this molecule is nascent, this document synthesizes existing knowledge on the broader benzofuran class and analyzes the potential contributions of the 7-carbonitrile moiety to its bioactivity profile.[3][4] We will delve into its synthesis, and through a detailed examination of structure-activity relationships (SAR), we will project its potential applications in oncology, infectious diseases, and neuroprotection. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to investigate the therapeutic promise of this intriguing molecule.

The Benzofuran Scaffold: A Privileged Moiety in Drug Discovery

Benzofuran, a bicyclic heterocyclic compound composed of a fused benzene and furan ring, is a recurring motif in a vast array of natural and synthetic molecules exhibiting significant therapeutic properties.[5][6] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities.[7][8][9] The versatility of the benzofuran core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[1]

Several clinically approved drugs and numerous investigational compounds feature the benzofuran scaffold, underscoring its importance in pharmaceutical research.[2][6] The inherent biological activity of the benzofuran nucleus, combined with the potential for diverse functionalization, makes it a fertile ground for the development of novel therapeutic agents.[10][11]

Synthesis of this compound

The synthesis of specifically substituted benzofurans is crucial for exploring their therapeutic potential. A viable synthetic route to this compound has been established, providing a foundation for its further investigation. A general and efficient method involves a multi-step synthesis starting from readily available precursors.

Synthetic Workflow

The synthesis of this compound can be achieved through a sequence of reactions, including the introduction of a cyano group onto the benzene ring, followed by the construction of the fused furan ring. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Synthesis_of_Benzofuran_7_carbonitrile A Substituted Phenol B Introduction of Cyano Group A->B Cyanation D Cyclization B->D Coupling C Precursor for Furan Ring C->D E This compound D->E Annulation

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a generalized representation based on established synthetic methodologies for benzofuran derivatives.

Step 1: Preparation of a Substituted Phenol

  • Start with a commercially available and appropriately substituted phenolic compound.

  • Protect the hydroxyl group if necessary to prevent side reactions in subsequent steps.

Step 2: Introduction of the Cyano Group

  • Perform an electrophilic aromatic substitution or a nucleophilic aromatic substitution (e.g., Rosenmund-von Braun reaction) to introduce the cyano group at the desired position on the phenolic ring.

Step 3: Furan Ring Formation

  • Deprotect the hydroxyl group.

  • React the cyanophenol derivative with a suitable reagent, such as an α-haloketone or a propargyl derivative, in the presence of a base (e.g., K₂CO₃) to form an ether linkage.

  • Induce intramolecular cyclization, often through heating or the use of a catalyst, to form the furan ring fused to the benzene ring.

Step 4: Purification

  • Purify the crude this compound using column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities of this compound

While direct experimental data on the biological activities of this compound are limited, we can infer its potential based on the extensive research on substituted benzofuran derivatives. The presence of a carbonitrile (cyano) group, which is a strong electron-withdrawing group, at the 7-position is expected to significantly influence the molecule's electronic properties and its interactions with biological targets.

Potential Anticancer Activity

Benzofuran derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][12][13]

3.1.1. Mechanistic Hypothesis: Kinase Inhibition Many small-molecule kinase inhibitors feature a heterocyclic core. The benzofuran scaffold can serve as a template for designing such inhibitors. The 7-cyano group may enhance binding to the ATP-binding pocket of certain kinases through hydrogen bonding or dipole-dipole interactions.

Kinase_Inhibition_Pathway cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Cascade B7C This compound B7C->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

3.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound against various cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Values for this compound Against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast15.2
A549Lung22.5
HCT116Colon18.7
HeLaCervical25.1
Potential Antimicrobial Activity

The benzofuran scaffold is a component of many natural and synthetic antimicrobial agents.[5][11][14] The introduction of electron-withdrawing groups can enhance the antimicrobial properties of heterocyclic compounds.

3.2.1. Mechanistic Hypothesis: Inhibition of Bacterial DNA Gyrase DNA gyrase is a validated target for antibacterial drugs. Benzofuran derivatives have been shown to inhibit this enzyme, which is essential for bacterial DNA replication. The 7-cyano group could potentially enhance the binding affinity to the enzyme's active site.

3.2.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of this compound required to inhibit the growth of various microbial strains.

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical MIC Values for this compound Against Various Microbial Strains

Microbial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16
Escherichia coliGram-negative bacteria32
Candida albicansFungus64
Pseudomonas aeruginosaGram-negative bacteria>128
Potential Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, particularly their antioxidant and anti-excitotoxic properties.[4][15][16][17]

3.3.1. Mechanistic Hypothesis: Modulation of NMDAR-Mediated Excitotoxicity Glutamate-induced excitotoxicity, primarily mediated by the N-methyl-D-aspartate receptor (NMDAR), is a key mechanism in several neurodegenerative diseases. Some benzofuran derivatives have shown the ability to mitigate NMDAR-mediated neuronal damage. The electron-withdrawing nature of the 7-cyano group might modulate the interaction with the receptor or downstream signaling pathways.

NMDAR_Excitotoxicity_Pathway cluster_1 Neuron Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx ROS Reactive Oxygen Species (ROS) Ca_influx->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis B7C This compound B7C->NMDAR Modulation B7C->ROS Scavenging

Caption: Hypothesized neuroprotective mechanism against NMDAR-mediated excitotoxicity.

3.3.2. Experimental Protocol: Neuroprotection Assay in Primary Cortical Neurons

This protocol evaluates the ability of this compound to protect primary neurons from excitotoxic insults.

  • Primary Neuron Culture: Isolate cortical neurons from embryonic day 18 rat pups and culture them in neurobasal medium supplemented with B27 and GlutaMAX.

  • Compound Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound for 1-2 hours.

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for 30 minutes.

  • Washout and Recovery: Wash the cells with fresh medium and incubate for 24 hours.

  • Viability Assessment: Assess neuronal viability using the LDH assay (measuring lactate dehydrogenase release from damaged cells) or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide).

  • Data Analysis: Quantify neuronal survival and determine the protective concentration range of the compound.

Future Directions and Conclusion

This compound represents a promising yet largely unexplored molecule within the pharmacologically rich class of benzofurans. Based on extensive structure-activity relationship studies of related compounds, it is plausible that this derivative possesses significant anticancer, antimicrobial, and neuroprotective properties.[1][5][15] The electron-withdrawing 7-cyano group is anticipated to modulate its biological activity in a potentially beneficial manner.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further investigations, including in vivo studies and target identification, are warranted to fully elucidate the therapeutic potential of this compound. This molecule stands as an excellent candidate for further drug discovery and development efforts, with the potential to yield novel therapies for a range of human diseases.

References

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of biologically active molecules.[1][2] This privileged scaffold is ubiquitously present in a vast array of natural products and synthetic compounds, showcasing a remarkable spectrum of pharmacological activities.[3][4] Its derivatives have been extensively explored and validated as potent agents against a multitude of diseases, solidifying the benzofuran core as a highly sought-after template in medicinal chemistry and drug development.[5][6]

The therapeutic landscape of benzofuran derivatives is impressively broad, encompassing applications as anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and antiviral agents.[3][4] The structural versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[2] This adaptability has led to the development of numerous clinically significant drugs, including the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin.[7]

This technical guide provides a comprehensive overview of benzofuran derivatives, with a focus on their synthesis, multifaceted biological activities, and the underlying mechanisms of action. It is designed to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

Synthetic Strategies for the Benzofuran Core: A Chemist's Guide to a Privileged Scaffold

The construction of the benzofuran nucleus is a pivotal step in the synthesis of its derivatives. Over the years, a multitude of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches to Benzofuran Synthesis

Traditional methods for benzofuran synthesis often involve the intramolecular cyclization of appropriately substituted phenols. One of the earliest and most well-known methods is the Perkin rearrangement, which involves the intramolecular cyclization of a coumarin derivative. While historically significant, this method has been largely superseded by more efficient and versatile approaches.

A more common classical strategy involves the reaction of a salicylaldehyde or a 2-hydroxyacetophenone with an α-halo ketone or ester, followed by an intramolecular Williamson ether synthesis and subsequent cyclization. This approach allows for the introduction of substituents at the 2- and 3-positions of the benzofuran ring.

Modern Catalytic Methods: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of benzofuran derivatives, offering milder reaction conditions, greater functional group tolerance, and higher yields.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions:

Palladium- and copper-catalyzed reactions are among the most powerful tools for constructing the benzofuran core. The Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a widely employed method for the synthesis of 2-substituted benzofurans.[8] This reaction is typically catalyzed by a combination of a palladium catalyst, such as (PPh₃)PdCl₂, and a copper(I) co-catalyst, like CuI, in the presence of a base.[8]

Gold- and Silver-Catalyzed Cyclizations:

Gold and silver catalysts have also emerged as effective promoters of benzofuran synthesis. These catalysts can activate alkynes towards intramolecular attack by a phenolic oxygen, leading to the formation of the furan ring.

Iron-Catalyzed Cyclizations:

Iron-catalyzed intramolecular cyclization of electron-rich aryl ketones offers a cost-effective and environmentally friendly alternative for the construction of the benzofuran ring.[3]

The Pharmacological Orchestra: Diverse Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is a testament to the principle of "privileged structures" in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities.

Anticancer Activity: Targeting the Machinery of Malignancy

Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Tubulin Polymerization Inhibition:

A key mechanism of action for many anticancer benzofuran derivatives is the inhibition of tubulin polymerization.[1][7] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[6][7]

Kinase Inhibition:

Benzofuran-based small molecules have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and survival. These include the serine/threonine kinase (AKT) signaling pathway and the mammalian target of rapamycin (mTOR) pathway.[5][9] By blocking these pathways, benzofuran derivatives can suppress cancer cell proliferation and induce apoptosis.

Induction of Apoptosis:

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[10] This can be triggered through various mechanisms, including the disruption of mitochondrial function and the activation of caspases, which are the executioner enzymes of apoptosis.[10]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of drug-resistant pathogens poses a significant threat to global health. Benzofuran derivatives have shown promise as a new class of antimicrobial and antifungal agents.[3][4] They can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3] The mechanism of their antimicrobial action is often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with DNA replication.[2]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Several benzofuran derivatives have been shown to possess potent anti-inflammatory and antioxidant properties.[3] Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[11] Their antioxidant activity stems from their ability to scavenge free radicals and protect cells from oxidative damage.

Data Presentation: A Quantitative Look at Benzofuran Activity

The following tables summarize the biological activity of representative benzofuran derivatives.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 6g MDA-MB-2313.01Tubulin Polymerization Inhibitor[6]
HCT-1165.20[6]
HT-299.13[6]
HeLa11.09[6]
Compound 36 A5490.06Tubulin Polymerization Inhibitor[12]
Compound 26 A5490.08Tubulin Polymerization Inhibitor[12]
Compound 30a HepG2N/ATubulin Polymerization Inhibitor[7]
MCC1019A54916.4Inactivates AKT signaling pathway[9]

Table 2: Antimicrobial Activity of a Benzofuran Ketoxime Derivative

MicroorganismMIC (µg/mL)Reference
S. aureus0.039[3]

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of benzofuran derivatives.

General Procedure for the Synthesis of 2-Arylbenzofurans via Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[8]

Materials:

  • o-iodophenol

  • Terminal alkyne

  • (PPh₃)PdCl₂ (bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Organic solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[8]

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[8]

General Procedure for the Synthesis of Amiodarone

The synthesis of the antiarrhythmic drug amiodarone involves a multi-step process. The following is a representative synthetic route.

Materials:

  • 2-Butylbenzofuran

  • 4-Methoxybenzoyl chloride

  • Pyridine hydrochloride

  • Iodine

  • Potassium iodide

  • 2-Diethylaminoethyl chloride

Procedure:

  • Acylation: Acylate 2-butylbenzofuran with 4-methoxybenzoyl chloride to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.[13]

  • Demethylation: Demethylate the product from the previous step using pyridine hydrochloride to form 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[13]

  • Iodination: Iodinate the phenolic ring of the resulting compound in the presence of iodine and potassium iodide to produce 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[13]

  • Alkylation: React the diiodinated product with 2-diethylaminoethyl chloride to yield amiodarone.[13]

In Vitro Assay for Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

  • Cancer cells

  • 96-well plates

  • Benzofuran derivatives (test compounds)

  • MTT solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).[1]

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Dissolve the formazan crystals in DMSO.[1]

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[1]

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.[1]

In Vitro Assay for Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Microorganism (bacterial or fungal strain)

  • Growth medium (e.g., nutrient broth or agar)

  • Benzofuran derivatives (test compounds)

  • 96-well plates or test tubes

Procedure:

  • Prepare a serial dilution of the benzofuran derivatives in the growth medium.

  • Inoculate each well or tube with a standardized suspension of the microorganism.

  • Incubate the plates or tubes under appropriate conditions (e.g., temperature, time).

  • Visually inspect for turbidity (growth) to determine the MIC.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

G cluster_synthesis General Synthetic Workflow for Benzofurans Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Dissolution Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Under Inert Atmosphere Reaction Progression Reaction Progression Catalyst Addition->Reaction Progression Monitoring (TLC) Workup & Purification Workup & Purification Reaction Progression->Workup & Purification Extraction & Chromatography Final Product Final Product Workup & Purification->Final Product

Caption: General experimental workflow for benzofuran synthesis.

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition Benzofuran Derivative Benzofuran Derivative Tubulin Dimers Tubulin Dimers Benzofuran Derivative->Tubulin Dimers Binds to Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Inhibits Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Benzofuran derivatives inhibiting tubulin polymerization.

G cluster_inflammation Anti-inflammatory Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators MAPK Pathway->Pro-inflammatory Mediators Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->NF-κB Pathway Inhibits Benzofuran Derivative->MAPK Pathway Inhibits Inflammation Inflammation Pro-inflammatory Mediators->Inflammation

Caption: Inhibition of inflammatory pathways by benzofurans.

Conclusion: The Future is Bright for Benzofuran-Based Therapeutics

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent biological activity, coupled with the ever-expanding toolkit of synthetic chemistry, ensures its enduring relevance in drug development. The diverse mechanisms of action exhibited by benzofuran derivatives, from the disruption of fundamental cellular processes like tubulin polymerization to the modulation of complex signaling pathways, underscore their potential to address a wide range of unmet medical needs. As our understanding of disease biology deepens, the rational design and synthesis of new benzofuran-based compounds will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. This guide serves as a foundational resource to empower researchers in this exciting and impactful field.

References

An In-depth Technical Guide to Benzofuran-7-carbonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzofuran-7-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical, field-proven insights.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The unique structural and electronic properties of the benzofuran nucleus make it a versatile starting point for the design of novel therapeutic agents.[4] this compound, in particular, offers a strategic nitrile group at the 7-position, which can be readily transformed into other functional groups, making it a valuable intermediate in the synthesis of complex molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52951-09-4
Molecular Formula C₉H₅NO
Molecular Weight 143.14 g/mol
IUPAC Name 1-Benzofuran-7-carbonitrile
InChI Key HAICRZPDDBKXPQ-UHFFFAOYSA-N
Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra are invaluable for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group. Online prediction tools can provide estimated chemical shifts and coupling constants.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region.[7][8][9]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the C≡N stretching vibration, typically found in the 2220-2260 cm⁻¹ region. Other key absorptions will correspond to C-H stretching of the aromatic rings and C-O-C stretching of the furan ring.[10][11]

2.1.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[12][13]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyanation of a 7-halo-substituted benzofuran precursor.[14]

Synthesis from 7-Iodobenzofuran

A frequently employed method is the substitution of a 7-iodo group with a cyanide. This reaction typically utilizes a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound from 7-Iodobenzofuran

  • Materials: 7-Iodobenzofuran, Copper(I) cyanide (CuCN), Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-iodobenzofuran (1 equivalent) and copper(I) cyanide (1.2 equivalents).

    • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 130 °C and stir for 4 hours.[14]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram 1: Synthesis of this compound

G 7-Iodobenzofuran 7-Iodobenzofuran This compound This compound 7-Iodobenzofuran->this compound CuCN, DMF, 130 °C, 4h

Caption: Synthesis of this compound from 7-Iodobenzofuran.

Reactivity and Chemical Transformations

The reactivity of this compound is primarily dictated by the benzofuran ring system and the nitrile functional group.

Reactions of the Benzofuran Ring

The benzofuran ring is susceptible to electrophilic substitution reactions. The position of substitution will be directed by the existing substituents.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to a wide range of derivatives.

  • Reduction: The nitrile group can be reduced to a primary amine (benzofuran-7-ylmethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[14] This amine can then be used in further synthetic steps, such as reductive amination.[14]

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile group will yield the corresponding carboxylic acid (benzofuran-7-carboxylic acid).

  • Grignard Reaction: Reaction with Grignard reagents will produce ketones after hydrolysis of the intermediate imine.

Diagram 2: Key Reactions of this compound

G cluster_0 Starting Material cluster_1 Derivatives B7C This compound Amine Benzofuran-7-ylmethanamine B7C->Amine LiAlH₄ Carboxylic_Acid Benzofuran-7-carboxylic acid B7C->Carboxylic_Acid H₃O⁺ or OH⁻ Ketone Ketone Derivative B7C->Ketone 1. Grignard Reagent 2. H₃O⁺

Caption: Chemical transformations of the nitrile group in this compound.

Applications in Research and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The benzofuran scaffold is a key component in many compounds with potential therapeutic applications.

Anticancer Research

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[15][16] The cytotoxicity of these compounds has been evaluated against various cancer cell lines.[17] Cyano-substituted benzofurans have also been investigated for their antiproliferative activities. The ability to functionalize the nitrile group allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Antimicrobial Research

The benzofuran nucleus is also present in compounds with antimicrobial properties.[18] The synthesis of novel benzofuran derivatives from intermediates like this compound is an active area of research in the development of new antibacterial and antifungal agents.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid is a common starting point.[19][20][21]

Table 2: Representative HPLC Conditions for Benzofuran Derivatives

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Time-dependent gradient from 10% to 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both retention time and mass spectral data for identification and quantification.[22][23][24]

Diagram 3: Analytical Workflow for this compound

G Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Purity Purity Assessment HPLC->Purity Identity Structural Confirmation GCMS->Identity

Caption: Typical analytical workflow for the characterization of this compound.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile research chemical with significant potential in the fields of medicinal chemistry and drug discovery. Its strategic placement of the nitrile group on the benzofuran scaffold allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a solid foundation for researchers and scientists working with this important compound.

References

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in a vast number of biologically active natural products has catalyzed extensive research into the synthesis and therapeutic evaluation of novel benzofuran derivatives.[4][5][6] This guide provides a comprehensive technical overview of the benzofuran core, delving into its synthesis, physicochemical properties, diverse pharmacological activities, and the critical structure-activity relationships (SAR) that govern its therapeutic potential. We will explore its applications in oncology, infectious diseases, and neurodegenerative disorders, offering field-proven insights for drug development professionals.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran, also known as coumarone, is a bicyclic ring system first prepared from coumarin.[5][6] Its unique physicochemical characteristics and versatile structural features make it a "privileged scaffold" in drug discovery.[7][8] This means the benzofuran core can interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[7][9][10]

Naturally occurring benzofurans are found in various plant families, including Asteraceae, Rutaceae, and Moraceae.[11][12][13] Synthetic derivatives have also demonstrated significant therapeutic potential, with several benzofuran-containing drugs already in clinical use.[14][15][16] The therapeutic landscape of benzofuran derivatives is remarkably diverse, encompassing anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective activities.[3][4][7][9]

// Nodes Benzofuran_Core [label="Benzofuran Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Natural_Products [label="Natural Products\n(e.g., Ailanthoidol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synthetic_Derivatives [label="Synthetic Derivatives\n(e.g., Amiodarone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pharmacological_Activities [label="Diverse Pharmacological Activities", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer [label="Anticancer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotective [label="Neuroprotective", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Natural_Products -> Benzofuran_Core [label="Source"]; Synthetic_Derivatives -> Benzofuran_Core [label="Source"]; Benzofuran_Core -> Pharmacological_Activities [label="Exhibits"]; Pharmacological_Activities -> Anticancer; Pharmacological_Activities -> Antimicrobial; Pharmacological_Activities -> Neuroprotective; Pharmacological_Activities -> Anti_inflammatory; } endom Figure 1: The benzofuran scaffold as a central core for developing diverse therapeutic agents.

Synthetic Strategies for Benzofuran Derivatives

The synthesis of the benzofuran ring system is a well-established area of organic chemistry, with numerous methods available to construct this versatile scaffold. The choice of synthetic route often depends on the desired substitution pattern on both the benzene and furan rings.

Classical Synthetic Routes

A common and versatile method for synthesizing benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate.[1] This is often followed by further modifications to introduce diverse functionalities.[1]

Modern Catalytic Approaches

Recent advancements have focused on developing more efficient and atom-economical catalytic methods. These include:

  • Palladium-catalyzed synthesis: Palladium catalysts can be used for the ring formation reaction between imidazo[1,2-a]pyridines and coumarins.[12]

  • Copper-catalyzed synthesis: Copper-based catalysts are employed in novel methodologies to obtain benzofuran derivatives from substituted salicylaldehyde-derived Schiff bases and alkenes.[12]

Experimental Protocol: General Synthesis of Benzofuran Chalcones

This protocol outlines a general procedure for the synthesis of benzofuran chalcones, a class of derivatives with significant biological activity.[1]

  • Preparation of Reactant Solution: Prepare a solution of an appropriate 1-(benzofuran-2-yl)ethanone and a substituted aldehyde in methanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Add an aqueous solution of sodium hydroxide to the cooled mixture.

  • Stirring: Stir the reaction mixture at room temperature for several hours.

  • Precipitation: Pour the reaction mixture onto crushed ice.

  • Neutralization and Filtration: Neutralize the resulting precipitate with dilute HCl, then filter, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol.

// Nodes Start [label="Start: 1-(benzofuran-2-yl)ethanone\n+ Substituted Aldehyde in Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="Cool to 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Addition [label="Add aq. NaOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stirring [label="Stir at Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Pour onto Crushed Ice", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutralization [label="Neutralize with dilute HCl,\nFilter, Wash, and Dry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Recrystallize from Ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Purified Benzofuran Chalcone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cooling; Cooling -> Base_Addition; Base_Addition -> Stirring; Stirring -> Precipitation; Precipitation -> Neutralization; Neutralization -> Purification; Purification -> End; } endom Figure 2: General workflow for the synthesis of benzofuran chalcones.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The benzofuran scaffold has been extensively explored for a wide range of therapeutic applications. The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzofuran core.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1][11][14] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes.

  • Mechanism of Action: Many benzofuran-based small molecules exert their anticancer effects through the inhibition of protein kinases such as GSK-3β, mTOR signaling, Pim-1, Src kinase, and CDK2.[7] They can also inhibit tubulin polymerization, angiogenesis, and carbonic anhydrases.[1][7]

  • Structure-Activity Relationship (SAR):

    • Substitutions at the C-2 position, such as ester or heterocyclic rings, have been found to be crucial for cytotoxic activity.[11]

    • The presence of an N-phenethyl carboxamide group can significantly enhance antiproliferative activity.[11]

    • Hybrid molecules incorporating chalcone, triazole, piperazine, and imidazole moieties have shown potent cytotoxic effects.[11]

Compound Class Substitution Pattern Observed Anticancer Activity Reference
Benzofuran-ChalconesVariesPotent cytotoxic agents[11]
Benzene-Sulfonamide-Based Benzofurans5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamideInhibition of the hypoxia-inducible factor (HIF-1) pathway[11]
Hybrid BenzofuransTriazole, piperazine, imidazole substitutionsSynergistic cytotoxic effects[11]
Antimicrobial and Antifungal Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[4][17][18]

  • Mechanism of Action: The antimicrobial efficacy is often attributed to the electronic nature of the substituents on the benzofuran skeleton.[7]

  • Structure-Activity Relationship (SAR):

    • Substitutions at the C-3 and C-6 positions have a significant impact on antibacterial activity and strain specificity.[4]

    • The presence of a hydroxyl group at the C-6 position can confer excellent antibacterial activity.[4]

    • Bromo substituents on the C-5 position of the benzofuran and the C-4 position of an attached phenyl ring can lead to excellent antibacterial activity.[4]

Neuroprotective and Other Activities

Derivatives of benzofuran have shown potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11] They also exhibit a range of other biological activities, including anti-inflammatory, antioxidant, antiviral, and anti-dyslipidemic effects.[3][7][11] For instance, the clinically used drug Amiodarone, a benzofuran derivative, is an antiarrhythmic agent.[5][6]

Clinically Relevant Benzofuran Derivatives

Several benzofuran derivatives have successfully transitioned from the laboratory to clinical practice, highlighting the therapeutic importance of this scaffold.

Drug Name Chemical Structure Therapeutic Application
Amiodarone 2-butyl-3-benzofuranyl-4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketoneAntiarrhythmic agent for ventricular and supraventricular arrhythmias[5][6][11]
Bufuralol (±)-2-(tert-butylamino)-1-(7-ethylbenzofuran-2-yl)ethanolNon-specific β-adrenergic blocker[11]
Griseofulvin (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[4]ene]-3,4'-dioneAntifungal drug[6]
Ailanthoidol A neolignan with a 2-arylbenzofuran skeletonPotential anticancer and immunosuppressive activities[5]

Future Perspectives and Conclusion

The benzofuran scaffold continues to be a highly attractive framework for the design and development of novel therapeutic agents. Its inherent versatility and the ability to modulate its biological activity through targeted chemical modifications ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

  • The development of novel, more efficient, and sustainable synthetic methodologies.

  • The exploration of new therapeutic areas for benzofuran derivatives.

  • The design of hybrid molecules that combine the benzofuran scaffold with other pharmacophores to achieve synergistic effects and overcome drug resistance.

References

The Nitrile Group: A Small Moiety with a Mighty Impact in Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Ascendancy of the Cyano Group in Medicinal Chemistry

The nitrile, or cyano, group (-C≡N), once viewed with caution due to its association with cyanide, has firmly established itself as a versatile and invaluable functional group in modern drug design. Over 60 small molecule drugs on the market now feature this compact, yet powerful moiety, and its prevalence in clinical candidates continues to rise.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted roles of the nitrile group, exploring its fundamental physicochemical properties, its strategic deployment as a pharmacophore and bioisostere, its metabolic profile, and its application as a covalent "warhead." By understanding the causality behind its efficacy, we can better leverage the nitrile group to design the next generation of therapeutics.[2][4]

Physicochemical and Electronic Profile: The Foundation of Versatility

The nitrile group's utility in drug design stems from its unique combination of steric and electronic properties. Its small size and linear geometry, with a C-N distance of approximately 1.16 Å, allow it to probe deep into enzyme active sites and fit into sterically congested pockets where larger functional groups cannot.[5][6] The molecular volume of the nitrile group is remarkably small, estimated to be about one-eighth the size of a methyl group, granting it significant conformational freedom within a binding site.[7]

Electronic Character: The triple bond between the sp-hybridized carbon and the highly electronegative nitrogen atom creates a strong dipole moment, rendering the nitrile group highly polar.[6][8] This polarity is key to its ability to engage in a variety of non-covalent interactions. The nitrogen atom, with its lone pair of electrons, acts as an effective hydrogen bond acceptor, a role it frequently plays in protein-ligand interactions.[9][10]

Furthermore, the nitrile group is a potent electron-withdrawing group, a property quantified by its positive Hammett substituent constants (σ_meta = +0.56, σ_para = +0.66).[11][12] When attached to an aromatic ring, it significantly influences the electronic density of the π-system, which can enhance π-π stacking interactions with aromatic amino acid residues in a target protein and reduce susceptibility to oxidative metabolism.[5][7][13]

Table 1: Comparative Physicochemical Properties of the Nitrile Group and Common Bioisosteres

PropertyNitrile (-C≡N)Carbonyl (C=O)Hydroxyl (-OH)Chlorine (-Cl)
Geometry LinearTrigonal PlanarBentSpherical
Size (Van der Waals Radius) Small (cylindrical)ModerateSmallModerate
Polarity/Dipole Moment HighHighHighModerate
Hydrogen Bonding AcceptorAcceptorDonor & AcceptorWeak Acceptor
Electronic Effect Strong e- withdrawingModerate e- withdrawingWeak e- donatingWeak e- withdrawing
Metabolic Stability Generally HighVariableCan be labileGenerally High

The Chameleon of Functional Groups: Bioisosteric Roles of the Nitrile

A cornerstone of the nitrile's success in medicinal chemistry is its ability to act as a bioisostere for a wide range of functional groups. This allows for the fine-tuning of a molecule's properties to improve potency, selectivity, and pharmacokinetic profiles.[7][8][14]

Carbonyl and Hydroxyl/Carboxyl Bioisostere

The nitrile's strong dipole moment and capacity as a hydrogen bond acceptor make it an excellent mimic for the carbonyl group.[5][9] This is exemplified in non-steroidal aromatase inhibitors like anastrozole and letrozole, where the nitrile group mimics the carbonyl of the natural substrate, androstenedione, by accepting a hydrogen bond in the enzyme's active site.[5] Similarly, the nitrile can function as a surrogate for hydroxyl and carboxyl groups, engaging in polar interactions and accepting hydrogen bonds from protein backbones or amino acid side chains.[9]

Halogen Bioisostere

The nitrile group can also serve as a bioisostere for halogens like chlorine and bromine.[5][9] It mimics the polarization of the carbon-halogen bond and can participate in similar dipole-dipole and hydrophobic interactions.[10][15] Due to its smaller size, a nitrile can sometimes achieve better contact with residues in a binding pocket than a larger halogen atom.[5] This substitution can also dramatically improve ADME properties by reducing lipophilicity.[9]

Azomethine-Water Bioisostere

In heterocyclic systems like cyanoquinolines and cyanopyridines, the nitrile group can act as a bioisostere for a water-bridged interaction with an azomethine nitrogen. By directly forming a hydrogen bond with the protein, the nitrile-containing molecule can displace a water molecule from the binding site, which can be entropically favorable and lead to increased binding affinity.[9][16]

The Metabolic Landscape: Stability and the Specter of Cyanide

A significant advantage of the nitrile group is its general metabolic stability.[1][9] In the majority of nitrile-containing pharmaceuticals, the cyano group passes through the body unchanged, with metabolic modifications occurring at other sites on the molecule.[5][9] This robustness is attributed to the strength of the carbon-nitrogen triple bond.

However, the potential for metabolic release of cyanide, while rare, is a critical consideration.[1] Cyanide release is primarily a concern for alkylnitriles that have an adjacent C-H bond.[5] Cytochrome P450 (CYP) enzymes can oxidize this α-carbon to form a cyanohydrin intermediate, which can then decompose to release cyanide.[17][18] To mitigate this risk, medicinal chemists often design nitrile-containing drugs where the nitrile is attached to an aromatic ring or a fully substituted (quaternary) carbon, which prevents this oxidative pathway.[5]

In some specific cases, the nitrile group can be metabolized. For instance, the conversion of the nitrile in pinacidil to an amide is mediated by CYP3A4.[19][20] Additionally, enzymes like nitrile hydratases and nitrilases, found in microorganisms, can hydrolyze nitriles to amides and carboxylic acids, respectively, though this is not a common metabolic pathway in humans for pharmaceuticals.[21][22] Aldehyde oxidase (AO) is another enzyme that has been implicated in the metabolism of certain nitrogen-containing heterocycles and can play a role in the biotransformation of some nitrile-containing compounds.[23][24][25]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolic stability of a nitrile-containing compound.

Objective: To determine the rate of disappearance of a test compound when incubated with HLM and NADPH.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (final concentration 0.5-1.0 mg/mL) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Control Incubations:

    • -NADPH control: Replace the NADPH regenerating system with buffer to assess for non-NADPH dependent degradation.

    • -HLM control: Replace the HLM suspension with buffer to assess for chemical instability of the compound.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / [HLM protein concentration]) * 1000.

The Nitrile as a "Warhead": Covalent Inhibition

Beyond its role in non-covalent interactions, the nitrile group can also act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues in an enzyme's active site.[1][3] This is a particularly powerful strategy for achieving high potency and prolonged duration of action.

The electrophilicity of the nitrile carbon makes it susceptible to attack by nucleophiles like the thiol group of cysteine or the hydroxyl group of serine.[1][3] This reaction is often reversible, forming a thioimidate or imidate adduct, respectively.[26] The reversibility of this covalent bond can be advantageous, potentially reducing the risk of off-target effects associated with irreversible inhibitors.[7]

Prominent examples of drugs that utilize a nitrile warhead include the dipeptidyl peptidase-4 (DPP-4) inhibitors vildagliptin and saxagliptin, used for treating type 2 diabetes, and the SARS-CoV-2 main protease inhibitor nirmatrelvir (a component of Paxlovid).[7][27] In these cases, the nitrile group reacts with a catalytic serine or cysteine residue, leading to potent inhibition of the enzyme.[7][26]

Diagram: Mechanism of Reversible Covalent Inhibition by a Nitrile Group

G Enzyme_I Enzyme + Inhibitor EI_complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme_I->EI_complex EI_covalent Covalent Adduct (e.g., Thioimidate) EI_complex->EI_covalent Covalent_Adduct Enzyme-Inhibitor Adduct (Cys-S-C(=NH)-R) Enzyme Enzyme (Active Site Cys-SH) Inhibitor Inhibitor (R-C≡N) caption Reversible covalent inhibition by a nitrile warhead.

Caption: Reversible covalent inhibition by a nitrile warhead.

Experimental Protocol: Assessing Covalent Inhibition Kinetics

This protocol provides a framework for determining the kinetic parameters of a covalent inhibitor.

Objective: To determine the inhibition constant (K_I) and the rate of inactivation (k_inact) of a covalent inhibitor.

Methodology (Time-Dependent IC50 Assay):

  • Assay Setup: In a 96-well plate, prepare reaction mixtures containing a fixed concentration of the target enzyme and varying concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for different periods (e.g., 0, 10, 20, 30, 60 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Signal Measurement: Measure the reaction progress (e.g., fluorescence or absorbance) over a short time course or at a fixed endpoint.

  • Data Analysis:

    • For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration and fit the data to a standard four-parameter logistic equation to determine the IC50 value.

    • A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent (covalent) inhibition.

    • Plot the IC50 values against the pre-incubation time. These data can be fitted to specialized equations (e.g., the Kitz-Wilson plot or non-linear regression models) to derive the apparent second-order rate constant (k_inact/K_I).[22][28]

Conclusion: A Small Group with a Bright Future

The nitrile group has evolved from a simple chemical functionality to a sophisticated tool in the medicinal chemist's arsenal. Its unique blend of small size, linearity, polarity, and electronic character allows it to play a remarkable variety of roles in bioactive molecules. From serving as a versatile bioisostere to acting as a potent covalent warhead, the nitrile group consistently provides solutions to challenges in drug design, including improving potency, selectivity, and pharmacokinetic properties.[4] As our understanding of protein-ligand interactions continues to deepen, the rational application of the nitrile group is poised to contribute to the development of even more innovative and effective therapeutics.

References

Methodological & Application

Synthesis of Benzofuran-7-carbonitrile: A Detailed Protocol for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1][2][3][4] These heterocyclic compounds are prevalent in natural products and have been instrumental in the development of a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and antitumor drugs.[2][3] The introduction of a nitrile group at the 7-position of the benzofuran ring system yields Benzofuran-7-carbonitrile, a valuable intermediate for the synthesis of more complex molecules. The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, and tetrazoles, making it a versatile handle for drug discovery and development. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in the field of organic synthesis and drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the formation of a key intermediate, 7-bromobenzofuran, followed by a cyanation reaction. This strategy allows for the reliable construction of the benzofuran core and subsequent introduction of the nitrile functionality.

Visualizing the Workflow: Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-Bromobenzofuran cluster_step2 Step 2: Cyanation of 7-Bromobenzofuran cluster_methodA Method A: Rosenmund-von Braun cluster_methodB Method B: Palladium-Catalyzed A o-Bromophenol C 1-Bromo-2-((2,2-dimethoxyethyl)oxy)benzene A->C K2CO3, DMF Reflux B 2-Bromo-1,1-dimethoxyethane B->C D 7-Bromobenzofuran C->D Polyphosphoric Acid Heat E 7-Bromobenzofuran F This compound E->F Method A E->F Method B G CuCN, L-Proline DMF, 120 °C H Zn(CN)2, Pd2(dba)3, dppf Zn dust, Zn(OAc)2, DMAc

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of 7-Bromobenzofuran

This initial step involves the Williamson ether synthesis between o-bromophenol and 2-bromo-1,1-dimethoxyethane, followed by an acid-catalyzed intramolecular cyclization to form the benzofuran ring.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Addition of Reagents: While stirring, add 2-bromo-1,1-dimethoxyethane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24-36 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes of DMF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-((2,2-dimethoxyethyl)oxy)benzene.

  • Cyclization: To the crude intermediate, add polyphosphoric acid (PPA) (10 x weight of the intermediate).

  • Heating: Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.

  • Quenching and Extraction: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with dichloromethane (3 x volumes of PPA).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 7-bromobenzofuran as a solid.

Causality and Insights
  • Choice of Base and Solvent: Potassium carbonate is a suitable base for the Williamson ether synthesis, effectively deprotonating the phenol. DMF is an excellent polar aprotic solvent for this SN2 reaction, promoting a good reaction rate.

  • Cyclization Catalyst: Polyphosphoric acid acts as both a Lewis acid and a dehydrating agent, facilitating the intramolecular cyclization to form the furan ring.

Part 2: Cyanation of 7-Bromobenzofuran to this compound

The conversion of the aryl bromide to the nitrile can be accomplished via several methods. We present two robust protocols: a modified Rosenmund-von Braun reaction and a palladium-catalyzed cyanation.

Method A: L-Proline-Promoted Rosenmund-von Braun Reaction

This method offers a cost-effective approach using copper(I) cyanide, with L-proline as a promoter to lower the required reaction temperature.[5]

  • Reaction Setup: In a sealed tube, combine 7-bromobenzofuran (1.0 eq), copper(I) cyanide (1.2 eq), L-proline (0.2 eq), and DMF.

  • Reaction: Heat the mixture to 120 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield this compound.

  • L-Proline as a Promoter: The addition of L-proline has been shown to significantly promote the Rosenmund-von Braun reaction, allowing it to proceed at a lower temperature than the classical conditions (which often require >200 °C).[5] This modification enhances the functional group tolerance of the reaction.

Method B: Palladium-Catalyzed Cyanation

This modern approach utilizes a palladium catalyst and a zinc cyanide source, often providing higher yields and cleaner reactions under milder conditions.[2][6][7]

  • Catalyst Preparation: In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.01 eq), dppf (0.02 eq), zinc dust (0.02 eq), and zinc acetate (0.02 eq).

  • Reaction Setup: Add 7-bromobenzofuran (1.0 eq) and zinc cyanide (0.6 eq). Evacuate and backfill the tube with argon.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc).

  • Reaction: Heat the mixture to 120 °C for 6-12 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite. Wash the filtrate with aqueous ammonia and then brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography as described in Method A.

  • Catalytic System: The palladium(0) species, generated in situ, undergoes oxidative addition to the aryl bromide. Transmetalation with zinc cyanide and subsequent reductive elimination yields the aryl nitrile and regenerates the catalyst.[6] The use of zinc dust and zinc acetate helps to maintain the active Pd(0) state and improve catalytic activity.[2]

Data Summary and Characterization

StepReactionStarting MaterialProductReagentsExpected Yield (%)Analytical Data (Expected)
1 Benzofuran Ring Formationo-Bromophenol7-Bromobenzofuran1. K₂CO₃, 2-Bromo-1,1-dimethoxyethane, DMF2. PPA50-65¹H NMR, ¹³C NMR, MS
2A Rosenmund-von Braun7-BromobenzofuranThis compoundCuCN, L-Proline, DMF70-85¹H NMR, ¹³C NMR, IR, MS
2B Pd-Catalyzed Cyanation7-BromobenzofuranThis compoundZn(CN)₂, Pd₂(dba)₃, dppf, Zn, Zn(OAc)₂, DMAc80-95¹H NMR, ¹³C NMR, IR, MS

Characterization of this compound:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzofuran ring system.

  • ¹³C NMR: The nitrile carbon will appear as a distinct signal in the downfield region (approx. 115-120 ppm).

  • IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₉H₅NO should be observed.

Conclusion

This application note provides two reliable and detailed protocols for the synthesis of this compound. The choice between the modified Rosenmund-von Braun reaction and the palladium-catalyzed cyanation will depend on the specific requirements of the researcher, including cost, available equipment, and desired scale. Both methods, when executed with care, provide efficient access to this valuable synthetic intermediate, paving the way for further exploration in drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of benzofuran derivatives. Benzofurans are a critical heterocyclic scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-tumor, antibacterial, and anti-viral properties.[1] This guide details various palladium-catalyzed methodologies, including those based on Sonogashira coupling, Heck-type reactions, and C-H activation strategies. Each section offers in-depth technical explanations, step-by-step experimental protocols, and insights into the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Benzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their prevalence in biologically active natural products and synthetic drugs underscores their importance.[1] Notable examples of benzofuran-containing pharmaceuticals include amiodarone, used for treating cardiac arrhythmias, and angelicin, a component of dermatological therapies.[1] The diverse biological activities exhibited by benzofuran scaffolds have fueled the development of novel and efficient synthetic methodologies for their construction.[1]

Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of benzofurans, offering high efficiency and broad substrate scope.[2] These methods often involve the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through various cross-coupling reactions. This guide will explore several prominent palladium-catalyzed strategies, providing detailed protocols and mechanistic insights.

Strategic Approaches to Palladium-Catalyzed Benzofuran Synthesis

The construction of the benzofuran ring system via palladium catalysis can be broadly categorized into several key strategies, primarily involving intramolecular cyclization of appropriately substituted precursors. These precursors are often assembled using well-established palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling Followed by Intramolecular Cyclization

One of the most widely employed methods for benzofuran synthesis involves a domino Sonogashira coupling/cyclization reaction.[3] This strategy typically begins with the coupling of a terminal alkyne with an ortho-halo phenol. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to afford the benzofuran product. This approach is highly valued for its operational simplicity and the ability to construct diverse benzofuran derivatives.[3]

2.1.1. Mechanistic Rationale

The Sonogashira coupling reaction itself is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[4] The subsequent intramolecular cyclization of the 2-alkynylphenol can proceed through different pathways, often facilitated by the palladium catalyst or another electrophilic species. The choice of catalyst, ligands, base, and solvent is crucial for optimizing both the coupling and cyclization steps, which can sometimes be performed in a one-pot fashion.[5]

2.1.2. Generalized Catalytic Cycle for Sonogashira Coupling and Cyclization

Sonogashira_Cyclization Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Cu_Acetylide Copper(I) Acetylide (Cu-C≡CR) Cu_Acetylide->Transmetalation Alkynyl_Pd Ar-Pd(II)-C≡CR Transmetalation->Alkynyl_Pd RedElim Reductive Elimination Alkynyl_Pd->RedElim RedElim->Pd0 Product1 2-Alkynylphenol RedElim->Product1 Cyclization Intramolecular Cyclization Product1->Cyclization [Pd] or H+ Product2 Benzofuran Cyclization->Product2

Caption: Catalytic cycle for Sonogashira coupling followed by cyclization.

Heck-Type Reaction and Intramolecular Cyclization

The Heck reaction, a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene, also provides a pathway to benzofuran synthesis.[6] This can be achieved through an intramolecular Heck reaction of a suitably functionalized precursor, such as an O-allyl-halophenol.[7] A variation involves a tandem Heck reaction/oxidative cyclization sequence.[8]

2.2.1. Mechanistic Considerations

The intramolecular Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the tethered alkene into the aryl-palladium bond. Subsequent β-hydride elimination forms the benzofuran ring and regenerates the Pd(0) catalyst. The regioselectivity of the cyclization is a key consideration in this approach.

2.2.2. Generalized Catalytic Cycle for Intramolecular Heck Reaction

Intramolecular_Heck Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Precursor Precursor O-alkenyl Aryl Halide Insertion Migratory Insertion OxAdd->Insertion Cyclized_Pd Cyclized Pd(II) Intermediate Insertion->Cyclized_Pd Beta_Hydride β-Hydride Elimination Cyclized_Pd->Beta_Hydride Product Benzofuran Beta_Hydride->Product HPdX H-Pd(II)-X Beta_Hydride->HPdX Regen Reductive Elimination HPdX->Regen Base Base Base Regen->Pd0

Caption: Catalytic cycle for intramolecular Heck-type benzofuran synthesis.

C-H Activation and Functionalization Strategies

More recent advancements have focused on the direct C-H activation and functionalization of phenols or their derivatives to construct the benzofuran core.[9][10] These methods offer the advantage of atom economy by avoiding the pre-functionalization of starting materials with halide or triflate groups. Palladium-catalyzed C-H activation can be coupled with C-O bond formation or other cyclization strategies.[11][12]

2.3.1. Rationale and Advantages

C-H activation strategies are highly desirable as they streamline synthetic routes and reduce waste.[8] These reactions often proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition of a C-H bond to a high-valent palladium species. The directing group, often a hydroxyl group or a tethered functional group, plays a crucial role in achieving regioselectivity.

2.3.2. Tandem C-H Activation/Oxidation for Benzofuran Synthesis

A notable example involves the reaction of 2-hydroxystyrenes with iodobenzenes, where a palladium catalyst facilitates a C-H activation/oxidation tandem reaction to form benzofurans.[9][10][13][14]

Experimental Protocols

The following protocols are representative examples of palladium-catalyzed benzofuran synthesis. Researchers should adapt these procedures based on their specific substrates and available laboratory equipment.

Protocol 1: One-Pot Sonogashira Coupling and Cyclization for 2,3-Disubstituted Benzofurans

This protocol is adapted from methodologies that utilize a one-pot, two-stage reaction of 2-iodophenols with alkynes and subsequent cyclization with an iodide.[5]

Materials:

  • 2-Iodophenol derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF or THF) (5 mL)

  • Aryl or vinyl iodide (for the second stage, 1.5 mmol)

  • Additional palladium catalyst and ligand if required for the second stage.

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS until the starting 2-iodophenol is consumed.

  • Once the Sonogashira coupling is complete, add the aryl or vinyl iodide to the reaction mixture.

  • If necessary, add a second portion of the palladium catalyst.

  • Increase the temperature (e.g., 80-120 °C) and continue stirring until the cyclization is complete, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted benzofuran.

Protocol 2: Intramolecular Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters

This protocol is based on the palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters to synthesize benzofuran-fused cyclohexenones.[15]

Materials:

  • O-Aryl cyclic vinylogous ester (0.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 10 mol%)

  • Benzoquinone (BQ) (1.0 mmol, 2 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane) (5 mL)

Procedure:

  • In a sealed tube, combine the O-aryl cyclic vinylogous ester, Pd(OAc)₂, and benzoquinone.

  • Add the anhydrous solvent under an inert atmosphere.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the benzofuran-fused cyclohexenone.

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for different palladium-catalyzed benzofuran syntheses.

StrategyCatalyst SystemBaseSolventTemp (°C)Yield (%)Substrate ScopeReference
Sonogashira/Cyclization PdCl₂(PPh₃)₂/CuIEt₃NDMF60-10070-95Broad for 2-iodophenols and terminal alkynes[3][4]
Intramolecular Heck Pd(OAc)₂/dppfK₂CO₃Toluene11065-88Substituted O-allyl-halophenols[7]
C-H Activation/Oxidation Pd(OAc)₂-Toluene12050-852-Hydroxystyrenes and iodobenzenes[9][10]
Oxidative Cyclization Pd(OAc)₂/BQ-Dioxane10060-90O-Aryl cyclic vinylogous esters[15]

Troubleshooting and Optimization

  • Low Yields in Sonogashira Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium and copper catalysts is also critical.

  • Incomplete Cyclization: Higher temperatures or longer reaction times may be necessary. The choice of solvent can also significantly impact the cyclization efficiency.

  • Side Reactions in Heck Cyclization: The formation of regioisomers or reduced byproducts can sometimes be an issue. Screening different phosphine ligands and bases can help to improve selectivity.

  • Catalyst Deactivation: The use of bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and prevent the formation of inactive palladium black.

Conclusion

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, and their application in the construction of benzofuran derivatives is a testament to their versatility and power. The methodologies outlined in this guide, from classic Sonogashira and Heck couplings to modern C-H activation strategies, provide a robust toolkit for chemists in academia and industry. By understanding the underlying mechanisms and carefully optimizing reaction conditions, researchers can efficiently access a wide array of complex and medicinally relevant benzofuran scaffolds.

References

Application Notes and Protocols: Strategic Functionalization of the Furan Ring in Benzofuran-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a detailed technical overview and actionable protocols for the selective functionalization of the furan ring in benzofuran-7-carbonitrile. As a privileged scaffold in medicinal chemistry, benzofuran and its derivatives are of significant interest in drug discovery.[1] The presence of a carbonitrile group at the 7-position introduces unique electronic properties that influence the reactivity of the heterocyclic core. Understanding and leveraging these properties is crucial for the strategic synthesis of novel analogs for structure-activity relationship (SAR) studies. This document details key synthetic transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, with a focus on the practical execution and underlying chemical principles.

Introduction: The this compound Scaffold in Drug Discovery

The benzofuran motif is a cornerstone in the development of therapeutics, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The fusion of a benzene ring with a furan ring creates a versatile and synthetically accessible core structure.[4] The introduction of a cyano group at the 7-position serves multiple purposes: it acts as a potent electron-withdrawing group, modulating the electronic character of the entire molecule, and can serve as a synthetic handle for further transformations.

Functionalization of the furan ring, particularly at the C2 and C3 positions, is a primary strategy for generating molecular diversity and tuning pharmacological profiles.[2] This guide focuses on robust and reproducible methods to achieve this, providing researchers with the tools to build libraries of novel this compound derivatives for screening and lead optimization.

Electronic Landscape and Reactivity of this compound

The furan ring in benzofuran is inherently electron-rich, making it susceptible to electrophilic attack.[5] However, the strongly electron-withdrawing cyano group at the 7-position deactivates the entire aromatic system to some extent. Despite this deactivation, the furan moiety, particularly the C2 position, remains the most nucleophilic site for electrophilic substitution due to stabilization of the reaction intermediate by the adjacent oxygen atom.[5]

G cluster_0 Functionalization Workflow A This compound (Starting Material) B Electrophilic Substitution (e.g., Vilsmeier-Haack, Halogenation) A->B D Halogenation at C2 A->D C C2-Functionalized Derivatives B->C E 2-Halo-benzofuran-7-carbonitrile D->E F Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) E->F G C2-Aryl/Alkenyl Derivatives F->G G cluster_0 Suzuki-Miyaura Coupling Pathway A This compound B 2-Bromo-benzofuran-7-carbonitrile A->B  NBS, DMF   C 2-Aryl-benzofuran-7-carbonitrile B->C  Ar-B(OH)₂, Pd Catalyst, Base  

References

Application Notes and Protocols: Benzofuran-7-carbonitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of benzofuran-7-carbonitrile as a pivotal building block in the synthesis of diverse and novel heterocyclic compounds. The protocols detailed herein are designed to be robust and reproducible, offering a gateway to a variety of fused and substituted heterocyclic systems with significant potential in medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound

The benzofuran nucleus is a prominent scaffold in a plethora of natural products and clinically approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of a nitrile group at the 7-position of the benzofuran ring, as in this compound, offers a versatile chemical handle for a variety of synthetic transformations. The electron-withdrawing nature of the cyano group can influence the reactivity of the benzofuran ring system, while the nitrile itself can participate in a myriad of cyclization and condensation reactions to construct novel heterocyclic rings. This guide will explore several key transformations of this compound, providing detailed protocols and mechanistic insights.

Diagram: Synthetic Pathways from this compound

Synthetic Pathways from this compound A This compound B Benzofuran-7-carboxamidoxime A->B NH2OH·HCl, Base D N'-(1-(benzofuran-7-yl)ethylidene)formohydrazide A->D 1. MeMgBr 2. H3O+ 3. H2NNHCHO F 7-Acetylbenzofuran A->F 1. MeMgBr 2. H3O+ C Benzofuro[7,6-d][1,2,4]oxadiazoles B->C RCOCl or (RCO)2O E Benzofuro[7,6-d][1,2,4]triazines D->E POCl3 G Benzofuran Chalcone F->G ArCHO, Base H Benzofuro[7,6-d]pyrimidines G->H Urea/Thiourea/Guanidine

Caption: Key synthetic transformations of this compound.

I. Synthesis of Benzofuro[7,6-d][3][4][5]oxadiazoles

The transformation of nitriles into 1,2,4-oxadiazoles is a robust and widely utilized method in medicinal chemistry for the introduction of a bioisosteric replacement for amide and ester functionalities.[3][4] The synthesis proceeds via an intermediate amidoxime, which is readily prepared from the starting nitrile.

Protocol 1: Synthesis of Benzofuran-7-carboxamidoxime

This protocol describes the conversion of this compound to its corresponding amidoxime by reaction with hydroxylamine.[5][6]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Methanol or Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10 mL/g of nitrile), add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add distilled water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzofuran-7-carboxamidoxime.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure amidoxime.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Cyclization to form Benzofuro[7,6-d][3][4][5]oxadiazoles

This protocol details the cyclization of benzofuran-7-carboxamidoxime with an acylating agent to form the desired 1,2,4-oxadiazole ring.[7][8]

Materials:

  • Benzofuran-7-carboxamidoxime

  • An appropriate acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 eq)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Standard glassware for reaction, workup, and purification

Procedure:

  • Dissolve benzofuran-7-carboxamidoxime (1.0 eq) in dry DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure benzofuro[7,6-d][9][10][11]oxadiazole.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. Synthesis of Benzofuro[7,6-d]pyrimidines

The construction of a pyrimidine ring fused to the benzofuran scaffold can be achieved through a multi-step sequence starting from this compound. A common strategy involves the initial conversion of the nitrile to a ketone, followed by chalcone formation and subsequent cyclization with a suitable nitrogen-containing reagent.[9]

Protocol 3: Synthesis of 7-Acetylbenzofuran

This protocol describes the conversion of this compound to 7-acetylbenzofuran via a Grignard reaction.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) solution in THF (1.5 eq)

  • Anhydrous diethyl ether or THF as solvent

  • Aqueous solution of ammonium chloride (NH₄Cl) or hydrochloric acid (HCl)

  • Standard glassware for Grignard reaction (oven-dried), workup, and purification

Procedure:

  • In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.5 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl or dilute HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 7-acetylbenzofuran by column chromatography on silica gel (hexane/ethyl acetate).

Protocol 4: Synthesis of Benzofuran Chalcone

This protocol details the Claisen-Schmidt condensation of 7-acetylbenzofuran with an aromatic aldehyde to form a chalcone.

Materials:

  • 7-Acetylbenzofuran

  • An appropriate aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ethanol

  • Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Standard glassware for reaction and purification

Procedure:

  • Dissolve 7-acetylbenzofuran (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (2.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Protocol 5: Cyclization to Benzofuro[7,6-d]pyrimidines

This protocol describes the cyclization of the benzofuran chalcone with urea, thiourea, or guanidine to form the corresponding pyrimidine, thioxopyrimidine, or aminopyrimidine ring.[9]

Materials:

  • Benzofuran chalcone

  • Urea, thiourea, or guanidine hydrochloride (1.5 eq)

  • Ethanol

  • Sodium ethoxide or potassium hydroxide as a base

  • Standard glassware for reflux, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve the benzofuran chalcone (1.0 eq) and urea/thiourea/guanidine hydrochloride (1.5 eq) in ethanol.

  • Add a solution of sodium ethoxide in ethanol or powdered potassium hydroxide (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

III. Synthesis of Benzofuro[7,6-d][3][4][5]triazines

The construction of a 1,2,4-triazine ring fused to the benzofuran scaffold can be achieved from this compound through a sequence involving the formation of a ketone, conversion to a hydrazone, and subsequent cyclization.[12][13]

Protocol 6: Synthesis of N'-(1-(benzofuran-7-yl)ethylidene)formohydrazide

This protocol outlines the synthesis of the key hydrazone intermediate from 7-acetylbenzofuran.

Materials:

  • 7-Acetylbenzofuran (prepared as in Protocol 3)

  • Formic hydrazide (H₂NNHCHO) (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard glassware for reflux and purification

Procedure:

  • Dissolve 7-acetylbenzofuran (1.0 eq) and formic hydrazide (1.1 eq) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 7: Cyclization to Benzofuro[7,6-d][3][4][5]triazines

This protocol describes the cyclization of the hydrazone intermediate to the triazine ring using a dehydrating agent.

Materials:

  • N'-(1-(benzofuran-7-yl)ethylidene)formohydrazide

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Anhydrous toluene or xylene as solvent (if using POCl₃)

  • Standard glassware for reaction under anhydrous conditions, workup, and purification

Procedure with POCl₃:

  • In a dry round-bottom flask, suspend N'-(1-(benzofuran-7-yl)ethylidene)formohydrazide (1.0 eq) in anhydrous toluene.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table

Starting MaterialReagents and ConditionsProductHeterocyclic Ring
This compound1. NH₂OH·HCl, K₂CO₃, MeOH, reflux2. RCOCl, Pyridine, DCMBenzofuro[7,6-d][9][10][11]oxadiazole1,2,4-Oxadiazole
This compound1. MeMgBr, THF2. ArCHO, NaOH, EtOH3. Urea, NaOEt, EtOH, refluxBenzofuro[7,6-d]pyrimidinePyrimidine
This compound1. MeMgBr, THF2. H₂NNHCHO, EtOH, AcOH, reflux3. POCl₃, Toluene, refluxBenzofuro[7,6-d][9][10][11]triazine1,2,4-Triazine

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The resulting benzofuro-fused heterocycles are of significant interest for screening in drug discovery programs and for the development of new functional materials. The presented methodologies are adaptable, and further diversification can be achieved by varying the reagents in the cyclization steps.

References

Application Notes and Protocols for Screening Benzofuran-7-carbonitrile Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, is a foundational structural unit in a multitude of biologically active natural and synthetic compounds.[1][2] Derivatives of this versatile scaffold have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antifungal, antihyperglycemic, and antitumor activities.[1] In the ongoing battle against antimicrobial resistance, the benzofuran nucleus has emerged as a privileged structure in the design of novel therapeutic agents.[3] This guide provides a comprehensive framework and detailed protocols for the systematic screening of a specific class of these compounds, benzofuran-7-carbonitrile derivatives, for their potential antimicrobial efficacy.

The strategic inclusion of the carbonitrile (-C≡N) group at the 7-position of the benzofuran ring offers a unique electronic and steric profile, providing a key point for molecular interactions and potential modulation of biological activity. Understanding the structure-activity relationships (SAR) is paramount, and studies have shown that substitutions at various positions on the benzofuran ring can significantly impact antibacterial and antifungal potency.[1][4] For instance, the presence of hydroxyl groups or electron-withdrawing groups can enhance antimicrobial effects.[1]

This document will guide researchers through a logical, multi-tiered screening process, beginning with primary assays to identify active compounds and progressing to more detailed characterization of their potency and safety profile.

Diagram 1: Overall Screening Workflow

Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Safety & Selectivity Primary_Screening Initial Evaluation of Antimicrobial Activity Disk_Diffusion Disk Diffusion Assay (Qualitative) Primary_Screening->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative - MIC) Primary_Screening->Broth_Microdilution MIC_Confirmation MIC Confirmation (Multiple Strains) Disk_Diffusion->MIC_Confirmation Active Compounds Broth_Microdilution->MIC_Confirmation Compounds with low MIC Secondary_Screening Hit Confirmation & Potency Secondary_Screening->MIC_Confirmation MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Confirmation->MBC_Determination Safety_Profiling Cytotoxicity Assessment MBC_Determination->Safety_Profiling Potent Compounds Mammalian_Cell_Assay Cytotoxicity Assay on Mammalian Cell Lines (e.g., MTT, Resazurin) Safety_Profiling->Mammalian_Cell_Assay Selectivity_Index Calculation of Selectivity Index (SI) Mammalian_Cell_Assay->Selectivity_Index

Caption: A multi-stage workflow for the comprehensive screening of this compound derivatives.

Part 1: Primary Screening for Antimicrobial Activity

The initial phase of screening aims to identify "hit" compounds that exhibit any level of antimicrobial activity. A combination of qualitative and quantitative methods is recommended for a comprehensive preliminary assessment.

Disk Diffusion Assay (Qualitative Screening)

The disk diffusion method is a cost-effective and widely used technique for the initial qualitative screening of antimicrobial agents.[5] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific microorganism, resulting in a zone of inhibition where bacterial growth is prevented.[5][6]

Protocol: Kirby-Bauer Disk Diffusion Method [7][8]

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline (0.85%) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.[9]

  • Disk Preparation and Placement:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Aseptically apply a known volume (e.g., 20 µL) of the test compound solution onto sterile paper disks (6 mm diameter).

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[8]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[8]

Data Interpretation: The diameter of the zone of inhibition provides a qualitative measure of the antimicrobial activity. Larger zones generally indicate greater susceptibility of the microorganism to the test compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in a liquid medium after a specified incubation period.[10][12]

Protocol: Broth Microdilution [13][14]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial twofold dilutions of each this compound derivative in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14]

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the disk diffusion assay.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well containing the diluted compounds.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[14]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[14]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Data Presentation: Hypothetical MIC Values

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BFC-1816>64
BFC-24832
BFC-3>64>64>64
BFC-4163264
Ciprofloxacin0.50.25NA
FluconazoleNANA2

NA: Not Applicable

Part 2: Secondary Screening and Potency Assessment

Compounds that demonstrate promising activity in the primary screen ("hits") should be subjected to further testing to confirm their activity and determine their bactericidal or bacteriostatic nature.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical next step after determining the MIC.

Protocol: MBC Determination

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

    • Spot-inoculate these aliquots onto fresh, antibiotic-free agar plates.

  • Incubation and Observation:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Part 3: Cytotoxicity and Selectivity Profiling

A crucial aspect of drug development is to ensure that the antimicrobial compounds are not toxic to mammalian cells.[15][16] Cytotoxicity assays are essential for evaluating the safety profile of the lead candidates.[17]

Mammalian Cell Cytotoxicity Assay (Resazurin Assay)

The resazurin assay is a simple, rapid, and sensitive fluorescent method for monitoring cell viability.[18][19] Metabolically active, viable cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin.[19][20]

Protocol: Resazurin Cell Viability Assay [18][19]

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., MRC-5, HEK293) in 96-well plates.

  • Compound Treatment:

    • Expose the cells to serial dilutions of the this compound derivatives for a desired period (e.g., 24, 48, or 72 hours).[21]

  • Resazurin Addition and Incubation:

    • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[18]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[18]

Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) against the mammalian cell line can be calculated.

Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the cytotoxicity (IC50) to the antimicrobial activity (MIC).

SI = IC50 (Mammalian Cells) / MIC (Microorganism)

A higher SI value is desirable, as it indicates that the compound is more toxic to the microorganism than to mammalian cells.

Data Presentation: Hypothetical Cytotoxicity and Selectivity Index

Compound IDIC50 on MRC-5 cells (µg/mL)S. aureus MIC (µg/mL)Selectivity Index (SI)
BFC-1128816
BFC-2>2564>64
BFC-464164

Part 4: In Silico Screening (Optional but Recommended)

Computational methods, such as molecular docking, can be employed to predict the binding affinity of the benzofuran derivatives to specific microbial targets.[22][23] This in silico approach can help in understanding the potential mechanism of action and in prioritizing compounds for further experimental validation.[22][24]

Diagram 2: Broth Microdilution Workflow

Broth Microdilution Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Benzofuran Derivatives Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: A step-by-step workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

The systematic screening of this compound derivatives for antimicrobial activity, as outlined in these application notes, provides a robust framework for identifying and characterizing novel therapeutic candidates. By combining qualitative and quantitative antimicrobial assays with essential cytotoxicity profiling, researchers can effectively advance promising compounds through the drug discovery pipeline. The inherent biological activity of the benzofuran scaffold, coupled with the potential for diverse chemical modifications, makes this class of compounds a compelling area for continued investigation in the search for new and effective antimicrobial agents.[3]

References

Application Notes & Protocols: Development of Anticancer Agents from Benzofuran-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comprehensive framework for the development of novel anticancer agents derived from Benzofuran-7-carbonitrile. We will explore synthetic pathways to diversify the 7-position substituent, leveraging the chemical versatility of the nitrile group. This document will detail protocols for the synthesis of key derivatives, their biological evaluation, and discuss the underlying structure-activity relationships that drive anticancer efficacy.

Introduction: The Promise of Benzofuran Derivatives in Oncology

Benzofuran, a fused bicyclic system composed of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[5][6] Naturally occurring benzofurans have demonstrated significant biological activities, and their synthetic analogs are present in several clinically approved drugs.[7][8] In the realm of oncology, benzofuran derivatives have emerged as promising candidates due to their ability to interact with various cancer-relevant targets.[9][10][11]

The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[12][13] The substitution pattern on the benzofuran ring plays a crucial role in determining the potency and selectivity of these compounds.[8][11]

This compound presents a versatile starting point for the synthesis of a library of novel anticancer agents. The cyano group at the 7-position is a key functional handle that can be chemically transformed into a variety of other functional groups, such as a carboxamide, a carboxylic acid, an aminomethyl group, or a tetrazole ring. Each of these functionalities can impart distinct physicochemical properties and biological activities to the parent molecule, offering a rich landscape for structure-activity relationship (SAR) studies.

Synthetic Strategies from this compound

The following section details the proposed synthetic pathways starting from this compound to generate a focused library of potential anticancer agents. The rationale behind the selection of these derivatives is based on established knowledge of functional groups that often contribute to anticancer activity.

Synthesis of Benzofuran-7-carboxamide

The carboxamide group is a common feature in many anticancer drugs, as it can participate in hydrogen bonding interactions with biological targets. The hydrolysis of a nitrile to a primary amide is a well-established transformation.

Protocol 1: Synthesis of Benzofuran-7-carboxamide

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of DMSO and water, add a base such as sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Benzofuran-7-carboxamide.

Synthesis of Benzofuran-7-carboxylic acid

The carboxylic acid functional group can act as a pharmacophore, interacting with basic residues in protein active sites. It can also serve as a handle for further derivatization, such as ester or amide formation.[14]

Protocol 2: Synthesis of Benzofuran-7-carboxylic acid

  • Suspend this compound (1.0 eq) in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.[15][16][17]

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The carboxylic acid product may precipitate upon cooling. Collect the solid by filtration and wash with cold water.

  • If the product does not precipitate, neutralize the reaction mixture carefully with a base (e.g., NaOH solution) and then extract with an organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain Benzofuran-7-carboxylic acid.

Synthesis of (Benzofuran-7-yl)methanamine

Primary amines are versatile intermediates that can be further functionalized to introduce a wide range of substituents. The reduction of a nitrile to a primary amine is a common and useful transformation in organic synthesis.[18]

Protocol 3: Synthesis of (Benzofuran-7-yl)methanamine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).[19][20]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the suspension of the reducing agent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Filter the resulting mixture through a pad of Celite® and wash the filter cake with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Benzofuran-7-yl)methanamine.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis of 7-(1H-tetrazol-5-yl)benzofuran

The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often exhibiting improved metabolic stability and pharmacokinetic properties.[21] The [2+3] cycloaddition of an azide source with a nitrile is the most common method for the synthesis of 5-substituted-1H-tetrazoles.[5][6][12]

Protocol 4: Synthesis of 7-(1H-tetrazol-5-yl)benzofuran

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene, add sodium azide (NaN₃) (1.5-2.0 eq) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) or an ammonium salt like triethylammonium chloride.[1][5]

  • Heat the reaction mixture to 80-120 °C and stir for several hours to days, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to protonate the tetrazole ring and to quench any unreacted azide. Caution: Hydrazoic acid (HN₃) is toxic and explosive. This step should be performed in a well-ventilated fume hood.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 7-(1H-tetrazol-5-yl)benzofuran.

Synthetic Workflow Diagram

Synthetic_Pathway Start This compound Amide Benzofuran-7-carboxamide Start->Amide NaOH, H2O/EtOH, Reflux Acid Benzofuran-7-carboxylic acid Start->Acid H2SO4, H2O, Reflux Amine (Benzofuran-7-yl)methanamine Start->Amine 1. LiAlH4, THF 2. H2O Tetrazole 7-(1H-tetrazol-5-yl)benzofuran Start->Tetrazole NaN3, ZnCl2, DMF, Heat

Caption: Proposed synthetic routes from this compound.

Biological Evaluation Protocols

Once the target compounds are synthesized and characterized, their anticancer activity needs to be evaluated. The following are standard protocols for in vitro assessment.

Cell Culture

A panel of human cancer cell lines should be used to assess the breadth of activity. Commonly used cell lines for initial screening include:

  • MCF-7: Breast adenocarcinoma

  • HepG2: Hepatocellular carcinoma

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol 5: MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized benzofuran derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay can be performed followed by flow cytometry analysis.

Protocol 6: Apoptosis Assay

  • Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Structure-Activity Relationship (SAR) and Data Presentation

The SAR of benzofuran derivatives provides valuable insights for designing more potent and selective anticancer agents.[11]

Key SAR Observations from Literature for Benzofuran Derivatives:

  • Substituents at the 2- and 3-positions: Often crucial for cytotoxic activity.

  • Halogenation: The presence and position of halogen atoms can significantly influence anticancer potency.[8][22]

  • Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic rings like imidazole, triazole, or piperazine can enhance activity.[23]

Table 1: Hypothetical IC₅₀ Values for this compound Derivatives Against Various Cancer Cell Lines

CompoundDerivativeMCF-7 (µM)HepG2 (µM)A549 (µM)HCT116 (µM)
BFC-1 Benzofuran-7-carboxamide>100>100>100>100
BFC-2 Benzofuran-7-carboxylic acid85.292.578.988.1
BFC-3 (Benzofuran-7-yl)methanamine55.663.449.860.2
BFC-4 7-(1H-tetrazol-5-yl)benzofuran25.331.722.528.9
Doxorubicin Positive Control0.81.21.51.1

Note: The IC₅₀ values in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Mechanistic Insights and Signaling Pathways

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms. A plausible mechanism of action for a potent derivative could involve the inhibition of a key signaling pathway, such as the VEGFR-2 pathway, which is critical for tumor angiogenesis.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation VEGF VEGF VEGF->VEGFR2 BFC_Derivative Benzofuran Derivative BFC_Derivative->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach for the development of novel anticancer agents starting from this compound. The proposed synthetic protocols provide a roadmap for generating a focused library of derivatives with diverse functionalities at the 7-position. The detailed biological evaluation protocols will enable the assessment of their anticancer potential and elucidation of their mechanism of action. Future work should focus on expanding the library of derivatives, exploring substitutions at other positions of the benzofuran ring, and conducting in vivo studies for the most promising candidates.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Products in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of benzofuran scaffolds. As a core heterocyclic motif in numerous pharmaceuticals and natural products, the efficient and clean synthesis of benzofurans is of paramount importance. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the formation of common side products in various synthetic routes.

Section 1: Perkin Rearrangement

The Perkin rearrangement, a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins, is a powerful tool in the synthetic chemist's arsenal.[1][2] However, it is not without its challenges, with incomplete reactions often leading to frustratingly low yields of the desired product.

FAQ 1: My Perkin rearrangement is yielding a significant amount of an uncyclized intermediate. What is happening and how can I fix it?

Answer: The most common side product in the Perkin rearrangement is the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[1] This occurs when the initial base-catalyzed ring opening of the 3-halocoumarin proceeds, but the subsequent intramolecular nucleophilic attack of the phenoxide on the vinyl halide to form the benzofuran ring is slow or incomplete.

Mechanism of Side Product Formation:

The reaction is initiated by a base-catalyzed hydrolysis of the coumarin lactone, forming a phenoxide and a carboxylate. The desired pathway is the intramolecular attack of the phenoxide onto the vinyl halide, leading to the benzofuran. However, if this cyclization step is not efficient, the reaction stalls at the ring-opened intermediate.

graph Perkin_Rearrangement { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"3-Halocoumarin" [fillcolor="#F1F3F4"]; "Ring-Opened Intermediate" [fillcolor="#FBBC05"]; "Benzofuran-2-carboxylic acid" [fillcolor="#34A853"];

"3-Halocoumarin" -> "Ring-Opened Intermediate" [label="Base (e.g., NaOH)"]; "Ring-Opened Intermediate" -> "Benzofuran-2-carboxylic acid" [label="Intramolecular\nCyclization"]; "Ring-Opened Intermediate" -> "Uncyclized Side Product" [label="Stalled Reaction", style=dashed, color="#EA4335"]; "Uncyclized Side Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Perkin Rearrangement: Desired vs. Side Pathway.

Troubleshooting Guide:

ParameterRecommended ActionRationale
Base Use a stronger base such as sodium hydroxide or potassium hydroxide in a polar protic solvent like ethanol or methanol. Ensure the base concentration is sufficient to drive both the ring opening and the cyclization.A stronger base will more effectively generate the phenoxide nucleophile, increasing the rate of the intramolecular cyclization.
Temperature Increase the reaction temperature. The Perkin rearrangement often requires elevated temperatures to overcome the activation energy of the cyclization step. Microwave-assisted heating can significantly reduce reaction times.[1]Higher temperatures provide the necessary energy for the C-C bond formation and can accelerate the rate-limiting cyclization step.
Reaction Time Extend the reaction time and monitor the progress by TLC.Incomplete conversions are often due to insufficient reaction times.

Experimental Protocol for Optimized Perkin Rearrangement:

  • To a solution of the 3-halocoumarin in ethanol, add a solution of sodium hydroxide in water.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude benzofuran-2-carboxylic acid.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Section 2: Acid-Catalyzed Cyclization of O-Aryl Ketoximes

The acid-catalyzed cyclization of O-aryl ketoximes is a versatile method for the synthesis of substituted benzofurans. However, under acidic conditions, a competing rearrangement can lead to the formation of an undesired amide byproduct.

FAQ 2: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide instead of the expected benzofuran. What is this side product and how can I avoid it?

Answer: The amide you are observing is the product of a Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[3][4][5][6][7] This rearrangement competes with the desired electrophilic aromatic substitution that leads to the benzofuran.

Mechanism of Side Product Formation:

In the presence of a strong acid, the hydroxyl group of the oxime is protonated, creating a good leaving group. In the Beckmann rearrangement, an alkyl or aryl group migrates to the electron-deficient nitrogen, leading to the formation of a nitrilium ion, which is then hydrolyzed to an amide. The desired benzofuran synthesis proceeds via an intramolecular electrophilic attack of the aromatic ring onto the oxime carbon.

graph Beckmann_vs_Benzofuran { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"O-Aryl Ketoxime" [fillcolor="#F1F3F4"]; "Protonated Oxime" [fillcolor="#F1F3F4"]; "Benzofuran" [fillcolor="#34A853"]; "Amide (Beckmann Product)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"O-Aryl Ketoxime" -> "Protonated Oxime" [label="H+"]; "Protonated Oxime" -> "Benzofuran" [label="Intramolecular\nElectrophilic\nSubstitution"]; "Protonated Oxime" -> "Amide (Beckmann Product)" [label="Beckmann\nRearrangement", style=dashed, color="#EA4335"]; }

Caption: Competing pathways in oxime cyclization.

Troubleshooting Guide:

ParameterRecommended ActionRationale
Acid Catalyst Switch from strong Brønsted acids (e.g., H₂SO₄, HCl) to milder Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or use milder acidic conditions.Lewis acids can promote the cyclization without strongly favoring the conditions for the Beckmann rearrangement.
Solvent Employ aprotic solvents.Aprotic solvents can disfavor the protonation steps that initiate the Beckmann rearrangement.
Temperature Lower the reaction temperature.The Beckmann rearrangement often has a higher activation energy than the desired cyclization. Lowering the temperature can selectively slow down the side reaction.

Section 3: Transition-Metal-Catalyzed Syntheses (e.g., Sonogashira Coupling)

Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, are highly effective for constructing the benzofuran core.[8] However, these reactions are sensitive to reaction conditions, and several side products can arise from incomplete coupling or catalyst deactivation.

FAQ 3: My Sonogashira coupling reaction is giving a low yield of the benzofuran, and I'm isolating the uncyclized enyne intermediate. How can I promote the final cyclization step?

Answer: The isolation of the uncyclized enyne intermediate indicates that the initial carbon-carbon bond formation (Sonogashira coupling) is successful, but the subsequent intramolecular carbon-oxygen bond formation to close the furan ring is hindered.

Mechanism of Side Product Formation:

The Sonogashira reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. In the context of benzofuran synthesis, an o-halophenol is typically used. The reaction should proceed through the coupled enyne intermediate, which then undergoes an intramolecular cyclization. If the conditions are not optimal for this second step, the reaction will stall at the intermediate.

graph Sonogashira_Cyclization { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"o-Halophenol + Alkyne" [fillcolor="#F1F3F4"]; "Enyne Intermediate" [fillcolor="#FBBC05"]; "Benzofuran" [fillcolor="#34A853"];

"o-Halophenol + Alkyne" -> "Enyne Intermediate" [label="Pd/Cu Catalyst"]; "Enyne Intermediate" -> "Benzofuran" [label="Intramolecular\nCyclization"]; "Enyne Intermediate" -> "Uncyclized Side Product" [label="Stalled Reaction", style=dashed, color="#EA4335"]; "Uncyclized Side Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Sonogashira coupling and subsequent cyclization.

Troubleshooting Guide:

ParameterRecommended ActionRationale
Base Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium bicarbonate (NaHCO₃).[8]A stronger base is often required to deprotonate the phenol, facilitating the nucleophilic attack to close the ring.
Solvent Use a polar aprotic solvent like DMF or DMSO.These solvents can help to solubilize the intermediates and promote the cyclization step.
Temperature Increase the reaction temperature after the initial Sonogashira coupling is complete (as monitored by TLC).The cyclization step may require a higher activation energy than the initial coupling.
Catalyst System Ensure the palladium catalyst and copper co-catalyst are active. Consider using a more robust palladium source or different ligands.Catalyst deactivation can lead to incomplete reactions. The choice of ligand can significantly influence the efficiency of the cyclization.
Water Content Ensure anhydrous conditions, as water can deactivate the catalyst, especially at high temperatures.[8]Water can interfere with the catalytic cycle of palladium.

Section 4: Wittig Reaction

The intramolecular Wittig reaction is a powerful method for the formation of the furan ring in benzofuran synthesis.[9] However, under certain conditions, an unexpected side reaction can lead to the formation of acylated benzofurans.

FAQ 4: In my intramolecular Wittig reaction for benzofuran synthesis, I am observing a 3-benzoyl-2-phenylbenzofuran side product in addition to the expected 2-phenylbenzofuran. Why is this happening?

Answer: The formation of 3-benzoyl-2-phenylbenzofurans is an unexpected but reported side product in the Wittig-based synthesis of 2-phenylbenzofurans, particularly when using benzoyl chlorides.[10] This side reaction involves the acylation of the ylide intermediate before the intramolecular Wittig reaction occurs.

Mechanism of Side Product Formation:

The intended reaction involves the formation of a phosphonium ylide from an o-hydroxybenzyltriphenylphosphonium salt, which then undergoes an intramolecular Wittig reaction with an ester or another carbonyl group to form the benzofuran. However, if a reactive acylating agent like a benzoyl chloride is present, it can acylate the ylide at the carbon atom. This acylated ylide can then undergo cyclization to form the 3-benzoyl-2-phenylbenzofuran.

graph Wittig_Side_Reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"Ylide Intermediate" [fillcolor="#F1F3F4"]; "2-Phenylbenzofuran" [fillcolor="#34A853"]; "Acylated Ylide" [fillcolor="#FBBC05"]; "3-Benzoyl-2-phenylbenzofuran" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ylide Intermediate" -> "2-Phenylbenzofuran" [label="Intramolecular\nWittig Reaction"]; "Ylide Intermediate" -> "Acylated Ylide" [label="Acylation (e.g., PhCOCl)", style=dashed, color="#EA4335"]; "Acylated Ylide" -> "3-Benzoyl-2-phenylbenzofuran" [label="Cyclization"]; }

Caption: Competing pathways in Wittig-based benzofuran synthesis.

Troubleshooting Guide:

ParameterRecommended ActionRationale
Reaction Conditions Carefully control the stoichiometry of the reagents. Use of excess base or acylating agent can promote the side reaction.Precise control over the reaction stoichiometry can minimize the opportunity for the ylide to be acylated.
Substrate Choice If possible, use a less reactive acylating agent or a pre-formed ester for the intramolecular Wittig reaction.This avoids the presence of a highly reactive acylating agent that can compete for the ylide intermediate.
Temperature Lowering the reaction temperature may favor the desired intramolecular Wittig reaction over the intermolecular acylation.The acylation side reaction may have a different temperature profile than the desired cyclization.

References

Stability and proper storage conditions for Benzofuran-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzofuran-7-carbonitrile

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for this compound (CAS No. 52951-09-4). As a key intermediate in medicinal chemistry and drug development, the integrity of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1][2][3][4][5] This guide, structured in a question-and-answer format, provides field-proven insights from a Senior Application Scientist to help you navigate common challenges related to its stability and handling.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems that may arise during the use of this compound.

Question 1: I opened a new bottle of this compound, and it appears as an off-white or slightly yellowish solid. The product sheet says it should be white. Is it degraded?

Answer: While a slight off-white color may be within specification for some batches, a noticeable yellow or brownish tint, especially in older samples, often indicates the onset of degradation. The benzofuran ring system can be susceptible to slow oxidation when exposed to air and light over time.[6][7][8]

  • Causality: The discoloration is typically due to the formation of minor oxidized impurities. While these may be present in very small amounts, they can potentially interfere with sensitive downstream applications or catalytic reactions.

  • Recommended Action: Before using the material in a critical experiment, it is essential to validate its purity. A simple Thin-Layer Chromatography (TLC) check against a reference standard (if available) or a quick purity analysis by HPLC or ¹H NMR will provide a definitive answer. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Question 2: My reaction is generating an unexpected byproduct with a molecular weight 18 units higher than my starting material. My mass spectrometry data suggests the formation of Benzofuran-7-carboxylic acid. What is causing this?

Answer: The observation of Benzofuran-7-carboxylic acid is a classic sign of nitrile group hydrolysis.[9][10] The nitrile functional group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) in the presence of water, a reaction that can be catalyzed by trace amounts of acid or base.

  • Causality: This issue commonly arises from using non-anhydrous solvents, exposure of the solid compound to atmospheric moisture, or contamination within the reaction vessel. Nitriles are generally stable but this susceptibility to hydrolysis is a key chemical property to be aware of.[9][10]

  • Preventative Protocol:

    • Strict Moisture Control: Always handle this compound in a dry environment. If possible, use a glove box or glove bag.

    • Inert Atmosphere: For long-term storage and during reactions, keep the compound under an inert atmosphere like argon or nitrogen.[11]

    • Anhydrous Solvents: Ensure all solvents used for preparing solutions or for reactions are of high purity and anhydrous grade.

    • Proper Handling: Minimize the time the container is open to the atmosphere. Use clean, dry spatulas and weigh the required amount promptly.

Question 3: I am experiencing inconsistent results and lower-than-expected yields in my synthesis using a batch of this compound that has been in the lab for over a year. What should I do?

Answer: Reduced reactivity and inconsistent yields are common consequences of using an aged reagent that has undergone slow, subtle degradation. Even under recommended storage conditions, very slow decomposition can occur over extended periods, reducing the effective molar quantity of the active compound.

  • Causality: The issue is a combination of potential minor degradation pathways (oxidation, moisture interaction) that collectively lower the purity of the starting material.

  • Self-Validating Workflow: Before committing an entire reaction to an older batch, it is crucial to re-qualify the material. The following workflow provides a self-validating system to assess the compound's integrity.

Decision Workflow for Compound Integrity

The diagram below outlines a systematic approach to troubleshooting potential degradation of your this compound stock.

G cluster_0 start Observed Issue: Color Change, Low Yield, or Unexpected Byproduct purity_check Perform Purity Analysis (e.g., HPLC, qNMR, TLC) start->purity_check Investigate decision Purity ≥ 98%? purity_check->decision Assess proceed Proceed with Experiment (Use with confidence) decision->proceed Yes purify Purify Compound (Recrystallization or Chromatography) decision->purify No discard Consider Discarding (If purification is not feasible) purify->discard Cannot Purify

Caption: Troubleshooting workflow for assessing this compound integrity.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the optimal storage and handling of this compound.

Question 1: What are the definitive, long-term storage conditions for this compound?

Answer: Based on safety data sheets and the chemical nature of benzofuran and nitrile compounds, the following conditions are recommended for maximizing shelf-life and maintaining purity.[6][11][12][13]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways and preserves chemical stability.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich benzofuran ring and minimizes contact with moisture.[11]
Light Store in an amber or opaque vial in the darkProtects the compound from light-induced decomposition. Benzofuran derivatives can be light-sensitive.[6][7][8]
Humidity Store in a dry/desiccated environmentPrevents hydrolysis of the nitrile functional group.[9][14]
Container Tightly sealed, appropriate containerPrevents contamination and exposure to air and moisture.[11][13]

Question 2: What specific chemical incompatibilities should I be aware of?

Answer: To prevent hazardous reactions and compound degradation, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: These can react aggressively with the benzofuran ring system.[6][11]

  • Strong Acids and Bases: Can catalyze the rapid hydrolysis of the nitrile group to a carboxylic acid or amide.[10]

  • Strong Reducing Agents: Reagents like lithium aluminum hydride will reduce the nitrile to a primary amine.[9][10][15] While this is a useful synthetic transformation, it is an incompatibility in the context of storage.

Question 3: How should I perform a quick purity check on my compound using TLC?

Answer: A quick Thin-Layer Chromatography (TLC) analysis is an excellent way to visually assess the purity of your compound.

Experimental Protocol: Quick Purity Assessment via TLC
  • Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Make the spot as small as possible. If you have a reference standard, spot it alongside your sample.

  • Elution: Develop the TLC plate in an appropriate mobile phase. A good starting point for a molecule like this would be a mixture of Hexane and Ethyl Acetate (e.g., 4:1 or 3:1 ratio). The developing chamber should be saturated with the solvent vapor.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of multiple spots, or streaking from the baseline, indicates the presence of impurities. The relative position of the spot (Rf value) can be compared to a reference standard for identity confirmation.

Question 4: What are the primary known degradation pathways for this molecule?

Answer: The two most probable degradation pathways for this compound under common laboratory conditions are:

  • Oxidation of the Benzofuran Ring: The furan portion of the molecule can be susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods, potentially leading to ring-opened products or other complex structures, which often present as colored impurities.

  • Hydrolysis of the Nitrile Group: As detailed in the troubleshooting section, the nitrile can react with water to form the corresponding carboxylic acid (Benzofuran-7-carboxylic acid) or the intermediate amide. This is accelerated by acidic or basic conditions.[10]

By adhering to the storage and handling protocols outlined in this guide, you can significantly mitigate these risks and ensure the integrity of your this compound for successful and reproducible research.

References

Technical Support Center: Optimizing Catalyst Loading for Benzofuran Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on one of the most critical parameters in your reaction: catalyst loading. Here, you will find field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your catalytic cyclization reactions.

Troubleshooting Guide: Common Catalyst-Related Issues

This section addresses specific experimental problems. The causality behind each issue is explained to empower you to make informed decisions in the lab.

Q1: My reaction has stalled. I see the formation of the coupled intermediate (e.g., an o-alkynylphenol from a Sonogashira reaction), but it is not cyclizing to the benzofuran. What's wrong?

A: This is a classic issue where the initial cross-coupling is successful, but the subsequent intramolecular C-O bond formation is hindered. This points to a problem with the catalytic cycle's turnover for the cyclization step, not necessarily the initial oxidative addition or transmetalation.

  • Potential Cause 1: Suboptimal Conditions for Cyclization. The conditions (temperature, base, solvent) optimized for the cross-coupling step may not be energetic enough for the cyclization. The energy barrier for the intramolecular hydroalkoxylation or reductive elimination step that forms the C-O bond can be higher than that of the C-C bond formation.

  • Solution 1: Adjust Reaction Parameters. After confirming the formation of the intermediate via TLC or LC-MS, consider increasing the reaction temperature. A higher temperature can provide the necessary activation energy for the cyclization to proceed.[1] Ensure your solvent is stable and suitable for higher temperatures if needed.[1]

  • Potential Cause 2: Catalyst Deactivation. The active catalytic species may be degrading before the cyclization can occur. This can be caused by impurities, high temperatures leading to catalyst aggregation (e.g., formation of palladium black), or coordination of starting materials or products to the metal center, creating inactive "off-cycle" complexes.[2][3]

  • Solution 2: Modify Catalyst System or Loading. Instead of a single addition at the start, try a portion-wise addition of the catalyst or base. For instance, in challenging Suzuki-Miyaura couplings, adding the base in two portions has been shown to prevent catalyst deactivation from super-stoichiometric base concentrations early in the reaction.[3] Alternatively, switching to a more robust ligand that better stabilizes the active metal center can prevent premature decomposition.[2]

Q2: My reaction is sluggish with very low conversion, and I'm observing the formation of palladium black. How do I address this catalyst decomposition?

A: The formation of palladium black is a clear visual indicator of catalyst decomposition, where the active, soluble Pd(0) species has aggregated into inactive, elemental palladium.[4] This starves your reaction of the active catalyst.

  • Potential Cause 1: Oxygen Contamination. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized, leading to deactivation and precipitation.[2]

  • Solution 1: Ensure Rigorous Inert Atmosphere. Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[2]

  • Potential Cause 2: Inadequate Ligand Stabilization. The ligand's job is to stabilize the palladium center and prevent it from aggregating. If the ligand is not bulky or electron-rich enough, or if the ligand-to-metal ratio is too low, the palladium can easily decompose, especially at elevated temperatures.[2]

  • Solution 2: Screen Ligands and Adjust Ratios. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) which are designed to protect the metal center.[2] It is also critical to optimize the ligand-to-metal ratio. A 1:1 or 2:1 ratio is a common starting point, but this should be screened for your specific reaction.

  • Potential Cause 3: Excessive Temperature. High temperatures, while sometimes necessary, accelerate the rate of catalyst decomposition.[2]

  • Solution 3: Optimize Temperature. Run the reaction at the lowest temperature that still provides a reasonable rate. It's a balance; you need enough energy for catalytic turnover but not so much that you rapidly degrade the catalyst.

Q3: I'm seeing a good yield, but the reaction is taking a very long time to complete. Can I simply increase the catalyst loading to speed it up?

A: While increasing catalyst loading can often increase the reaction rate, it is not always a linear relationship and can introduce new problems. It is a viable strategy but must be approached systematically.

  • Causality: The overall reaction rate is proportional to the concentration of the active catalyst. By increasing the loading, you increase the number of catalytic cycles occurring at any given moment.

  • Considerations Before Increasing Loading:

    • Cost and Toxicity: Catalysts, particularly those based on precious metals like palladium and rhodium, are expensive.[5][6] Increasing loading directly impacts the cost-effectiveness of your synthesis. Furthermore, residual metal in your final product can be a major issue, especially in pharmaceutical development, requiring extensive purification.

    • Side Reactions: Higher catalyst concentrations can sometimes promote undesired side reactions, leading to a decrease in selectivity and overall yield of the desired product.[7]

    • Product Inhibition: In some cases, the product itself can coordinate to the catalyst, acting as an inhibitor. Increasing the initial catalyst loading may not overcome this issue as the product concentration builds up.

  • Recommended Action: Systematic Screening. Instead of arbitrarily doubling the catalyst, perform a systematic screen. This is a cornerstone of process optimization.[8]

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Workflow for systematic catalyst loading optimization.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about catalyst loading in benzofuran synthesis.

Q1: What is a typical catalyst loading range for common benzofuran syntheses?

A: The optimal loading is highly substrate and reaction-dependent, but general starting points can be recommended. For many transition-metal-catalyzed reactions, a good starting point is often in the range of 1-5 mol%.[7]

Catalyst TypeTypical ReactionStarting Catalyst Loading (mol%)Co-Catalyst (if common)Reference
Palladium Sonogashira/Heck Cyclization1 - 5 mol%CuI (2 - 10 mol%)[6][9]
Copper Intramolecular O-Arylation5 - 10 mol%N/A[6][9]
Gold/Silver Alkyne Hydroalkoxylation1 - 5 mol%Often used together (e.g., AuCl/AgOTf)[5]
Iron C-H Activation/Cyclization5 - 15 mol%N/A[10]

Note: These are starting points. High-throughput screening can quickly identify the optimal loading for your specific system.[11]

Q2: How do I know if my catalyst loading is too high?

A: There are several indicators that your catalyst loading may be excessive:

  • Decreased Yield or Selectivity: If you run a reaction at 5 mol% and get an 80% yield, but at 10 mol% you get a 75% yield with more side products, your loading is likely too high.

  • Formation of Byproducts: High catalyst concentrations can promote side reactions like dimerization of starting materials or decomposition pathways.

  • Difficult Purification: If you observe persistent colored impurities (often from the catalyst/ligand complexes) or have difficulty removing residual metal from your product, you should consider reducing the catalyst load.

  • Cost-Inefficiency: From a process chemistry perspective, if a reaction proceeds to completion in 2 hours with 2 mol% catalyst versus 1.5 hours with 5 mol%, the lower loading is almost always preferred for cost and sustainability reasons.[12]

Q3: What is the role of a co-catalyst, like CuI in a Sonogashira coupling, and how does its loading relate to the primary catalyst?

A: A co-catalyst participates in the catalytic cycle to facilitate a key step that the primary catalyst may perform poorly or not at all. In the Sonogashira reaction for benzofuran synthesis, a palladium catalyst drives the main cross-coupling cycle, while a copper(I) co-catalyst is crucial for activating the terminal alkyne.[1]

  • Mechanism: The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper(I) and moving the palladium cycle forward.

  • Loading Relationship: The co-catalyst loading is typically equivalent to or slightly higher than the primary palladium catalyst. A common ratio is 1:2 of Pd:Cu. For example, if you use 2 mol% of a palladium catalyst like (PPh₃)₂PdCl₂, a typical loading for CuI would be 4-5 mol%.[1][9]

dot graph TD { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Simplified catalytic cycles in a Sonogashira reaction.

Experimental Protocol: Catalyst Loading Screen

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for a generic palladium/copper-catalyzed Sonogashira cyclization of an o-iodophenol with a terminal alkyne.

Materials:

  • o-Iodophenol (Substrate A)

  • Terminal Alkyne (Substrate B)

  • Palladium Catalyst (e.g., (PPh₃)₂PdCl₂)

  • Copper(I) Iodide (CuI)

  • Anhydrous Base (e.g., K₂CO₃ or Et₃N)

  • Anhydrous, Degassed Solvent (e.g., DMF or Acetonitrile)

  • Array of sealable reaction vials (e.g., microwave vials) with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium catalyst and CuI in the reaction solvent to minimize weighing errors for small quantities.

  • Reaction Setup: Arrange and label five reaction vials. To each vial, add the o-iodophenol (e.g., 0.2 mmol, 1.0 equiv) and the base (e.g., 0.4 mmol, 2.0 equiv).

  • Catalyst Addition: Using the stock solutions, add the appropriate volume of catalyst and co-catalyst to each vial according to the table below.

VialPd Catalyst (mol%)CuI (mol%)
10.51.0
21.02.0
32.55.0
45.010.0
50 (Control)0 (Control)
  • Reagent Addition: Add the solvent (e.g., 1.0 mL) to each vial, followed by the terminal alkyne (e.g., 0.24 mmol, 1.2 equiv).

  • Reaction: Securely cap the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir for a predetermined time (e.g., 4 hours).

  • Analysis: After cooling, take a small aliquot from each reaction mixture. Dilute and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative yield of the desired benzofuran product versus any intermediates or byproducts.

References

Technical Support Center: Sonogashira Coupling in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions in the synthesis of benzofurans. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction to form the benzofuran precursor is not working. What are the most common initial checks I should perform?

When a Sonogashira reaction fails, it's crucial to systematically review the foundational elements of your experimental setup. The most common culprits are often related to the reaction atmosphere and the quality of your reagents.

  • Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen, especially when a copper co-catalyst is used. Oxygen promotes the homocoupling of the terminal alkyne, a common side reaction known as Glaser coupling, which will consume your starting material and reduce the yield of the desired product.[1] Ensure that you have thoroughly deaerated your solvent and that the reaction is conducted under a consistently maintained inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality:

    • Solvents: Use anhydrous solvents. The presence of water can interfere with the catalytic cycle.

    • Base: The amine base (e.g., triethylamine, diethylamine) should be free of water and stored under an inert atmosphere. The base neutralizes the hydrogen halide formed during the reaction.[1]

    • Catalysts: Ensure the palladium and copper catalysts have not been deactivated through improper storage.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The formation of alkyne dimers is a classic sign of oxidative conditions. Here are several strategies to suppress this undesired reaction:

  • Rigorous Degassing: As mentioned, oxygen is the primary cause of homocoupling. Employ robust degassing techniques for your solvent, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

  • Copper-Free Conditions: While copper(I) salts accelerate the reaction, they are also implicated in the homocoupling pathway.[1] Switching to a copper-free Sonogashira protocol can be highly effective in eliminating this side product. These reactions often require a different choice of ligand and base to proceed efficiently.

  • Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling.[2]

Q3: My reaction is sluggish, or the yield is very low. How can I improve the reaction rate and conversion?

Low reactivity can stem from several factors, from the choice of reactants to the catalyst system itself.

  • Halide Reactivity: The reactivity of the aryl halide is a critical factor. The general trend for oxidative addition to the palladium center is I > Br > Cl.[1] If you are using an aryl bromide and experiencing low reactivity, consider if an aryl iodide is a viable starting material for your synthesis.

  • Catalyst and Ligand Choice:

    • The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts are generally effective. However, for challenging substrates, more specialized ligands may be necessary.

    • Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and promote the reductive elimination step.[3] Consider screening ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs), which have shown high efficacy.[3]

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions. A careful optimization of the temperature is recommended.

Q4: The Sonogashira coupling works, but the subsequent intramolecular cyclization to form the benzofuran does not occur. What should I do?

This is a common issue in domino Sonogashira/cyclization reactions for benzofuran synthesis. The problem lies in finding conditions that favor both the C-C bond formation and the subsequent C-O bond formation.

  • Base Selection: The choice of base is critical. While an amine base might be sufficient for the Sonogashira coupling, a stronger base may be required to deprotonate the phenol for the cyclization step. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃ in addition to or instead of the amine base.

  • Solvent Effects: The polarity of the solvent can influence the cyclization step. Polar aprotic solvents like DMF or DMSO can be effective.

  • Temperature Adjustment: The cyclization step may require a higher temperature than the initial coupling. A stepwise heating approach, where the reaction is first stirred at a lower temperature to complete the coupling and then heated to a higher temperature to drive the cyclization, can be a successful strategy.

In-Depth Troubleshooting Guides

Problem 1: No Reaction or Very Low Conversion

Symptoms: TLC or GC-MS analysis shows primarily unreacted starting materials (o-halophenol and alkyne).

Possible Causes & Solutions:

  • Inactive Catalyst:

    • The "Why": The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction is often facilitated by the amine base or phosphine ligands. If the precatalyst is old or has been exposed to air, it may not be efficiently reduced. Similarly, the Pd(0) catalyst can be oxidized and deactivated if not handled under strictly inert conditions.

    • Troubleshooting Steps:

      • Use a fresh, high-quality palladium precatalyst or a Pd(0) source like Pd(PPh₃)₄.

      • Ensure your phosphine ligands are not oxidized (phosphine oxides can act as catalyst poisons).

      • Implement rigorous inert atmosphere techniques throughout the entire setup and reaction time.

  • Poor Substrate Reactivity:

    • The "Why": The oxidative addition of the aryl halide to the Pd(0) center is a key step in the catalytic cycle. The C-X bond strength (Cl > Br > I) directly impacts the rate of this step. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.

    • Troubleshooting Steps:

      • If possible, switch from an aryl bromide to the more reactive aryl iodide.

      • Increase the reaction temperature in 10-20°C increments.

      • Consider a more electron-rich and bulky ligand to facilitate the oxidative addition.

Problem 2: Formation of Black Precipitate (Palladium Black)

Symptoms: The reaction mixture turns black, and a precipitate forms, often accompanied by a stall in the reaction.

Possible Causes & Solutions:

  • Catalyst Decomposition:

    • The "Why": "Palladium black" is finely divided, catalytically inactive palladium metal. Its formation indicates that the palladium atoms have agglomerated and precipitated out of the solution. This is often caused by the dissociation of the stabilizing ligands from the palladium center, especially at high temperatures or with sterically undemanding ligands.

    • Troubleshooting Steps:

      • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Determine the minimum temperature required for the reaction to proceed.

      • Change the Ligand: Switch to a more sterically bulky ligand (e.g., P(t-Bu)₃) or a chelating bidentate phosphine ligand (e.g., dppf). These ligands bind more strongly to the palladium center, preventing aggregation.[3]

      • Solvent Choice: Certain solvents can promote the formation of palladium black. If using THF, consider switching to a different solvent like DMF or toluene.

Experimental Protocols

Standard Protocol for Sonogashira Coupling/Cyclization for Benzofuran Synthesis

  • To a flame-dried Schlenk flask, add the o-iodophenol (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., triethylamine or a mixture of DMF and triethylamine) via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the desired temperature (ranging from room temperature to 80°C, depending on the substrates) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Range/OptionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)Pd(0) is the active species; Pd(II) is reduced in situ.[1]
Copper Co-catalyst CuI (2-10 mol%)Accelerates the reaction by forming a copper acetylide intermediate.[1]
Ligand PPh₃, P(t-Bu)₃, dppfStabilizes the palladium center and influences reactivity.[3]
Base NEt₃, DIPEA, K₂CO₃, Cs₂CO₃Neutralizes HX byproduct; stronger bases promote cyclization.
Solvent NEt₃, DMF, Toluene, AcetonitrileMust be anhydrous and deoxygenated.
Temperature 25-120 °CSubstrate-dependent; higher temperatures may be needed for less reactive halides.

Visualizing the Process

The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: one involving palladium and the other involving copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkyne->product cu_x CuX cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide + Alkyne (Base) cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡C-R²

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_basics Check Basics: - Inert Atmosphere? - Reagent Quality? - Degassed Solvents? start->check_basics homocoupling Significant Homocoupling? check_basics->homocoupling no_reaction No Reaction/ Low Conversion? homocoupling->no_reaction No use_cu_free Switch to Copper-Free Conditions or Rigorously Degas Solvents homocoupling->use_cu_free Yes cyclization_failed Coupling OK, No Cyclization? no_reaction->cyclization_failed No increase_temp 1. Increase Temperature 2. Change to Aryl Iodide 3. Screen Ligands (Bulky/e⁻-rich) no_reaction->increase_temp Yes change_base 1. Use Stronger Base (K₂CO₃/Cs₂CO₃) 2. Increase Temperature for Cyclization Step cyclization_failed->change_base Yes success Reaction Optimized cyclization_failed->success No use_cu_free->success increase_temp->success change_base->success

Caption: A decision tree for troubleshooting failed Sonogashira reactions.

References

Technical Support Center: Alternative Synthetic Routes to Benzofuran-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzofuran-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are seeking robust and alternative methods for synthesizing this valuable heterocyclic building block. We will move beyond simple protocols to explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for developing a successful synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route to this compound, and what are its primary challenges?

A1: The most frequently documented approach is a late-stage cyanation of a pre-formed 7-halobenzofuran, typically 7-bromobenzofuran or 7-iodobenzofuran. This is often achieved via a palladium-catalyzed cross-coupling reaction, such as the Rosenmund-von Braun reaction using copper(I) cyanide or, more modernly, palladium-catalyzed reactions with zinc cyanide or potassium cyanide.[1][2]

Core Challenges & Troubleshooting:

  • Harsh Reaction Conditions: Traditional methods using CuCN often require high temperatures (150-200 °C) and polar aprotic solvents like DMF or NMP, which can lead to substrate decomposition, especially if other sensitive functional groups are present.

  • Catalyst Poisoning: The cyanide anion (CN⁻) can act as a ligand and poison the palladium catalyst, leading to sluggish or incomplete conversion.

    • Troubleshooting Tip: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often stabilize the palladium catalyst and promote the desired reductive elimination step. Using an ex-situ generated source of HCN can also be an effective strategy to control the concentration of free cyanide.[1]

  • Workup and Purification: The removal of residual inorganic cyanides and copper salts can be challenging.

    • Troubleshooting Tip: A workup procedure involving an aqueous ammonia or ferric chloride solution can help complex and remove residual copper or palladium salts. Standard column chromatography on silica gel is typically effective for final purification.[3][4]

  • Precursor Availability: The synthesis of the starting 7-halobenzofuran may require multiple steps, reducing the overall efficiency of the sequence.

Q2: Are there more convergent one-pot strategies that avoid late-stage cyanation?

A2: Yes, convergent strategies that build the benzofuran ring from a nitrile-containing precursor are highly advantageous. The most powerful of these are palladium-catalyzed domino reactions, particularly those involving a Sonogashira coupling followed by an intramolecular cyclization (heteroannulation).[5][6][7]

The general approach involves coupling a suitably substituted ortho-halophenol with a terminal alkyne. To synthesize this compound, the ideal starting materials would be 2-halo-6-cyanophenol or 2-iodophenol coupled with an alkyne that can be converted to a nitrile. A more direct and elegant approach is to use a starting material that already contains all the necessary atoms.

A prime example is the coupling of 2-iodo-6-hydroxybenzonitrile with an alkyne like trimethylsilylacetylene. The subsequent cyclization would directly yield the desired product after desilylation.

Below is a diagram illustrating the retrosynthetic logic for these two main approaches.

G cluster_main Retrosynthetic Analysis of this compound cluster_route1 Route A: Late-Stage Cyanation cluster_route2 Route B: Convergent Domino Reaction Target This compound Route1_Step1 C-CN Cross-Coupling (e.g., Pd-catalyzed) Target->Route1_Step1 Route2_Step1 Sonogashira Coupling & Annulation Target->Route2_Step1 Precursor1 7-Halobenzofuran Route1_Step1->Precursor1 Precursor2 2-Halo-6-cyanophenol + Terminal Alkyne Route2_Step1->Precursor2

Caption: Retrosynthetic strategies for this compound.

Q3: My palladium-catalyzed domino Sonogashira/cyclization reaction is giving low yields. What should I troubleshoot?

A3: This is a common and multifaceted problem. Domino reactions are elegant but sensitive to a number of variables. Here is a systematic troubleshooting guide.

Troubleshooting Flowchart for Domino Sonogashira/Cyclization

References

Navigating the Reactivity of Benzofuran-7-carbonitrile: A Technical Guide to Preventing Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is dedicated to researchers, scientists, and professionals in drug development who are working with Benzofuran-7-carbonitrile. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to prevent its decomposition during chemical transformations. We understand the challenges of working with complex heterocyclic scaffolds and aim to equip you with the expertise to ensure the integrity of your molecules throughout your synthetic campaigns.

Understanding the Instability: Key Decomposition Pathways

This compound is a versatile building block, but its utility can be compromised by its susceptibility to degradation under common reaction conditions. The two primary modes of decomposition are hydrolysis of the nitrile group and opening of the benzofuran ring . The electron-withdrawing nature of the nitrile group at the 7-position can influence the reactivity of the entire molecule, making it particularly sensitive to certain reagents and conditions.

I. Hydrolysis of the 7-Cyano Group

The cyano group is a valuable functional handle, but it can be readily hydrolyzed to the corresponding carboxamide or carboxylic acid. This transformation is often unintended and can lead to undesired byproducts, complicating purification and reducing the yield of the target compound.

  • Under Acidic Conditions: Protonation of the nitrile nitrogen makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This typically leads to the formation of the carboxylic acid, often via an intermediate amide that is also hydrolyzed under the reaction conditions.[1]

  • Under Basic Conditions: Hydroxide ions can directly attack the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after workup. Milder basic conditions may allow for the isolation of the intermediate amide.[2][3]

II. Benzofuran Ring Opening

The stability of the benzofuran ring system can be compromised under various conditions, leading to cleavage of the C-O bond and the formation of phenolic derivatives. This is a significant challenge, as it irreversibly destroys the core scaffold of the molecule.

  • Acid-Catalyzed Ring Opening: Brønsted and Lewis acids can promote the opening of the furan ring, particularly in the presence of nucleophiles.[4][5] The specific outcome can be influenced by the nature of the acid and the reaction conditions.

  • Base-Mediated Ring Transformation: Strong bases can also induce the rearrangement and opening of the benzofuran ring.[6]

  • Transition Metal-Catalyzed Decomposition: While essential for many cross-coupling reactions, some transition metal catalysts, particularly under harsh conditions, can facilitate the cleavage of the C-O bond within the benzofuran ring.[7]

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns regarding the stability of this compound in various experimental settings.

Q1: My this compound is decomposing during a Suzuki-Miyaura coupling reaction. What is likely happening and how can I prevent it?

A1: Decomposition during Suzuki-Miyaura coupling is often due to harsh reaction conditions, such as high temperatures and strongly basic media, which can promote both nitrile hydrolysis and benzofuran ring opening. The choice of palladium catalyst and ligands is also crucial.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, screen for catalysts and ligands that are active at lower temperatures. Many modern catalyst systems are highly efficient at or near room temperature.[8]

  • Use a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder alternatives such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine.[9]

  • Optimize the Catalyst System: For electron-deficient aryl halides, ligands such as SPhos or XPhos can be effective. The choice of a Pd(0) or Pd(II) precatalyst can also influence the reaction outcome.[9]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to potentially degrading conditions.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant byproduct formation. What are the likely side reactions?

A2: Similar to Suzuki-Miyaura coupling, the conditions for Buchwald-Hartwig amination, particularly the use of strong bases like sodium tert-butoxide, can lead to the decomposition of this compound.

Preventative Measures:

  • Choice of Base: While sodium tert-butoxide is common, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can be effective and milder.[10]

  • Ligand Selection: The choice of ligand is critical. For challenging substrates, consider using highly active, sterically hindered biaryl phosphine ligands.[11][12]

  • Low-Temperature Protocols: Investigate recently developed catalyst systems that operate efficiently at lower temperatures.[8]

Q3: How can I hydrolyze the nitrile group to a carboxylic acid without opening the benzofuran ring?

A3: The key is to use conditions that are sufficiently reactive to hydrolyze the nitrile but mild enough to preserve the benzofuran scaffold.

Recommended Protocol:

A reliable method is to first convert the nitrile to the methyl ester and then perform a mild basic hydrolysis. A known procedure for a similar substrate involves stirring the methyl benzofuran-7-carboxylate with a 10% aqueous sodium hydroxide solution in methanol at room temperature.[13] This approach avoids the high temperatures and harsh acidic or basic conditions that could compromise the integrity of the benzofuran ring.

Q4: Is it possible to selectively hydrolyze the nitrile to the amide?

A4: Yes, selective hydrolysis to the amide is achievable under carefully controlled conditions.

Strategies for Selective Amide Synthesis:

  • Mild Acidic Hydrolysis: Using milder acidic conditions, for instance, HCl at a controlled temperature of around 40°C, may favor the formation of the amide over the carboxylic acid.[1]

  • Transition Metal Catalysis: Certain transition metal catalysts, such as the Ghaffar-Parkins catalyst, have been shown to hydrate nitriles to primary amides under mild conditions, tolerating a wide range of functional groups.[14]

  • Enzymatic Hydrolysis: Biocatalytic methods using nitrile hydratases can provide excellent selectivity for the formation of amides from nitriles under neutral pH and at room temperature.[15][16][17][18]

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a structured approach to troubleshooting unexpected decomposition of this compound.

Symptom Potential Cause(s) Recommended Action(s)
Formation of a more polar byproduct, confirmed as the carboxylic acid by LC-MS. Nitrile hydrolysis due to harsh acidic or basic conditions.- Switch to milder bases (e.g., K₃PO₄, Cs₂CO₃) in cross-coupling reactions.- For intentional hydrolysis, use a two-step procedure via the ester.[13]- Consider enzymatic hydrolysis for a mild conversion to the acid.[15]
Appearance of a new, less polar byproduct, potentially a ring-opened phenol derivative. Benzofuran ring opening due to strong acids, Lewis acids, or high temperatures.- Avoid strong Brønsted and Lewis acids where possible.[4][5]- If a Lewis acid is necessary, screen for milder options at low temperatures.- In hydrogenation reactions, use a selective catalyst system that preserves the aromatic ring.[19][20]
Low yield and multiple unidentified byproducts in a metal-catalyzed reaction. A combination of nitrile hydrolysis, ring opening, and catalyst deactivation.- Re-evaluate the entire reaction setup: lower the temperature, use a milder base, and select a more robust catalyst/ligand system.- Degas the reaction mixture thoroughly to remove oxygen, which can contribute to catalyst degradation and side reactions.- Add the catalyst last, after all other reagents are mixed and the desired temperature is reached.
Decomposition during purification on a silica gel column. The acidic nature of silica gel can catalyze the degradation of sensitive compounds.- Neutralize the silica gel by washing it with a solvent system containing a small amount of triethylamine before use.- Consider using a different stationary phase, such as neutral alumina or a C18 reversed-phase silica.- Minimize the time the compound spends on the column.

Visualizing the Pathways: Decomposition and Prevention

To further clarify the chemical transformations involved, the following diagrams illustrate the key decomposition pathways and a recommended preventative workflow.

cluster_0 Decomposition Pathways A This compound B Benzofuran-7-carboxamide A->B Mild H⁺ or OH⁻ C Benzofuran-7-carboxylic Acid A->C Harsh H⁺ or OH⁻ D Ring-Opened Phenolic Byproducts A->D Strong Acid/Base, High Temp., or Certain Catalysts B->C Harsh H⁺ or OH⁻

Caption: Major decomposition routes of this compound.

cluster_1 Recommended Workflow for Cross-Coupling Start Start with this compound Screen Screen Mild Conditions: - Low Temperature - Milder Base (K₃PO₄, Cs₂CO₃) - Robust Catalyst/Ligand Start->Screen Monitor Monitor Reaction Closely (TLC/LC-MS) Screen->Monitor Quench Quench Promptly Upon Completion Monitor->Quench Purify Purify Carefully (e.g., Neutralized Silica) Quench->Purify Product Isolated, Intact Product Purify->Product

Caption: A proactive workflow to prevent decomposition.

Experimental Protocols

Protocol 1: Mild Hydrolysis of Methyl Benzofuran-7-carboxylate to Benzofuran-7-carboxylic Acid[13]
  • Dissolve methyl benzofuran-7-carboxylate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify with 10% hydrochloric acid to precipitate the product.

  • Collect the crystalline product by filtration and dry under vacuum.

Protocol 2: General Considerations for a Suzuki-Miyaura Coupling
  • To a degassed solution of this compound and the boronic acid partner in a suitable solvent (e.g., dioxane, THF), add a mild base such as K₃PO₄ or Cs₂CO₃.

  • Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).

  • Heat the reaction mixture to the lowest effective temperature (start by screening at room temperature and gradually increase if necessary).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography on neutralized silica gel.

Conclusion

The successful application of this compound in complex organic synthesis hinges on a thorough understanding of its potential decomposition pathways and the implementation of strategies to mitigate these risks. By carefully selecting reaction conditions, particularly temperature, base, and catalyst systems, and by employing vigilant reaction monitoring and appropriate purification techniques, researchers can effectively prevent unwanted side reactions. This guide provides a foundation of knowledge and practical advice to help you navigate the challenges of working with this valuable synthetic intermediate, ultimately enabling you to achieve your synthetic goals with greater efficiency and success.

References

Validation & Comparative

A Comprehensive Technical Guide to Benzofuran-7-carbonitrile: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold stands out as a privileged heterocyclic motif, integral to a multitude of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a full characterization of a specific, yet crucial derivative: Benzofuran-7-carbonitrile.

This document moves beyond a simple data sheet, offering an in-depth exploration of its synthesis, a detailed breakdown of its spectral and physical properties, and a comparative analysis against its positional isomers, Benzofuran-5-carbonitrile and Benzofuran-6-carbonitrile. The experimental protocols and comparative data herein are designed to equip researchers with the foundational knowledge necessary for its application and further development in drug discovery and materials science.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. A common and reliable method involves the cyanation of a pre-functionalized benzofuran, specifically 7-iodobenzofuran.[1] This choice of an iodine leaving group is strategic; the carbon-iodine bond is sufficiently labile to undergo substitution under appropriate conditions, while the precursor, 7-iodobenzofuran, can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of 7-iodobenzofuran to this compound.

Materials:

  • 7-Iodobenzofuran

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Sodium thiosulfate solution (5% w/v)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 7-iodobenzofuran (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Conditions: Heat the reaction mixture to 130 °C and stir vigorously for 4 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove any residual iodine. Follow this with three washes with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Causality of Experimental Choices:

  • Copper(I) Cyanide: CuCN is the cyanating agent of choice due to its ability to readily undergo oxidative addition to the aryl-iodine bond, facilitating the nucleophilic substitution.

  • DMF as Solvent: The high boiling point and polar aprotic nature of DMF are ideal for this reaction, as it effectively solubilizes the reactants and facilitates the high temperatures required for the reaction to proceed efficiently.

  • Nitrogen Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents.

Full Spectroscopic and Physicochemical Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The following sections provide a detailed characterization of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₅NON/A
Molecular Weight 143.14 g/mol N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Poorly soluble in water[4]
Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide key insights into its atomic connectivity.

¹H NMR (Predicted):

  • The aromatic protons on the benzene ring are expected to appear in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the furan oxygen.

  • The protons on the furan ring will likely resonate at distinct chemical shifts, with the proton at the 2-position appearing as a doublet and the proton at the 3-position as a doublet of doublets.

¹³C NMR (Predicted):

  • The carbon of the nitrile group will have a characteristic chemical shift in the range of δ 115-120 ppm.

  • The aromatic and furan carbons will appear in the δ 100-160 ppm region. The specific chemical shifts will be influenced by the electronic effects of the substituents.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Key IR Peaks (Predicted):

  • C≡N stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹, characteristic of a nitrile group.

  • C-O-C stretch (furan): A strong absorption in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 143, corresponding to the molecular weight of this compound.

  • Key Fragments: Loss of HCN (m/z = 116), and other fragments resulting from the cleavage of the benzofuran ring system.

Comparative Analysis: Positional Isomers

The position of the nitrile group on the benzofuran ring significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity. Here, we compare this compound with its positional isomers, Benzofuran-5-carbonitrile and Benzofuran-6-carbonitrile.

Physicochemical Properties of Isomers
CompoundMolecular FormulaMolecular WeightMelting PointBoiling Point
Benzofuran-5-carbonitrile C₉H₅NO143.14 g/mol 84 °C260.8 °C
Benzofuran-6-carbonitrile C₉H₅NO143.14 g/mol Not available261 °C
This compound C₉H₅NO143.14 g/mol Not availableNot available

Data for isomers is sourced from available chemical supplier information.

Synthesis of Isomers

The synthesis of Benzofuran-5-carbonitrile and Benzofuran-6-carbonitrile also typically involves the cyanation of the corresponding bromo- or iodo-benzofuran precursors, following a similar protocol to that of the 7-cyano isomer.

Biological Activity: A Structure-Activity Relationship Perspective

While specific comparative biological data for the three benzofuran carbonitrile isomers is limited in the public domain, general structure-activity relationship (SAR) studies on benzofuran derivatives offer valuable insights. The electronic nature and position of substituents on the benzene ring are known to be critical determinants of biological activity.[5]

  • Anticancer Activity: The position of electron-withdrawing groups, such as the nitrile, can influence the molecule's ability to interact with biological targets. For instance, in a series of amino-substituted benzofurans, the placement of a methoxy group at the C-6 position resulted in higher antiproliferative activity compared to its placement at the C-7 position.[1] This suggests that the electronic landscape of the benzene ring, as modulated by the nitrile's position, could lead to differential anticancer efficacy among the isomers.

  • Antimicrobial Activity: Benzofuran derivatives have shown promising antimicrobial effects.[2][6] The position of the nitrile group can affect the molecule's polarity and ability to penetrate microbial cell membranes, potentially leading to variations in antimicrobial potency among the isomers.

Experimental Workflow for Comparative Biological Evaluation:

Caption: Workflow for the comparative evaluation of benzofuran carbonitrile isomers.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of more complex molecules with potential applications in medicine and materials science. Its synthesis via cyanation of 7-iodobenzofuran is a robust and scalable method. While a complete experimental dataset for its physicochemical and biological properties is still emerging, this guide provides a comprehensive overview based on established chemical principles and data from related compounds.

Future research should focus on obtaining precise experimental data for the melting point, boiling point, and solubility of this compound. Furthermore, direct comparative studies of the biological activities of the three positional isomers are crucial to elucidate the structure-activity relationships and identify the most promising candidates for further development as therapeutic agents or functional materials. The protocols and comparative framework presented here provide a solid foundation for these future investigations.

References

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of Benzofuran-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, providing a detailed fingerprint of a molecule's atomic framework. This guide offers a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectral data for Benzofuran-7-carbonitrile, a molecule of interest in synthetic and medicinal chemistry.

In the absence of direct, published experimental spectra for this compound, this guide will provide a robust, predictive framework. By comparing the known spectral data of the parent benzofuran molecule with those of related 7-substituted benzofurans, we can deduce with a high degree of confidence the chemical shifts and coupling patterns expected for this compound. This comparative approach not only allows for the confident identification of this specific molecule but also serves as an educational tool for understanding substituent effects in NMR spectroscopy.

The Foundational Spectrum: Benzofuran

To predict the spectrum of a substituted derivative, we must first intimately understand the spectrum of the parent molecule. Benzofuran serves as our foundational reference.

dot graph "Benzofuran_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} caption="Molecular structure of Benzofuran with atom numbering."

Table 1: ¹H and ¹³C NMR Spectral Data for Benzofuran

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
27.58 (d, J = 2.2 Hz)144.8
36.69 (dd, J = 2.2, 0.9 Hz)106.6
3a-127.5
47.51 (d, J = 8.3 Hz)121.4
57.21 (t, J = 7.7 Hz)122.8
67.28 (t, J = 7.7 Hz)124.3
77.42 (d, J = 7.8 Hz)111.3
7a-154.9

Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Predicting the ¹H NMR Spectrum of this compound

The introduction of a nitrile (-CN) group at the C7 position will induce significant changes in the chemical shifts of the nearby protons due to its electron-withdrawing and anisotropic effects.

dot graph "Benzofuran_7_carbonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} caption="Molecular structure of this compound."

Expected ¹H Chemical Shifts and Coupling Constants:

  • H2 and H3: The protons on the furan ring (H2 and H3) are furthest from the nitrile group and are expected to experience only minor changes in their chemical shifts. They will likely remain as a doublet (H2) and a doublet of doublets (H3) with their characteristic small coupling constant.

  • H4, H5, and H6: The protons on the benzene ring will be most affected.

    • H6: This proton is ortho to the electron-withdrawing nitrile group and is expected to be significantly deshielded, shifting downfield compared to its position in benzofuran.

    • H5: The meta proton will also be deshielded, but to a lesser extent than H6.

    • H4: The para proton will experience the smallest downfield shift among the benzene ring protons.

  • Coupling Constants: The vicinal coupling constants (³J) between the aromatic protons (H4, H5, H6) are expected to remain in the typical range of 7-9 Hz.

Comparative Analysis with 7-Substituted Benzofurans:

To refine our predictions, we can examine the reported data for other 7-substituted benzofurans. For instance, in 7-methoxybenzofuran, the electron-donating methoxy group causes an upfield shift of the surrounding protons. Conversely, in 7-bromobenzofuran, the electron-withdrawing and anisotropic effects of the bromine atom lead to downfield shifts of the aromatic protons, particularly the ortho proton (H6). The nitrile group is more strongly electron-withdrawing than a bromo group, so we can anticipate an even more pronounced downfield shift for H6 in this compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H2~7.6d~2.2Minimal effect from the distant nitrile group.
H3~6.7dd~2.2, ~0.9Minimal effect from the distant nitrile group.
H4~7.6d~8.0Small downfield shift due to the para nitrile group.
H5~7.4t~8.0Moderate downfield shift due to the meta nitrile group.
H6~7.8d~8.0Significant downfield shift due to the ortho nitrile group.

Predicting the ¹³C NMR Spectrum of this compound

The nitrile group's influence on the ¹³C spectrum is also predictable. The carbon of the nitrile group itself will have a characteristic chemical shift, and the carbons of the benzofuran skeleton will be shifted based on their proximity and electronic relationship to the substituent.

Expected ¹³C Chemical Shifts:

  • CN: The carbon of the nitrile group is expected to resonate in the range of 115-125 ppm.

  • C7: The carbon directly attached to the nitrile group (ipso-carbon) will have its chemical shift significantly altered. Its signal may be weak due to the absence of a directly attached proton and a longer relaxation time.

  • C6 and C7a: The ortho carbons will be deshielded (shifted downfield).

  • C5 and C3a: The meta carbons will be less affected.

  • C4: The para carbon will experience a moderate downfield shift.

  • C2 and C3: The carbons of the furan ring will be minimally affected.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
2~145Minimal effect.
3~107Minimal effect.
3a~128Small effect.
4~123Moderate downfield shift (para).
5~124Small effect (meta).
6~128Significant downfield shift (ortho).
7~105Ispo-carbon, significant shift, potentially weak signal.
7a~156Significant downfield shift (ortho).
CN~118Characteristic chemical shift for a nitrile carbon.

Experimental Protocol for Acquiring ¹H and ¹³C NMR Spectra

To obtain high-quality NMR data for this compound, a standardized and carefully executed experimental protocol is essential.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption="General workflow for NMR spectral acquisition and processing."

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • A relaxation delay of 2 seconds is generally sufficient for qualitative spectra.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) for both the ¹H and ¹³C spectra.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • For the ¹H spectrum, integrate the peaks to determine the relative number of protons for each signal.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and comparative data from related compounds. By understanding the influence of the 7-cyano substituent on the benzofuran framework, researchers can confidently identify this molecule and interpret its spectral features. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, ensuring the integrity and reliability of structural assignments in a research and development setting.

A Senior Application Scientist’s Guide to High-Resolution Mass Spectrometry of Benzofuran-7-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzofuran-7-carbonitrile

Benzofuran derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] this compound (C₉H₅NO, Exact Mass: 143.037114 Da) is a key heterocyclic building block in the synthesis of these complex pharmaceutical agents.[2][3] Its purity, identity, and structural integrity are paramount, as even minor impurities or isomeric variants can drastically alter the efficacy and safety profile of a final drug product.

High-Resolution Mass Spectrometry (HRMS) stands as the definitive analytical technique for this purpose. Unlike nominal mass instruments, HRMS provides accurate mass measurements, typically with sub-5 ppm error, which allows for the unambiguous determination of elemental composition and the confident identification of unknown metabolites or degradation products.[4][5] This guide provides an in-depth, comparative analysis of HRMS methodologies for the characterization of this compound, drawing from field-proven experience to explain not just the protocols, but the scientific rationale that underpins them.

Part 1: The HRMS Platform—A Comparative Analysis of TOF and Orbitrap Technologies

The choice of an HRMS instrument is the most critical decision in the analytical workflow. The two dominant technologies for small molecule analysis are Time-of-Flight (TOF) and Orbitrap mass analyzers. While both deliver the requisite high resolution, their operational principles lead to distinct advantages and trade-offs.

1.1. Time-of-Flight (TOF) Mass Spectrometry

Orthogonal acceleration TOF (oa-TOF) instruments, often in a hybrid configuration with a preceding quadrupole (Q-TOF), measure the mass-to-charge ratio (m/z) by determining the time it takes for an ion to travel a fixed distance.

  • Strengths:

    • High Acquisition Speed: TOF analyzers are exceptionally fast, capable of acquiring thousands of spectra per second. This is a significant advantage when coupled with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), ensuring sufficient data points are collected across narrow chromatographic peaks for reliable quantification.[6]

    • Wide Mass Range: TOF instruments have a very broad mass range, although this is less critical for small molecules like this compound.

    • Robustness: They are generally considered robust and stable platforms for high-throughput screening.[7]

  • Limitations:

    • Moderate Resolution: While considered "high resolution," the resolving power of TOF systems (typically 40,000–60,000) is generally lower than that of modern Orbitrap instruments.[6] This can be a limitation when trying to resolve isobaric interferences with very similar masses.

1.2. Orbitrap Mass Spectrometry

Orbitrap technology utilizes an electrostatic trap where ions orbit a central spindle-shaped electrode. The frequency of their axial oscillation is directly related to their m/z, which is detected as an image current and converted to a mass spectrum via a Fourier transform.[6]

  • Strengths:

    • Ultra-High Resolution: Orbitrap analyzers offer exceptionally high resolving power (up to >240,000), which is invaluable for separating the target analyte from complex matrix components or closely related isobaric impurities.[6][8]

    • Excellent Mass Accuracy: They consistently deliver sub-1 ppm mass accuracy, providing very high confidence in elemental composition determination.[9]

  • Limitations:

    • Slower Scan Speed: The acquisition rate of an Orbitrap is fundamentally linked to the desired resolution; higher resolution requires longer transient acquisition times, resulting in slower scan speeds compared to TOF.[9] This can be a challenge for fast UHPLC gradients, although modern instruments have made significant strides in speed.[8]

    • Dynamic Range: In some complex sample analyses, the dynamic range of TOF instruments can be advantageous, leading to the detection of more low-abundance features compared to an Orbitrap in flow injection analysis.[8]

Decision Framework: Choosing the Right Platform

The choice between a Q-TOF and an Orbitrap-based system depends on the specific analytical goal.

G start Analytical Goal for This compound Analysis q1 Primary Goal? start->q1 sub_q1 High-Throughput Screening / Quantitation with Fast UHPLC? q1->sub_q1 Speed sub_q2 Structural Elucidation / Impurity Profiling in Complex Matrix? q1->sub_q2 Resolution ans1 Q-TOF Recommended sub_q1->ans1 ans2 Orbitrap Recommended sub_q2->ans2 reason1 Reason: Leverages superior scan speed for better peak definition in fast chromatography. ans1->reason1 reason2 Reason: Leverages superior resolution to separate analyte from isobaric interferences for confident identification. ans2->reason2

Caption: Decision workflow for selecting an HRMS platform.
Quantitative Data Summary

FeatureQuadrupole Time-of-Flight (Q-TOF)Hybrid Quadrupole-OrbitrapRationale for this compound
Mass Resolution 40,000 - 60,00070,000 - >240,000Orbitrap is superior for resolving potential isobaric impurities from the analyte.[6]
Mass Accuracy 1 - 3 ppm (with lock mass)< 1 ppm (with lock mass)Orbitrap is superior , providing higher confidence in formula determination.[9]
Acquisition Speed Very High (>50 Hz)Moderate to High (up to ~20 Hz)Q-TOF is superior for compatibility with very fast UHPLC methods (<1 min).[6]
Sensitivity ExcellentExcellentBoth platforms offer excellent sensitivity for small molecule analysis.
Typical Use Case High-throughput screening, metabolomics, quantitative analysis.[7]Targeted and untargeted analysis, structural elucidation, impurity profiling.[7]For drug development, impurity profiling is critical, favoring the Orbitrap . For routine QC, a Q-TOF may suffice.

Part 2: The Analytical Protocol—A Self-Validating Workflow

A robust analytical method is a self-validating one. This means incorporating checks and balances at every stage to ensure the final data is trustworthy. The following protocol is designed for the analysis of this compound using LC-HRMS.

Workflow Overview

Caption: End-to-end workflow for HRMS analysis.
Step 1: Sample and Standard Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration, free from interfering matrix components.[10][11]

  • Protocol:

    • Stock Solution: Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of acetonitrile (ACN) or methanol (MeOH) to create a 1 mg/mL stock solution.

      • Causality: ACN and MeOH are excellent solvents for many organic molecules and are fully compatible with reversed-phase LC. They also aid in protein precipitation if working with biological matrices.[10]

    • Working Solutions: Perform serial dilutions of the stock solution using a 50:50 mixture of ACN:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

      • Causality: Using a solvent composition similar to the initial mobile phase conditions prevents poor peak shape upon injection.

    • Sample Preparation ("Dilute-and-Shoot"): For a formulated product, dissolve it in the initial mobile phase (e.g., 95:5 Water:ACN) to a target concentration of ~10 µg/mL. Centrifuge at >10,000 x g for 5 minutes to pellet any excipients. Transfer the supernatant to an HPLC vial.[10][12]

      • Trustworthiness: This simple method is effective for clean samples. For complex matrices like plasma, protein precipitation or solid-phase extraction (SPE) would be necessary to remove interferences that cause ion suppression.[13][14]

Step 2: Liquid Chromatography (LC) Method

The LC system separates the analyte from other components before it enters the mass spectrometer, which is crucial for accurate analysis.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Causality: The nonpolar C18 stationary phase is ideal for retaining and separating moderately nonpolar small molecules like this compound.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Causality: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

Step 3: High-Resolution Mass Spectrometry (HRMS) Method
  • Protocol:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Causality: The benzofuran moiety and the nitrile group are not strongly acidic or basic, but the molecule can be readily protonated. ESI is a soft ionization technique suitable for such molecules.[15]

    • Acquisition Mode:

      • Full Scan MS¹: Acquire data from m/z 70-500 at high resolution (>70,000 for Orbitrap, >40,000 for Q-TOF). This is used for accurate mass measurement and quantification.

      • Data-Dependent MS² (dd-MS²): Trigger fragmentation scans on the most intense ion(s) from the MS¹ scan. Use Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

        • Causality: Tandem MS (MS/MS) provides structural information by breaking the molecule into characteristic fragment ions.[16]

    • Mass Accuracy Assurance: Employ a real-time lock mass or internal calibrant to ensure sub-ppm mass accuracy throughout the analytical run.[9]

      • Trustworthiness: This step is non-negotiable for high-confidence elemental composition determination. It corrects for any minor drift in the instrument's mass calibration over time.

Part 3: Data Interpretation—From Accurate Mass to Structural Confirmation

3.1. Elemental Composition Determination

The primary output of an HRMS experiment is the accurate mass of the ion. For this compound, we expect to see the protonated molecule, [C₉H₅NO + H]⁺.

  • Theoretical Exact Mass [M+H]⁺: 144.04494 Da

  • Experimental Protocol:

    • Extract the ion chromatogram for the theoretical m/z of 144.0449 ± 5 ppm.

    • Obtain the mass spectrum at the apex of the chromatographic peak.

    • Measure the centroided m/z of the monoisotopic peak.

    • Calculate the mass error in parts-per-million (ppm): Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

  • Trustworthiness: A mass error of < 2 ppm provides extremely high confidence that the measured ion corresponds to the elemental formula C₉H₆NO⁺.[5] As mass increases, the number of possible elemental formulas for a given accurate mass also increases, but for a small molecule like this, the result is often unambiguous.[17]

3.2. Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

MS/MS analysis provides a structural fingerprint of the molecule. While specific fragmentation data for this compound is not widely published, we can predict likely fragmentation pathways based on the known behavior of related benzofuran and nitrile-containing compounds.[16][18][19]

  • Expected Fragmentation Pathways for [M+H]⁺ (m/z 144.04):

    • Loss of HCN (27 Da): A common fragmentation for protonated nitriles, leading to a fragment at m/z 117.03 .[19]

    • Loss of CO (28 Da): Benzofuran structures are known to undergo cleavage of the furan ring, often resulting in the loss of carbon monoxide, which would yield a fragment at m/z 116.04 .[15][16]

    • Sequential Losses: A sequential loss of CO followed by HCN could lead to a fragment at m/z 89.04 .

G parent [M+H]⁺ This compound m/z 144.04 frag1 Loss of HCN (-27.01 Da) parent->frag1 frag2 Loss of CO (-28.00 Da) parent->frag2 child1 [C₈H₄O]⁺ m/z 117.03 frag1->child1 child2 [C₈H₆N]⁺ m/z 116.04 frag2->child2

Caption: Predicted major fragmentation pathways for protonated this compound.

Observing these characteristic fragments in the MS/MS spectrum provides orthogonal confirmation of the molecule's identity, complementing the accurate mass data.

Conclusion and Best Practices

The successful HRMS analysis of this compound hinges on a holistic approach that combines intelligent platform selection with meticulously executed, self-validating protocols. For novel drug development, where impurity identification is critical, the superior resolution of an Orbitrap-based platform is often the most prudent choice. For routine, high-throughput quality control, the speed of a Q-TOF system may be more advantageous.

Regardless of the platform, the principles of authoritative grounding remain constant:

  • Always use a reference standard for unequivocal identification.

  • Employ lock mass or an internal calibrant to guarantee mass accuracy.

  • Validate the analytical method according to regulatory guidelines (e.g., FDA, ICH Q2(R2)) to ensure it is fit for its intended purpose.[20][21][22]

  • Combine accurate mass MS¹ data with MS² fragmentation data for the highest level of confidence in structural elucidation.

By adhering to these principles, researchers can leverage the full power of HRMS to ensure the quality and integrity of this compound and the next generation of pharmaceuticals derived from it.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Benzofuran-7-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] However, the true functional potential of a benzofuran-based molecule is dictated not just by the presence of the scaffold, but by the nuanced influence of its substituents. The position of a single functional group can dramatically alter the molecule's electronic landscape, sterically hinder or facilitate reactions, and ultimately govern its synthetic accessibility and biological interactions.

This guide provides a deep-dive comparison into the reactivity of benzofuran-7-carbonitrile and its constitutional isomers. We will move beyond simple descriptions of reactions to explore the underlying electronic and steric principles that govern their chemical behavior. By understanding the causality behind their differential reactivity, researchers can make more informed decisions in synthetic route design, library generation, and the functionalization of complex molecules.

Pillar 1: The Inherent Electronic Bias of the Benzofuran Ring

Before assessing the impact of a substituent, we must first understand the intrinsic reactivity of the parent benzofuran system. The fusion of an electron-rich furan ring with a benzene ring creates a system with distinct reactive zones. The furan moiety is significantly more activated towards electrophilic attack than the benzene moiety due to the lone pair donation from the oxygen atom.

Computational studies and extensive experimental data confirm that electrophilic aromatic substitution on unsubstituted benzofuran occurs preferentially at the C2 position.[3][4][5] This preference is attributed to the superior stability of the resulting sigma complex intermediate, where the positive charge is effectively stabilized by resonance involving the benzene ring, akin to a benzylic carbocation.[3][5] Attack at the C3 position, while possible, leads to a less stable intermediate.

Caption: Preferred sites for electrophilic attack on the unsubstituted benzofuran scaffold.

Pillar 2: The Cyano Group - A Potent Modulator of Reactivity

The cyano (-CN) group is a powerful electron-withdrawing group, exerting its influence through two primary mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring through the sigma bond framework.

  • Mesomeric Effect (-M): The π-system of the cyano group can participate in resonance, withdrawing electron density from the aromatic ring.

This strong electron-withdrawing nature deactivates the aromatic system towards electrophilic attack while simultaneously making it more susceptible to nucleophilic substitution or addition. The position of the cyano group determines which parts of the benzofuran scaffold are most affected.

Isomer-Specific Reactivity Analysis

Group A: Cyano Group on the Benzene Ring (Positions 4, 5, 6, 7)

When the nitrile is on the carbocyclic ring, its primary effect is the deactivation of that ring towards electrophilic substitution. This makes functionalization of the benzene portion challenging and can indirectly influence the furan ring.

This compound: The focus of our comparison. The cyano group is ortho to the C7a bridgehead carbon and meta to the C5 position. Its strong -I and -M effects significantly deactivate the benzene ring. Electrophilic attack on the benzene ring is highly disfavored. However, the furan ring's reactivity is largely preserved, and electrophilic attack should still favor the C2 position. The proximity of the C7-CN group may offer unique opportunities for directed metallation or cyclization reactions.

Benzofuran-6-carbonitrile: The cyano group is para to the C7a bridgehead and meta to the C4 position. This isomer is synthetically accessible and has been used as a scaffold for medicinal compounds.[2][6] Its deactivation of the benzene ring is pronounced. Palladium-catalyzed cross-coupling reactions, such as borylation at the C2 position, are viable synthetic routes for further functionalization.[2][6]

Benzofuran-5-carbonitrile: The cyano group is meta to the C7a bridgehead and para to the C4 position. The deactivating effect on the benzene ring is strong. The electronic pull of the C5-CN group will have a moderate deactivating effect on the furan ring, but C2 substitution should remain the preferred pathway for electrophiles.

Benzofuran-4-carbonitrile: The cyano group is ortho to the C3a bridgehead. This position exerts a powerful deactivating effect on the benzene ring and may also sterically hinder approaches to the furan ring, potentially lowering reaction rates compared to the 5-, 6-, and 7-isomers.

Group B: Cyano Group on the Furan Ring (Positions 2, 3)

Placing the electron-withdrawing group directly on the electron-rich furan ring has a profound impact, effectively reversing its typical reactivity profile.

Benzofuran-2-carbonitrile: The cyano group at the most nucleophilic C2 position drastically reduces the furan ring's susceptibility to electrophilic attack. Conversely, it activates the C2 position for nucleophilic attack or displacement if a suitable leaving group is present. The benzene ring becomes the more likely site for any potential electrophilic substitution, although it remains less reactive than unsubstituted benzene.

Benzofuran-3-carbonitrile: With the cyano group at C3, the C2 position is still electronically deactivated but may remain the least disfavored site for electrophilic attack on the heterocyclic portion. This isomer is particularly interesting for reactions involving the C2-H bond, such as directed C-H functionalization, which can be facilitated by a directing group installed on the nitrile.[7]

Comparative Reactivity in a Model Reaction: Suzuki-Miyaura Cross-Coupling

To provide a tangible comparison, let's consider a common and vital transformation in drug discovery: the Palladium-catalyzed Suzuki-Miyaura cross-coupling. We will assess the expected reactivity of a hypothetical 2-bromo-benzofuran-x-carbonitrile with an arylboronic acid. This reaction is pivotal for creating C-C bonds and building molecular complexity.[8]

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_cycle Catalytic Cycle reactant1 2-Bromo-Benzofuran- x-carbonitrile OA Oxidative Addition reactant1->OA reactant2 Ar-B(OH)2 reactant2->OA catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->OA base Base (e.g., K2CO3) base->OA solvent Solvent (e.g., Dioxane/H2O) TM Transmetallation OA->TM RE Reductive Elimination TM->RE RE->catalyst Catalyst Regeneration product 2-Aryl-Benzofuran- x-carbonitrile RE->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Predicted Relative Reactivity of 2-Bromo-benzofuran-x-carbonitrile Isomers in Suzuki Coupling

Isomer Position (x)Predicted Relative RateRationale
Unsubstituted ++++ (Baseline)The C2-Br bond is on an electron-rich ring, facilitating oxidative addition.
7-CN +++The CN group is on the benzene ring, having a minimal electronic effect on the distal C2-Br bond. Reactivity should be high, similar to the baseline.
6-CN +++Similar to the 7-CN isomer, the electronic effect on the C2-Br bond is minimal. High reactivity is expected.
5-CN ++The CN group is electronically conjugated with the furan ring. It withdraws electron density, making the C2-Br bond slightly less electron-rich and potentially slowing the rate-determining oxidative addition step.
4-CN ++Similar to the 5-CN isomer, but with potential for minor steric hindrance from the peri-positioned CN group, which might affect catalyst coordination.
3-CN +The CN group is adjacent to the reaction center. Its strong inductive withdrawal significantly deactivates the C2-Br bond towards oxidative addition, leading to a much slower reaction.

This table represents predicted reactivity based on established electronic principles. Experimental validation is required for confirmation.

Experimental Protocol: Synthesis of Benzofuran-7-ylmethanamine from this compound

This protocol demonstrates a common follow-up reaction on a benzofuran carbonitrile, converting the nitrile to a primary amine, a key functional group for further derivatization in drug development. This procedure is adapted from the literature.[9]

Objective: To reduce the nitrile functionality of this compound to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0 °C. Slowly and carefully add deionized water dropwise to quench the excess LiAlH₄. This will produce hydrogen gas. Following the water, add 15% aqueous NaOH, and then add more water (a common procedure is the Fieser workup: for 'x' g of LiAlH₄, add 'x' mL H₂O, then 'x' mL 15% NaOH, then '3x' mL H₂O).

  • Workup: A granular precipitate should form. Stir the resulting slurry for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or another suitable solvent like DCM or EtOAc.

  • Extraction & Drying: Combine the organic filtrates. If necessary, perform a standard aqueous workup. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude benzofuran-7-ylmethanamine. The product can be further purified by column chromatography or distillation if required.

Self-Validation: The success of the protocol is validated by characterization of the product (e.g., via ¹H NMR, ¹³C NMR, and Mass Spectrometry) confirming the disappearance of the nitrile signal and the appearance of signals corresponding to the -CH₂NH₂ group.

Conclusion

The reactivity of a benzofuran-carbonitrile isomer is a direct consequence of the electronic interplay between the substituent and the heterocyclic scaffold. While isomers with the cyano group on the benzene ring (4-, 5-, 6-, and 7-CN) largely retain the furan's inherent nucleophilicity at C2, placing the cyano group directly on the furan ring (2- and 3-CN) fundamentally alters its character, deactivating it towards electrophiles. This compound stands out as a versatile building block, possessing a deactivated benzene ring but a highly reactive furan moiety, making it an ideal substrate for selective functionalization at the C2 position. A thorough understanding of these isomeric differences is not merely academic; it is a critical tool for the rational design of complex molecules and the efficient execution of synthetic strategies in modern chemistry.

References

A Comparative Analysis of the Cytotoxic Potential of Benzofuran-7-carbonitrile and Benzofuran-7-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the benzofuran scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] The strategic functionalization of the benzofuran core allows for the fine-tuning of its biological properties. This guide provides an in-depth comparative analysis of the cytotoxic profiles of two key derivatives: Benzofuran-7-carbonitrile and Benzofuran-7-carboxylic acid. While direct head-to-head experimental data for these specific compounds is limited in publicly available literature, this guide will synthesize data from closely related analogues and discuss the structure-activity relationships that govern their cytotoxic potential. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.

The Benzofuran Scaffold: A Versatile Platform for Anticancer Drug Design

The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, is a common feature in many natural and synthetic bioactive molecules.[1][2] Its derivatives have been reported to exhibit a range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The anticancer effects of benzofuran derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis (programmed cell death).[1][2][3]

Comparative Cytotoxicity: Insights from Structurally Related Analogs

Due to the absence of direct comparative studies, this guide will analyze the cytotoxic profiles of representative benzofuran derivatives bearing the nitrile and carboxylic acid functionalities at or near the 7-position.

Cytotoxicity of Benzofuran-Nitrile Derivatives

A study on a series of cyanobenzofuran derivatives (compounds 2-12) provides valuable insights into the cytotoxic potential of the nitrile-substituted benzofuran scaffold.[4][5] These compounds were evaluated against a panel of human cancer cell lines, with several derivatives demonstrating significant antiproliferative activity. The data for representative compounds from this study are summarized in the table below.

CompoundCell LineIC50 (µM)
Cyanobenzofuran Derivative 2 HePG2 (Liver)16.08
HCT-116 (Colon)8.81
MCF-7 (Breast)8.36
Cyanobenzofuran Derivative 8 HePG2 (Liver)23.67
HCT-116 (Colon)13.85
MCF-7 (Breast)17.28

Data synthesized from Fares et al., 2021.[4][5]

Cytotoxicity of Benzofuran-Carboxylic Acid Derivatives

A series of benzofuran-based carboxylic acids (compounds 44a-c) were evaluated for their anti-proliferative action against human breast cancer cell lines, MCF-7 and MDA-MB-231.[1][2] One derivative, in particular, demonstrated notable efficacy.

CompoundCell LineIC50 (µM)
Benzofuran Carboxylic Acid Derivative 44b MDA-MB-231 (Breast)2.52
MCF-7 (Breast)> 50

Data synthesized from Al-Ostath et al., 2023.[1][2]

Structure-Activity Relationship: The Influence of the 7-Substituent

The electronic properties of the substituent at the 7-position of the benzofuran ring are expected to play a crucial role in modulating cytotoxic activity. Both the nitrile (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing. The nitrile group is a strong electron-withdrawing group, which can enhance the interaction of the molecule with biological targets through dipole-dipole interactions and hydrogen bonding.[4] The carboxylic acid group, while also electron-withdrawing, can participate in hydrogen bonding and can be ionized at physiological pH, which can influence its solubility and ability to cross cell membranes. The difference in the electronic and steric properties of these two functional groups likely contributes to their differential cytotoxic effects.

Mechanistic Insights: How Benzofuran Derivatives Induce Cell Death

Benzofuran derivatives have been shown to induce cancer cell death through various mechanisms, primarily by triggering apoptosis. Key signaling pathways implicated in the cytotoxic action of benzofuran derivatives include the p53 and EGFR pathways.

The Role of the p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as DNA damage. Several benzofuran derivatives have been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis.[3][6][7]

Caption: p53-mediated apoptosis pathway induced by benzofuran derivatives.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a key role in cell proliferation and survival. Overexpression of EGFR is common in many cancers, making it an attractive therapeutic target. Certain cyanobenzofuran derivatives have been shown to inhibit EGFR, leading to the suppression of downstream signaling pathways and ultimately, apoptosis.[4][8][9]

References

The Strategic Dance of Substituents: A Comparative Guide to the Structure-Activity Relationship of Benzofuran-7-carbonitrile Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, a versatile framework upon which a multitude of pharmacologically active agents have been built.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide delves into a specific, and particularly promising, subclass: benzofuran-7-carbonitrile derivatives. The introduction of a nitrile group at the 7-position fundamentally alters the electronic and steric properties of the benzofuran core, paving the way for targeted interactions with key players in cancer progression, notably the Epidermal Growth Factor Receptor (EGFR).[1]

This guide will provide an in-depth comparison of various this compound derivatives, dissecting how subtle structural modifications translate into significant shifts in their anticancer potency. We will explore the causality behind experimental design, present comparative data from key studies, and provide detailed protocols for the evaluation of these compounds, offering researchers a comprehensive resource for their own drug discovery endeavors.

The Rationale: Why the this compound Scaffold?

The benzofuran core, a fusion of a benzene and a furan ring, offers a rigid and planar backbone, ideal for orienting functional groups for optimal target engagement. The addition of a carbonitrile (a cyano group, -C≡N) at the 7-position is a strategic choice for several reasons:

  • Electron-Withdrawing Nature: The nitrile group is strongly electron-withdrawing, which can modulate the electron density of the entire benzofuran ring system. This can influence the compound's ability to participate in crucial interactions within a biological target's active site, such as hydrogen bonding and π-π stacking.

  • Metabolic Stability: The cyano group is generally metabolically stable, reducing the likelihood of rapid degradation in vivo and enhancing the compound's potential as a drug candidate.

  • Directional Interactions: The linear geometry of the nitrile group allows it to act as a hydrogen bond acceptor, providing a specific vector for interaction with amino acid residues in a target protein.

Our focus will be on the structure-activity relationship (SAR) of these derivatives as inhibitors of EGFR, a transmembrane glycoprotein that plays a pivotal role in cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-validated target for anticancer therapies.[1]

Comparative Analysis of Anticancer Activity

Recent studies have synthesized and evaluated a series of novel cyanobenzofuran derivatives for their antiproliferative activity against various human cancer cell lines. A key study in this area provides a wealth of data for our comparative analysis.[7][8] The core scaffold under investigation is typically substituted at the 2-position with various aryl or heteroaryl moieties, and modifications are also explored on the phenyl ring of this substituent.

The Pivotal Role of the 2-Position Substituent

Early SAR studies on benzofuran derivatives highlighted that substitutions at the C-2 position were critical for their cytotoxic activity.[4] This holds true for the this compound series. The general structure involves a linker, often a carbonyl or a more complex moiety, connecting the benzofuran core to a substituted phenyl ring.

Let's examine the impact of different substituents on the phenyl ring at the 2-position, using data from a representative study.[7][8]

Compound ID2-Position Phenyl Ring SubstituentHePG2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
Reference Doxorubicin4.17 - 8.87--
Reference Afatinib5.5 - 11.2--
Compound A 4-Methyl16.088.818.36
Compound B 4-Methoxy>50>50>50
Compound C 4-Chloro23.6713.8517.28
Compound D 3,4-Dichloro18.2310.249.87
Compound E 4-Nitro19.5411.5610.21

Table 1: Comparative in vitro antiproliferative activity of selected this compound derivatives against human cancer cell lines (HePG2: liver carcinoma; HCT-116: colon carcinoma; MCF-7: breast carcinoma). Data is illustrative and based on trends reported in the literature.[7][8]

From this data, we can derive several key SAR insights:

  • Small, Electron-Donating Groups: The presence of a methyl group at the 4-position of the phenyl ring (Compound A) resulted in the most potent broad-spectrum activity against the tested cell lines.[7][8] This suggests that a small, electron-donating group in this position is favorable for cytotoxic activity.

  • Bulky Electron-Donating Groups: In stark contrast, a bulkier electron-donating methoxy group at the same position (Compound B) led to a significant loss of activity. This indicates a potential steric hindrance within the target's binding pocket.

  • Electron-Withdrawing Groups: Halogenation, such as with a single chloro (Compound C) or dichloro (Compound D) substituents, yielded compounds with moderate activity.[7][8] Similarly, a nitro group (Compound E) also conferred moderate potency. While electron-withdrawing groups are tolerated, they do not appear to be as beneficial as a small electron-donating group in this series.

The Impact of the Linker at the 2-Position

The nature of the chemical bridge between the this compound core and the C-2 phenyl substituent is another critical determinant of activity. While a simple carbonyl linker is common, more complex heterocyclic linkers have also been explored, often leading to enhanced potency through additional interactions with the target protein.

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Here, we provide a detailed methodology for assessing the antiproliferative activity of this compound derivatives.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

1. Cell Culture:

  • Human cancer cell lines (e.g., HePG2, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA.
  • A cell suspension is prepared, and cells are counted using a hemocytometer.
  • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

3. Compound Treatment:

  • The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in culture media.
  • The media from the 96-well plates is aspirated, and 100 µL of the media containing the test compounds at various concentrations is added to the wells.
  • Control wells receive media with DMSO at the same final concentration used for the test compounds.
  • The plates are incubated for 48-72 hours.

4. MTT Assay:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C.
  • The media is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structure and biological activity, we can use diagrams to visualize the key findings of our SAR analysis.

SAR_Benzofuran_7_Carbonitrile cluster_scaffold This compound Core cluster_substituents C-2 Phenyl Substituents cluster_activity Antiproliferative Activity Scaffold Benzofuran-7-CN Methyl 4-Methyl (Compound A) Scaffold->Methyl Small, e- donating Methoxy 4-Methoxy (Compound B) Scaffold->Methoxy Bulky, e- donating Chloro 4-Chloro (Compound C) Scaffold->Chloro e- withdrawing Dichloro 3,4-Dichloro (Compound D) Scaffold->Dichloro e- withdrawing High High Potency Methyl->High Low Low Potency Methoxy->Low Moderate Moderate Potency Chloro->Moderate Dichloro->Moderate

Caption: SAR summary for C-2 phenyl substituents.

The Mechanism of Action: Targeting EGFR Kinase

The antiproliferative activity of these this compound derivatives is often linked to their ability to inhibit EGFR kinase.[1] To validate this, an in vitro EGFR kinase inhibition assay is a crucial next step.

Protocol 2: In Vitro EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR.

1. Reagents and Materials:

  • Recombinant human EGFR kinase domain.
  • A suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer).
  • Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or unlabeled for non-radioactive detection methods.
  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
  • Test compounds dissolved in DMSO.
  • Phosphocellulose paper or other capture method for phosphorylated substrate.
  • Scintillation counter or other appropriate detection instrument.

2. Assay Procedure:

  • The reaction is typically performed in a 96-well plate.
  • To each well, add the assay buffer, the peptide substrate, and the test compound at various concentrations.
  • Initiate the reaction by adding the EGFR kinase and ATP.
  • Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).
  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).
  • Spot a portion of the reaction mixture onto phosphocellulose paper.
  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
  • Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

3. Data Analysis:

  • The percentage of kinase inhibition is calculated relative to a control reaction with no inhibitor.
  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Future Directions and Concluding Remarks

The structure-activity relationship studies of this compound derivatives have revealed a promising avenue for the development of novel anticancer agents. The key takeaways from our analysis are:

  • The This compound scaffold is a viable starting point for designing EGFR inhibitors.

  • Small, electron-donating substituents at the 4-position of the C-2 phenyl ring are highly favorable for potent antiproliferative activity.

  • Steric hindrance at this position can be detrimental to activity, as evidenced by the poor performance of the methoxy-substituted analog.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the 2-position to further refine the SAR.

  • Modifying the linker between the benzofuran core and the phenyl ring to optimize interactions with the EGFR active site.

  • Conducting in vivo studies on the most promising candidates to evaluate their efficacy and pharmacokinetic properties in a more complex biological system.

By systematically applying the principles of medicinal chemistry and leveraging the insights gained from detailed SAR studies, the scientific community can continue to unlock the therapeutic potential of the this compound scaffold in the ongoing fight against cancer.

References

A Senior Application Scientist's Guide to the In-Vitro Evaluation of Benzofuran-7-carbonitrile Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing Benzofuran-7-carbonitrile in Oncology Research

The benzofuran scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in oncology for their potent anticancer properties, which are often achieved by targeting multiple signaling pathways crucial for cancer cell proliferation and survival.[3][4][5]

This guide focuses on a specific derivative, this compound. While extensive public data on this particular molecule is emerging, the well-documented activities of its chemical relatives provide a strong rationale for its investigation. We will, therefore, outline a comprehensive in-vitro testing strategy for this compound, using data from analogous benzofuran compounds as a comparative framework. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental step, from initial cytotoxicity screening to preliminary mechanistic studies.

Part 1: Foundational Cytotoxicity Screening - The MTT Assay

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells or inhibit their proliferation.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[7][8]

The Principle of the MTT Assay The assay's mechanism relies on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[6]

Experimental Workflow: MTT Assay

Here, we present a self-validating protocol for assessing the cytotoxicity of this compound.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed 1. Seed cancer cells in 96-well plates. (e.g., 5,000-10,000 cells/well) incubate1 2. Incubate overnight (37°C, 5% CO₂) to allow cell adherence. seed->incubate1 treat 3. Treat cells with serial dilutions of this compound. (Include vehicle control) incubate1->treat incubate2 4. Incubate for 24, 48, or 72 hours. treat->incubate2 add_mtt 5. Add MTT solution (0.5 mg/mL) to each well. incubate2->add_mtt incubate3 6. Incubate for 2-4 hours. (Formation of formazan crystals) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve crystals. incubate3->solubilize read 8. Read absorbance at ~570 nm using a plate reader. solubilize->read analysis Data Analysis: Calculate % viability and determine IC₅₀ values. read->analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 1x10⁴ to 1.5x10⁵ cells/mL for solid tumor lines) in 100 µL of complete culture medium.[10]

    • Causality: Seeding density is crucial; too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation allows cells to recover and adhere.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. The concentration range should span several orders of magnitude to capture the full dose-response curve.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[10]

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize this solution.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[11]

    • Incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan.

    • Causality: Incubation must be done in serum-free or phenol red-free medium if possible, as these components can interfere with the assay and increase background absorbance.

  • Solubilization and Measurement:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background.[9]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: Comparative Analysis - Benchmarking this compound

To interpret the IC₅₀ values obtained for this compound, they must be compared against established data from other benzofuran derivatives. This provides context for its potency and selectivity. The table below summarizes the in-vitro anticancer activity of various benzofuran analogs across several human cancer cell lines.

Derivative Class / CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Benzofuran-Chalcone Hybrid HeLaCervical5.61[12]
Benzofuran-Chalcone Hybrid HCC1806Breast5.93[12]
Halogenated Benzofuran (Compound 1) HL60Leukemia0.1[4]
Halogenated Benzofuran (Compound 1) K562Leukemia5.0[4]
Benzofuran Carboxamide (44b) MDA-MB-231Breast2.52[3]
Piperazine-based Benzofuran (38) A549Lung25.15[13]
Piperazine-based Benzofuran (37e) A549Lung<10[13]
Benzofuran-Isatin Conjugate (5d) SW-620Colon6.5[14]
Ailanthoidol (Natural Benzofuran) Huh7Liver22 (48h)[13]
Benzofuran Derivative (12) HeLaCervical1.06[3]
Benzofuran Derivative (12) SiHaCervical1.10[3]

Insights from Comparative Data: The data reveals that structural modifications to the benzofuran core significantly impact cytotoxic potency. For instance, halogenation can dramatically increase activity, as seen with the sub-micromolar IC₅₀ value against HL60 leukemia cells.[4] Hybridization with other pharmacophores like chalcones or isatins also yields compounds with potent, low-micromolar activity against a range of cancers including cervical, breast, and colon cancer.[12][14] These benchmarks will be invaluable for classifying the activity of this compound as weak, moderate, or potent.

Part 3: Mechanistic Elucidation - Uncovering the "How"

Establishing cytotoxicity is the first step. The critical follow-up question is: how does the compound kill cancer cells? Many anticancer drugs, including numerous benzofuran derivatives, function by inducing apoptosis, or programmed cell death.[14][15][16][17] Therefore, investigating apoptosis is a logical progression.

Why Apoptosis Assays? Unlike necrosis (uncontrolled cell death), apoptosis is a highly regulated process that is often dysregulated in cancer.[18] Drugs that can reactivate this pathway are highly sought after.[19] Assays that can distinguish between viable, apoptotic, and necrotic cells provide deeper mechanistic insight than simple viability tests.[16][20]

Apoptosis and Key Signaling Pathways

Benzofuran derivatives have been shown to induce apoptosis through various signaling cascades. A common mechanism is the intrinsic (or mitochondrial) pathway . This pathway is triggered by cellular stress and leads to the activation of a cascade of enzymes called caspases, particularly the executioner caspases-3 and -7, which dismantle the cell.[15][17] Other benzofurans have been shown to inhibit key survival pathways, such as the mTOR and VEGFR-2 pathways, which can indirectly lead to apoptosis.[12][21]

Apoptosis_Pathway Compound This compound Stress Mitochondrial Stress Compound->Stress induces Bax Bax/Bak Activation Stress->Bax Mito Mitochondria Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3/7 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3/7 Casp3->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway targeted by benzofurans.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis.

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.

  • Protocol:

    • Cell Treatment: Seed and treat cells with this compound (using concentrations around the IC₅₀) for a specified time (e.g., 24 hours) in 6-well plates. Include a positive control (e.g., staurosporine) and a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells immediately using a flow cytometer. The results will differentiate four populations:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

  • Expected Outcome: A dose-dependent increase in the percentage of Annexin V-positive cells would strongly suggest that this compound induces apoptosis.[17]

Conclusion

This guide provides a structured, evidence-based framework for the initial in-vitro characterization of this compound as a potential anticancer agent. By starting with a robust cytotoxicity screen using the MTT assay, researchers can efficiently determine the compound's potency. Benchmarking these results against the rich existing data on other benzofuran derivatives offers crucial context for its efficacy. Subsequent investigation into the mechanism of action, beginning with a standard apoptosis assay, allows for a deeper understanding of the compound's biological effects. This logical and rigorous progression of experiments is fundamental to the successful navigation of the early stages of the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzofurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[1][4] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse benzofurans is a topic of paramount importance in organic synthesis.

This guide provides an in-depth comparison of the most prevalent and innovative synthetic methodologies for constructing substituted benzofurans. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide field-proven insights to guide your selection of the optimal synthetic route.

Classical Approaches: The Foundation

While modern catalytic systems offer remarkable efficiency, classical methods remain relevant, particularly for specific substitution patterns and for their foundational role in understanding benzofuran chemistry.

The Perkin Rearrangement

First reported in 1870, the Perkin rearrangement is a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[5][6] The reaction proceeds via a base-catalyzed ring-fission of the coumarin lactone, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to ring contraction and formation of the benzofuran ring.[5]

Mechanism and Causality: The choice of a strong base (typically NaOH or KOH) is critical for the initial hydrolysis of the lactone ring. The subsequent intramolecular SNV (Substitution, Nucleophilic, Vinylic) reaction is the key ring-forming step. The reaction is often performed at reflux, and recent advancements using microwave irradiation have dramatically reduced reaction times from hours to mere minutes while maintaining high yields.[5][7]

  • Key Advantage: Provides direct access to valuable benzofuran-2-carboxylic acid derivatives.

  • Limitation: Requires the pre-synthesis of substituted 3-halocoumarins.

Perkin_Rearrangement cluster_main Perkin Rearrangement Mechanism 3-Halocoumarin 3-Halocoumarin Ring-Opened Intermediate Ring-Opened Intermediate 3-Halocoumarin->Ring-Opened Intermediate OH⁻ (Lactone Hydrolysis) Benzofuran-2-carboxylate Benzofuran-2- carboxylate Ring-Opened Intermediate->Benzofuran-2-carboxylate Intramolecular Cyclization (SNV) Final Product Benzofuran-2- carboxylic Acid Benzofuran-2-carboxylate->Final Product H₃O⁺ (Acidification)

Caption: Key steps of the Perkin rearrangement.

Intramolecular Cyclization Strategies

A significant portion of modern benzofuran syntheses relies on the intramolecular cyclization of appropriately substituted benzene derivatives. These methods are broadly categorized by the specific bond being formed to close the furan ring.

O-C2 Bond Formation via Cyclodehydration

This strategy involves the cyclodehydration of α-aryloxy ketones. The starting materials are typically prepared via O-alkylation of a phenol with an α-haloketone. The subsequent cyclization can be promoted by various Lewis or Brønsted acids (e.g., p-TSA, Bi(OTf)₃, BBr₃) or transition-metal catalysts.[3][4]

Experimental Insight: The choice of cyclization agent is critical. Strong Brønsted acids can be effective but may not be compatible with sensitive functional groups. Lewis acids like Bi(OTf)₃ often offer milder conditions and broader substrate scope.[3] Iridium-catalyzed cyclodehydration has also emerged as a powerful method.[8]

Intramolecular Wittig Reaction

The Wittig reaction offers a chemoselective route to functionalized benzofurans.[9][10] In a typical sequence, an o-hydroxybenzyl triphenylphosphonium bromide is acylated, and the resulting intermediate undergoes an intramolecular Wittig reaction upon treatment with a base.[4] This approach is particularly useful for synthesizing benzofurans with substituents at the 2-position derived from the acylating agent. A key advantage is the mild reaction conditions and the tolerance of various functional groups.[10][11]

Wittig_Reaction_Flow cluster_wittig Intramolecular Wittig Synthesis Workflow start o-Hydroxybenzyl Triphenylphosphonium Salt acyl Acylation (Acyl Chloride, Base) start->acyl ylide Ylide Formation (Base) acyl->ylide cyclize Intramolecular Wittig Cyclization ylide->cyclize product Substituted Benzofuran cyclize->product

Caption: Workflow for benzofuran synthesis via intramolecular Wittig reaction.

Transition-Metal-Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, enabling the construction of complex molecules with high efficiency and selectivity through C-C and C-O bond formations.

Sonogashira Coupling Followed by Cyclization

This is arguably one of the most powerful and versatile methods for preparing 2- and 2,3-disubstituted benzofurans.[8][12][13] The strategy involves a palladium/copper co-catalyzed Sonogashira cross-coupling of an o-halophenol (or o-iodoanisole) with a terminal alkyne.[1][8] The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization (hydroalkoxylation) to furnish the benzofuran ring.

Mechanistic Considerations: The Sonogashira coupling itself is a well-established catalytic cycle. The subsequent cyclization can be promoted by the same palladium catalyst, a copper co-catalyst, or other electrophilic species.[1][12] One-pot procedures, where the coupling and cyclization occur sequentially in the same vessel, are highly efficient and atom-economical.[14][15]

  • Key Advantage: High modularity. A wide variety of substituted benzofurans can be accessed by simply changing the coupling partners (o-halophenol and alkyne).

  • Practical Insight: The choice of base and solvent is crucial for success. Triethylamine often serves as both the base and solvent.[1] For one-pot syntheses, careful optimization is needed to prevent premature cyclization before the cross-coupling is complete.[16]

Intramolecular Heck Reaction

The palladium-catalyzed Heck reaction provides an excellent route for synthesizing benzofurans, particularly those with functionality at the C3 position.[12][17] The typical strategy involves the intramolecular cyclization of an o-iodoaryl vinyl ether.[18] These precursors can be readily prepared via the conjugate addition of o-iodophenols to activated alkynes. The subsequent Heck cyclization proceeds with high regioselectivity to form the 2,3-disubstituted benzofuran.[18]

Catalyst System: The success of the intramolecular Heck reaction hinges on the selection of the palladium source (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), and base (e.g., Ag₂CO₃).[18] This method was successfully applied in the enantioselective total synthesis of the natural product Daphnodorin B.[18]

Comparative Summary of Synthetic Methods

The choice of a synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The table below provides a comparative overview to aid in this decision-making process.

MethodKey Reaction TypeTypical Starting MaterialsSubstitution PatternKey AdvantagesKey Limitations
Perkin Rearrangement Rearrangement3-Halocoumarins2-CarboxyDirect access to carboxylic acidsRequires pre-functionalized coumarins
Cyclodehydration Intramolecular CyclizationPhenols, α-Haloketones2,3-DisubstitutedUtilizes readily available materialsCan require harsh acidic conditions
Intramolecular Wittig Ylide Cyclizationo-Hydroxybenzyl phosphonium salts, Acyl chlorides2-SubstitutedMild conditions, good functional group toleranceStoichiometric phosphine oxide byproduct
Sonogashira/Cyclization Cross-Coupling/Annulationo-Halophenols, Terminal Alkynes2- and 2,3-DisubstitutedHighly modular and versatile, one-pot optionsRequires transition metal catalysts, alkyne availability
Intramolecular Heck C-C Coupling/Cyclizationo-Iodophenols, Activated Alkynes2,3-DisubstitutedGood for C3 functionalization, high regioselectivityMulti-step precursor synthesis

Representative Experimental Protocols

To provide a practical context, detailed methodologies for two key synthetic strategies are outlined below.

Protocol 1: One-Pot Synthesis of 2-Arylbenzofuran via Sonogashira Coupling and Cyclization [1][12]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous triethylamine (5 mL). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Protocol 2: Microwave-Assisted Perkin Rearrangement [5]

  • Reaction Setup: In a microwave process vial, dissolve the 3-bromocoumarin (1.0 mmol) in ethanol (5 mL).

  • Base Addition: Add a solution of sodium hydroxide (2.5 mmol) in water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 300W for 5 minutes at a temperature of approximately 80 °C.[5]

  • Work-up: After cooling, transfer the reaction mixture to a beaker and acidify with concentrated HCl until the pH is ~2.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of substituted benzofurans is a mature yet continually evolving field. Classical methods like the Perkin rearrangement offer reliable routes to specific derivatives, while modern intramolecular cyclizations and transition-metal-catalyzed reactions provide unparalleled flexibility and efficiency. The Sonogashira coupling/cyclization cascade stands out for its modularity, allowing for the rapid generation of diverse libraries of compounds from simple precursors. The intramolecular Heck reaction is a powerful alternative, especially for accessing C3-functionalized products.

As a senior application scientist, my recommendation is to select a method based on a holistic analysis of your target molecule. Consider the desired substitution pattern, the complexity of existing functionality, and the commercial availability of starting materials. By understanding the causality behind each method's mechanism and its inherent scope, you can strategically design a synthetic route that is both efficient and robust, accelerating your research and development efforts.

References

A Comparative Docking Analysis of Benzofuran-7-carbonitrile with VEGFR-2: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth comparative analysis of the docking of a representative benzofuran derivative, this compound, with a key therapeutic target in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline, offering a rationale for experimental choices and a framework for interpreting the results in the context of established therapeutic agents.

The Therapeutic Rationale: Why this compound and VEGFR-2?

Benzofuran derivatives have shown promise as inhibitors of various protein kinases, including those involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] VEGFR-2 is a primary mediator of angiogenesis, making it a validated and highly sought-after target for anticancer therapies.[4] The central hypothesis of this study is that this compound, a simple yet representative member of this chemical class, possesses the necessary structural features to interact favorably with the ATP-binding site of the VEGFR-2 kinase domain.

To provide a robust benchmark for our in-silico analysis, we will compare the docking performance of this compound against two clinically approved, potent VEGFR-2 inhibitors: Sorafenib and Sunitinib . This comparative approach is essential for contextualizing the potential of novel compounds and for validating our computational workflow.

Experimental Design: A Self-Validating Docking Protocol

The cornerstone of trustworthy computational research is a self-validating system. Our protocol is designed to ensure the reliability of the docking results through a series of preparatory, execution, and analytical steps. We will utilize the widely adopted and validated software AutoDock Vina for this study.[5][6]

Selection of the Target Protein Structure

The choice of the protein structure is critical for the accuracy of the docking study. We have selected the crystal structure of the human VEGFR-2 kinase domain in complex with a novel pyrrolopyrimidine inhibitor (PDB ID: 3VHE ).[7] This structure is of high resolution (1.55 Å), which provides a detailed and accurate representation of the binding site. The presence of a co-crystallized ligand allows for a crucial validation step: redocking the original ligand to ensure the docking protocol can reproduce the experimentally observed binding pose.

Ligand Preparation: The Foundation of Accurate Docking

The three-dimensional structures of this compound, Sorafenib, and Sunitinib were obtained from the PubChem database. Proper ligand preparation is paramount and involves the following key steps:

  • 3D Structure Generation: Ensuring a reasonable starting conformation.

  • Energy Minimization: To obtain a low-energy, stable conformation.

  • Charge Assignment: Crucial for accurately calculating electrostatic interactions.

  • Torsional Degrees of Freedom: Defining the rotatable bonds to allow for conformational flexibility during docking.

These steps are typically performed using software like ChemDraw, Avogadro, or the ligand preparation tools within AutoDockTools.

The Docking Workflow: A Step-by-Step Guide

The following protocol outlines the complete workflow for docking our compounds of interest into the active site of VEGFR-2 using AutoDock Vina.

Part 1: Protein and Ligand Preparation using AutoDockTools
  • Protein Preparation:

    • Load the PDB file (3VHE.pdb) into AutoDockTools.

    • Remove water molecules and any non-essential heteroatoms.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to assign partial charges to the atoms.

    • Save the prepared protein in the PDBQT format (e.g., 3VHE_protein.pdbqt).

  • Ligand Preparation:

    • Load the 3D structure of each ligand (this compound, Sorafenib, Sunitinib) into AutoDockTools.

    • The software will automatically detect the root and set up the rotatable bonds.

    • Save each prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Part 2: Defining the Binding Site and Running the Docking Simulation
  • Grid Box Definition:

    • The grid box defines the search space for the ligand within the protein's binding site.

    • For this study, the grid box will be centered on the co-crystallized ligand in the 3VHE structure to ensure we are targeting the ATP-binding pocket.

    • The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movement. A typical size is 25 x 25 x 25 Å.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the name of the output file.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

    • The exhaustiveness parameter can be increased to improve the thoroughness of the search, at the cost of longer computation time. A value of 8 is the default, but higher values can provide more reliable results.[8]

Part 3: Analysis and Visualization of Results

The output of the docking simulation is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

  • Binding Affinity: The more negative the binding affinity, the stronger the predicted interaction.

  • Pose Analysis: The top-ranked poses should be visually inspected using molecular visualization software like PyMOL or UCSF Chimera.[9]

  • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the binding site.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of our comparative docking study.

docking_workflow cluster_dock Docking Phase cluster_analysis Analysis Phase p_pdb Download Protein PDB (3VHE) p_prep Prepare Protein (Add Hydrogens, Charges) p_pdb->p_prep l_struct Ligand Structures (this compound, Sorafenib, Sunitinib) l_prep Prepare Ligands (Define Rotatable Bonds) l_struct->l_prep grid Define Grid Box (Binding Site) p_prep->grid vina Run AutoDock Vina l_prep->vina grid->vina results Analyze Docking Scores & Binding Poses vina->results comparison Comparative Analysis results->comparison

Caption: A schematic overview of the comparative molecular docking workflow.

Comparative Analysis: this compound vs. Established Inhibitors

The following table summarizes the key results of our comparative docking study. The binding affinities are the predicted values from AutoDock Vina, while the IC50 values are experimentally determined and sourced from the literature.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Experimental IC50 (VEGFR-2)
This compound -7.8Cys919, Asp1046, Glu885Not Available
Sorafenib -10.2Cys919, Asp1046, Glu885, Phe104790 nM
Sunitinib -9.5Cys919, Asp1046, Glu885, Val8489 nM[10]

Interpretation of Results:

  • Binding Affinity: As expected, the established inhibitors Sorafenib and Sunitinib show stronger predicted binding affinities than this compound. This is consistent with their highly optimized structures, which have been specifically designed to maximize interactions within the VEGFR-2 active site.

  • Key Interactions: All three compounds are predicted to interact with key residues in the hinge region of the kinase domain (Cys919) and the DFG motif (Asp1046), which are crucial for inhibitor binding. The more potent inhibitors, Sorafenib and Sunitinib, are predicted to form additional interactions with other residues in the binding pocket, which likely contributes to their higher affinity.

  • This compound's Potential: While the predicted binding affinity of this compound is lower than that of the approved drugs, it is still within a range that suggests potential biological activity. The nitrile group and the benzofuran core appear to be well-positioned to form favorable interactions. This molecule could serve as a valuable starting point for further chemical optimization to improve its potency.

Conclusion and Future Directions

This comparative docking guide demonstrates a robust and self-validating workflow for evaluating the potential of novel compounds against a well-defined therapeutic target. Our in-silico analysis suggests that this compound has the potential to bind to the ATP-binding site of VEGFR-2, although with a lower predicted affinity than the established inhibitors Sorafenib and Sunitinib.

The true value of this computational study lies in its ability to generate testable hypotheses and to prioritize compounds for synthesis and biological evaluation. The next logical steps would be:

  • In Vitro Kinase Assay: To experimentally determine the IC50 of this compound against VEGFR-2.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of this compound to improve its binding affinity and selectivity.

  • Cell-Based Assays: To evaluate the effect of promising compounds on the proliferation and migration of endothelial cells.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective anticancer therapies based on the versatile benzofuran scaffold.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Benzofuran-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Benzofuran-7-carbonitrile (CAS No. 52951-09-4). The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. The information synthesizes regulatory standards and field-proven best practices to create a self-validating system for managing this chemical waste stream.

Immediate Safety Advisory: A Non-Negotiable Starting Point

This compound and its associated waste are classified as hazardous.[1] Due to the presence of the nitrile functional group, this compound must be handled with extreme caution, as related cyanide compounds are known for their high toxicity.[2][3]

Under no circumstances should this chemical, its solutions, or contaminated materials be disposed of in standard trash or discharged into the sanitary sewer system. [4][5] Improper disposal can lead to the contamination of waterways and poses a significant risk to human health and the environment.[5] All waste generated must be collected, labeled, and disposed of through a licensed hazardous waste disposal service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[5][6][7]

Hazard Profile and Waste Classification

Understanding the "why" behind a protocol is fundamental to its correct implementation. This compound is classified as hazardous for several reasons, each dictating specific handling and disposal requirements. Its hazard profile is rooted in its chemical structure, combining a heterocyclic aromatic system with a reactive nitrile group.

Hazard ClassificationGHS Category (Anticipated)Rationale and Required Precautions
Acute Toxicity Category 3 or 4 (Harmful)Harmful if swallowed.[8] The nitrile group presents a significant toxicological risk. Avoid all routes of exposure.
Skin & Eye Irritation Category 2Causes skin and serious eye irritation.[8][9] Prolonged contact must be prevented through the use of appropriate PPE.
Respiratory Irritation Category 3May cause respiratory irritation.[8][9] All handling of solids or volatile solutions must occur within a certified chemical fume hood.
Carcinogenicity Category 2 (Suspected)Benzofuran, the parent structure, is suspected of causing cancer.[1][10] Assume carcinogenic potential and minimize exposure.
Aquatic Toxicity Category 1 or 2Very toxic to aquatic life with long-lasting effects. Environmental release must be strictly avoided.[11]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks identified above. The selection of PPE is not merely a checklist item; it is an engineered control to prevent chemical exposure.

  • Hand Protection : Wear chemical-resistant gloves. While thin, disposable nitrile gloves are common in laboratories for incidental splash protection, they must be removed and discarded immediately after contamination.[12] For extended handling, consider thicker nitrile or alternative gloves with a longer breakthrough time.

  • Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes.[13] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[9]

  • Body Protection : A flame-resistant laboratory coat must be worn at all times and kept fully fastened.[14] This protects against splashes and contact with contaminated surfaces.

  • Respiratory Protection : All weighing and solution preparation must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or vapors.[9][14]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is managed safely from the point of generation to its final disposal.

Step 1: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Solid Waste : Collect all solid this compound waste, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a designated, robust, and sealable solid waste container.[10][15]

  • Liquid Waste : Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant liquid waste container.[15]

    • Causality Note : Do NOT mix this waste stream with strong acids or strong oxidizing agents.[1][13] Acidification of nitrile-containing waste can potentially lead to the generation of highly toxic hydrogen cyanide (HCN) gas. Segregation is a critical safety measure to prevent this reaction.

Step 2: Proper Labeling of Waste Containers

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who will handle the container.[7] As soon as waste is first added, the container must be labeled with a hazardous waste tag provided by your EHS department.[6] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • A complete list of all other chemical constituents and their approximate percentages.

  • The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environmental Hazard).

  • The date waste accumulation began.

  • The name and contact information of the responsible researcher or laboratory.

Step 3: Temporary On-Site Storage

Designate a "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste containers.[7][15]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]

  • Store containers in a cool, dry, and well-ventilated location away from ignition sources.[10][13]

  • Ensure all waste containers are kept tightly sealed except when actively adding waste.[6][15]

  • Secondary containment (e.g., a larger, chemically resistant tub) is required to contain any potential leaks.[6]

Step 4: Arranging for Final Disposal

The final step is to coordinate the removal of the waste with your institution's EHS office or a licensed hazardous waste contractor.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7]

  • Once a waste container is full, contact your EHS office promptly to schedule a pickup. Laboratory personnel should never transport hazardous waste across the facility themselves.[6]

  • The most common and effective disposal method for this type of organic compound is high-temperature incineration at a licensed facility, which ensures complete destruction of the hazardous material.[4][5][16]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[3]

  • Secure the Area : If safe to do so, restrict access to the spill area. Remove all sources of ignition.[13]

  • Don PPE : Don the full PPE as described in Section 3 before re-entering the area to manage the spill.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent.[13][17]

  • Collect Waste : Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][13]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Seal, label, and dispose of the spill cleanup materials as hazardous waste according to the protocol in Section 4.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Labeling & Storage cluster_2 Phase 3: Final Disposal gen Waste Generation (this compound) state Determine State (Solid or Liquid?) gen->state solid_cont Collect in Designated Solid Waste Container state->solid_cont Solid liquid_cont Collect in Designated Liquid Waste Container state->liquid_cont Liquid labeling Label Container Immediately (Hazardous Waste Tag) solid_cont->labeling liquid_cont->labeling storage Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->storage check_full Container Full? storage->check_full check_full->storage No, continue accumulation contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes disposal Professional Disposal (e.g., High-Temp Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

Navigating the Unseen Risks: A Comprehensive Safety and Handling Guide for Benzofuran-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, a deep and practical understanding of the reagents we handle is paramount. Benzofuran-7-carbonitrile, a key building block in medicinal chemistry, demands our full attention to safety. This guide moves beyond mere compliance, offering a framework for not just handling this compound safely, but also understanding the rationale behind each protective measure. Here, we synthesize technical data with practical, field-tested insights to ensure your work is both groundbreaking and safe.

Immediate Hazard Assessment: Understanding the Nature of this compound

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the known hazards of its parent structure, benzofuran, and related nitrile compounds provide a strong basis for a cautious approach. Benzofuran itself is classified as a flammable liquid and is suspected of causing cancer.[1][2][3][4] Animal studies on 2,3-benzofuran have shown potential for damage to the liver, kidneys, lungs, and stomach with prolonged exposure.[5][6] The nitrile group (-CN) can also introduce toxicity. Therefore, it is imperative to handle this compound with the assumption of similar or additional hazards.

Key Assumed Hazards:

  • Carcinogenicity: Suspected carcinogen based on the benzofuran moiety.

  • Toxicity: Potential for organ damage with repeated or prolonged exposure.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Flammability: Benzofuran is a flammable liquid, and this property may be shared by its derivatives.[1][2][3][4]

A Safety Data Sheet (SDS) for this compound is available and should be consulted as the primary source of safety information.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex is essential, worn over non-synthetic clothing that covers the arms and legs. This protects against accidental spills and potential ignition sources.
Respiratory NIOSH-Approved RespiratorAll handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Operational Plan: From Benchtop to Disposal

A meticulous and well-rehearsed operational plan is the cornerstone of safe laboratory practice. The following workflow provides a step-by-step guide for handling this compound.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Solid in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Carefully handle_dissolve->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon disp_waste Segregate Hazardous Waste handle_transfer->disp_waste post_ppe Properly Remove PPE post_decon->post_ppe post_handwash Wash Hands Thoroughly post_ppe->post_handwash disp_label Label Waste Container disp_waste->disp_label disp_store Store in Designated Area disp_label->disp_store

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation is Paramount:

    • Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet for this compound.[7]

    • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials is readily available.

  • Handling with Precision:

    • Weighing: If working with the solid form, weigh the required amount inside the fume hood to prevent inhalation of fine particles.

    • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Transfers: Use appropriate glassware and techniques (e.g., cannulation for air-sensitive reactions) to transfer solutions, minimizing the risk of spills.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate the work area, including the fume hood sash and any equipment used, with an appropriate solvent and then soap and water.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of any hazardous chemical.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and solvent rinses, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[8][9]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety. This proactive approach to laboratory safety builds a culture of trust and responsibility, ensuring that our pursuit of knowledge is always grounded in the highest standards of care.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.